Product packaging for Allopurinol(Cat. No.:CAS No. 184789-03-5)

Allopurinol

Cat. No.: B068435
CAS No.: 184789-03-5
M. Wt: 136.11 g/mol
InChI Key: OFCNXPDARWKPPY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Allopurinol is a potent, competitive, and highly specific inhibitor of the enzyme xanthine oxidase, a key component in the purine degradation pathway. By inhibiting xanthine oxidase, this compound effectively blocks the conversion of hypoxanthine to xanthine and subsequently xanthine to uric acid, thereby reducing serum and urinary uric acid levels. This well-characterized mechanism of action makes it an indispensable pharmacological tool for researching hyperuricemia, gout, and disorders of purine metabolism. In research settings, this compound is widely used to create in vitro and in vivo models of uric acid manipulation to study the pathological consequences of hyperuricemia, such as inflammatory responses, crystal formation, and renal impairment. Beyond its classical applications, its research utility extends to investigating oxidative stress, as xanthine oxidase is a significant source of reactive oxygen species (ROS); thus, this compound serves as a critical compound for dissecting the role of this enzyme in ischemia-reperfusion injury, cardiovascular dysfunction, and other oxidative stress-related pathologies. Available as a high-purity compound, it is ideal for cell culture, enzymatic assays, and animal model studies, providing researchers with a reliable standard to explore novel therapeutic avenues and deepen the understanding of purine-driven disease mechanisms.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H4N4O B068435 Allopurinol CAS No. 184789-03-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,5-dihydropyrazolo[3,4-d]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4N4O/c10-5-3-1-8-9-4(3)6-2-7-5/h1-2H,(H2,6,7,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFCNXPDARWKPPY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NNC2=C1C(=O)NC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4N4O
Record name 4-HYDROXYPYRAZOLO(3,4-D)PYRIMIDINE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20510
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name allopurinol
Source Wikipedia
URL https://en.wikipedia.org/wiki/Allopurinol
Description Chemical information link to Wikipedia.
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4022573
Record name Allopurinol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4022573
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

136.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

4-hydroxypyrazolo(3,4-d)pyrimidine is an odorless tasteless white microcrystalline powder. (NTP, 1992), Solid
Record name 4-HYDROXYPYRAZOLO(3,4-D)PYRIMIDINE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20510
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Allopurinol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014581
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

17.1 [ug/mL] (The mean of the results at pH 7.4), less than 1 mg/mL at 64 °F (NTP, 1992), solubility in water at 37°C is 80.0 mg/dL and is greater in an alkaline solution, Solubility in mg/mL at 25 °C: water 0.48; n-octanol < 0.01; chloroform 0.60; ethanol 0.30; dimethyl sulfoxide 4.6., In water, 569 mg/L at 25 °C, 5.88e+00 g/L
Record name SID56424020
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4
Record name 4-HYDROXYPYRAZOLO(3,4-D)PYRIMIDINE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20510
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Allopurinol
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00437
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Allopurinol
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3004
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Allopurinol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014581
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Color/Form

FLUFFY WHITE TO OFF-WHITE POWDER, Crystals

CAS No.

315-30-0, 184789-03-5, 691008-24-9
Record name 4-HYDROXYPYRAZOLO(3,4-D)PYRIMIDINE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20510
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name 2,5-Dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=184789-03-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Allopurinol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=315-30-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4H-Pyrazolo[3,4-d]pyrimidin-4-one, 1,5-dihydro-, radical ion(1+)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=691008-24-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Allopurinol [USAN:USP:INN:BAN:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000315300
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Allopurinol
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00437
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name allopurinol
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=755858
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name allopurinol
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=101655
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name allopurinol
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1390
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4H-Pyrazolo[3,4-d]pyrimidin-4-one, 1,5-dihydro-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Allopurinol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4022573
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Allopurinol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.005.684
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ALLOPURINOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/63CZ7GJN5I
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Allopurinol
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3004
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Allopurinol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014581
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

greater than 662 °F (NTP, 1992), >300, 350 °C
Record name 4-HYDROXYPYRAZOLO(3,4-D)PYRIMIDINE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20510
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Allopurinol
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00437
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Allopurinol
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3004
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Allopurinol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014581
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

The historical discovery and development of allopurinol as a xanthine oxidase inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Historical Discovery and Development of Allopurinol as a Xanthine Oxidase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the landmark discovery and development of this compound, a cornerstone in the management of hyperuricemia and gout. It details the scientific journey from the initial hypothesis rooted in rational drug design to its establishment as a potent xanthine oxidase inhibitor. This document includes detailed experimental methodologies, quantitative data from pivotal studies, and visualizations of the core biochemical and experimental processes.

The Dawn of Rational Drug Design: A Paradigm Shift

The story of this compound is intrinsically linked to the pioneering work of George Hitchings and Gertrude Elion at the Wellcome Research Laboratories.[1][2] In the 1940s and 50s, they championed a new philosophy of "rational drug design."[2][3] This approach moved away from the prevailing trial-and-error screening of compounds, instead focusing on understanding the fundamental biochemical pathways of normal and pathogenic cells.[4][5] By identifying differences in nucleic acid metabolism, they aimed to synthesize antimetabolites—structural analogs of natural metabolites—that could selectively interfere with the growth of cancer cells, bacteria, and viruses.[3][4] This methodical approach led to the development of several groundbreaking drugs, including treatments for leukemia and malaria, and laid the foundation for the discovery of this compound.[5][6]

A Serendipitous Pivot: From Cancer Therapy to Gout

This compound was first synthesized in 1956 by Roland K. Robins.[7] Its initial development by Hitchings and Elion was not for gout, but as an adjunct to cancer chemotherapy.[1] They had previously developed the thiopurine drug 6-mercaptopurine (6-MP) for acute lymphoblastic leukemia.[6] A major limitation of 6-MP was its rapid breakdown by the enzyme xanthine oxidase (XO). Hitchings and Elion hypothesized that an inhibitor of xanthine oxidase could potentiate the effects of 6-MP by preventing its degradation.[1]

This compound, a structural isomer of the natural purine base hypoxanthine, was identified as a potent inhibitor of this enzyme.[1][8] It was subsequently tested in collaboration with Wayne Rundles to see if it could enhance the efficacy of 6-MP.[1] While the combination therapy did not produce the desired improvement in leukemia outcomes, these clinical studies revealed a powerful and consistent side effect: a dramatic reduction in the patients' blood and urine levels of uric acid.[1] Recognizing the significance of this finding, the team pivoted their focus to the drug's potential for treating gout, a painful inflammatory condition caused by the deposition of monosodium urate crystals resulting from hyperuricemia.[1][7][9] This marked the beginning of this compound's journey to becoming the first-line treatment for chronic gout, a status it has held for decades.[10][11] It was first marketed for the treatment of gout in 1966.[1][7]

Biochemical Foundation: The Purine Catabolism Pathway

Uric acid is the final, poorly soluble end-product of purine metabolism in humans.[9][12] Purines, derived from dietary sources or endogenous cellular turnover, are catabolized through a series of steps. The final two reactions—the oxidation of hypoxanthine to xanthine and subsequently xanthine to uric acid—are both catalyzed by the enzyme xanthine oxidoreductase (XOR), which exists in dehydrogenase (XDH) and oxidase (XO) forms.[10][13][14] In conditions like gout, either the overproduction or underexcretion of uric acid leads to hyperuricemia, increasing the risk of crystal formation in joints and tissues.[15][16] Xanthine oxidase, therefore, represents a critical control point in this pathway and a prime target for therapeutic intervention.[10][15]

Purine_Metabolism Purine Catabolism and Site of this compound Action cluster_pathway cluster_inhibition DNA_RNA DNA/RNA (Cellular Turnover) Nucleotides Purine Nucleotides (AMP, GMP) DNA_RNA->Nucleotides Diet Dietary Purines Diet->Nucleotides Hypoxanthine Hypoxanthine Nucleotides->Hypoxanthine Multiple Steps Xanthine Xanthine Hypoxanthine->Xanthine Xanthine Oxidase (XO) UricAcid Uric Acid Xanthine->UricAcid Xanthine Oxidase (XO) This compound This compound Oxypurinol Oxypurinol (Active Metabolite) This compound->Oxypurinol Metabolized by XO Oxypurinol->Xanthine Blocks Conversion Oxypurinol->UricAcid Blocks Conversion

Caption: Purine catabolism pathway and the inhibitory action of this compound.

Mechanism of Xanthine Oxidase Inhibition

This compound exerts its therapeutic effect through a sophisticated mechanism of enzyme inhibition.

  • Competitive Substrate: As a structural analog of hypoxanthine, this compound acts as a substrate for xanthine oxidase.[8][17]

  • Conversion to Active Metabolite: The enzyme hydroxylates this compound, converting it to its primary active metabolite, oxypurinol (also known as alloxanthine).[8][18]

  • Potent Inhibition: Oxypurinol is a more potent and long-acting inhibitor of xanthine oxidase than this compound itself.[13][17] It binds very tightly to a reduced molybdenum (Mo(IV)) center in the enzyme's active site.[13][19] This stable enzyme-inhibitor complex effectively blocks the active site, preventing it from catalyzing the conversion of its natural substrates, hypoxanthine and xanthine.[13]

  • Biochemical Consequences: This inhibition leads to a decrease in the production of uric acid.[20] Consequently, serum and urine concentrations of the more soluble precursors, hypoxanthine and xanthine, increase.[8][20] The body can then excrete these more soluble compounds, and some are reutilized in the purine salvage pathway, which provides a feedback mechanism that can decrease the de novo synthesis of purines.[8][20]

Inhibition_Mechanism Mechanism of this compound and Oxypurinol Action on Xanthine Oxidase cluster_products XO Xanthine Oxidase (Active Enzyme) UricAcid Uric Acid (Product) XO->UricAcid Catalyzes Conversion Oxypurinol Oxypurinol (Metabolite) XO->Oxypurinol Catalyzes Metabolism XO_Inhibited Inhibited XO-Oxypurinol Complex (Stable) Hypoxanthine Hypoxanthine (Substrate) Hypoxanthine->XO Binds to Active Site This compound This compound (Substrate Analog) This compound->XO Binds to Active Site Oxypurinol->XO_Inhibited Binds Tightly to Reduced Mo(IV) Site XO_Inhibited->UricAcid Blocks Uric Acid Production

Caption: this compound is metabolized to oxypurinol, which forms a stable inhibitory complex with xanthine oxidase.

Experimental Protocols and Quantitative Data

The efficacy of xanthine oxidase inhibitors is determined using standardized biochemical assays and confirmed in clinical trials.

Experimental Protocol: In Vitro Xanthine Oxidase Inhibition Assay

This protocol outlines a common spectrophotometric method used to determine the inhibitory activity of a compound against xanthine oxidase. The assay measures the production of uric acid, which absorbs light at a wavelength of approximately 290-295 nm.

  • Reagent Preparation:

    • Buffer: Prepare a 50-100 mM potassium phosphate buffer (pH 7.5-7.8).[21][22]

    • Enzyme Solution: Dissolve xanthine oxidase in the ice-cold buffer to a working concentration of 0.01-0.1 units/mL. Keep on ice.[23][24]

    • Substrate Solution: Dissolve xanthine or hypoxanthine in the buffer to a final assay concentration of 75-150 µM.[21][24]

    • Test Compound (Inhibitor): Dissolve the test compound (e.g., this compound) and prepare serial dilutions in the buffer or DMSO.[24]

    • Positive Control: Use a known inhibitor like this compound.

  • Assay Procedure:

    • In a 96-well UV-transparent microplate or quartz cuvette, add the reaction mixture components: phosphate buffer, enzyme solution, and the test compound (or buffer for the control).[22][24]

    • Pre-incubate the mixture at a controlled temperature (e.g., 25°C or 37°C) for 10-15 minutes to allow the inhibitor to interact with the enzyme.[22][24]

    • Initiate the reaction by adding the substrate solution (xanthine).[24]

    • Immediately measure the change in absorbance at 290-295 nm over time using a spectrophotometer.[21][23]

  • Data Analysis:

    • Calculate the rate of uric acid formation from the initial linear portion of the absorbance curve.

    • Determine the percentage of inhibition using the formula: % Inhibition = [(Rate_control - Rate_inhibitor) / Rate_control] x 100[22]

    • Calculate the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) by plotting percent inhibition against the logarithm of the inhibitor concentration.

Experimental_Workflow Workflow for In Vitro Xanthine Oxidase Inhibition Assay cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagents Prepare Reagents: - Buffer (pH 7.5) - Xanthine Oxidase - Substrate (Xanthine) - Test Compound Mix 1. Mix Buffer, Enzyme, and Test Compound Reagents->Mix Incubate 2. Pre-incubate (15 min at 25°C) Mix->Incubate Start 3. Initiate Reaction (Add Substrate) Incubate->Start Measure 4. Measure Absorbance (295 nm over time) Start->Measure CalculateRate Calculate Reaction Rate (ΔAbs/min) Measure->CalculateRate CalculateInhibition Determine % Inhibition CalculateRate->CalculateInhibition CalculateIC50 Calculate IC₅₀ Value CalculateInhibition->CalculateIC50

Caption: A typical experimental workflow for assessing xanthine oxidase inhibition.

Data Presentation

The following tables summarize key quantitative data from pharmacokinetic and clinical studies of this compound.

Table 1: Pharmacokinetic Properties of this compound and its Active Metabolite, Oxypurinol

Parameter This compound Oxypurinol Source(s)
Oral Absorption ~90% from GI tract - [8][20]
Peak Plasma Level ~1.5 hours ~4.5 hours [8][20]
Plasma Half-life 1-2 hours 15-18 hours [18][20]
Metabolism Rapidly metabolized to oxypurinol Slowly excreted by kidneys [18]

| Excretion | Primarily renal (as oxypurinol) | Primarily renal |[18] |

Table 2: Efficacy of this compound vs. Placebo in Chronic Gout (Summary of Trial Data)

Outcome This compound (100-300 mg/day) Placebo Absolute Effect Source(s)
Frequency of Acute Gout Attacks 8% of participants 12% of participants 4% absolute reduction [25][26]
Achieving Target Serum Urate (<6.0 mg/dL) 96% of participants 0% of participants 96% absolute increase [25][26]

| Withdrawals due to Adverse Events | 6% of participants | 4% of participants | Not statistically significant |[25][26] |

Table 3: Biochemical Effects of a Single Oral 300mg Dose of this compound in Normal Subjects

Parameter Baseline (approx.) Change after this compound Source(s)
Serum Uric Acid Normal range (3-7 mg/dL) Significant decrease, noticeable within hours [9][27]
Serum Xanthine & Hypoxanthine ~0.15 mg/dL Increase to 0.3-0.4 mg/dL [20]
Urinary Uric Acid Excretion Normal Decreased [27]

| Urinary Xanthine & Hypoxanthine Excretion | Minimal | Markedly increased |[8][27] |

Conclusion and Legacy

The discovery and development of this compound represent a triumph of rational drug design and a pivotal moment in the treatment of metabolic disease. What began as an effort to enhance cancer therapy serendipitously led to the creation of the first highly effective urate-lowering therapy for gout.[1][11] The meticulous work of Hitchings, Elion, and their colleagues in elucidating the purine metabolic pathway and identifying xanthine oxidase as a key therapeutic target transformed the management of hyperuricemia. For their "discoveries of important principles for drug treatment," George Hitchings and Gertrude Elion were jointly awarded the Nobel Prize in Physiology or Medicine in 1988, cementing the legacy of their groundbreaking approach to pharmacology.[5] this compound remains a first-line therapy, a testament to the enduring power of a scientifically driven, mechanism-based approach to drug development.[28]

References

Beyond Uric Acid: An In-depth Technical Guide to the Off-Target Effects of Allopurinol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide explores the multifaceted pharmacological actions of allopurinol that extend beyond its well-characterized role as a competitive inhibitor of xanthine oxidase. While its efficacy in managing hyperuricemia and gout is undisputed, a growing body of evidence reveals that this compound and its primary metabolite, oxypurinol, exert significant off-target effects on several physiological pathways. These ancillary mechanisms present both opportunities for therapeutic repositioning and important considerations for drug development. This document provides a comprehensive overview of these effects, supported by quantitative data, detailed experimental protocols, and pathway visualizations.

Modulation of Pyrimidine Metabolism

A significant and well-documented off-target effect of this compound is its interference with the de novo pyrimidine synthesis pathway. This occurs through the inhibition of orotidine-5'-phosphate decarboxylase (ODC), the final enzyme in the pathway that converts orotidine monophosphate (OMP) to uridine monophosphate (UMP).

This compound ribonucleotide, a metabolite of this compound, acts as a potent inhibitor of ODC.[1][2] This inhibition leads to an accumulation of OMP and its precursor, orotic acid, resulting in a notable increase in the urinary excretion of orotidine and orotic acid.[1][2]

Quantitative Data:
ParameterEffect of this compoundReference
Urinary Orotidine ExcretionStriking increase[1]
Urinary Orotic Acid ExcretionStriking increase[1][2]
Orotidylic Decarboxylase ActivityPotently inhibited by this compound ribonucleotide and xanthosine 5'-monophosphate[1]

Signaling Pathway:

Pyrimidine_Metabolism_Inhibition cluster_this compound This compound Metabolism cluster_pyrimidine De Novo Pyrimidine Synthesis This compound This compound Allopurinol_Ribonucleotide Allopurinol_Ribonucleotide This compound->Allopurinol_Ribonucleotide Metabolism OMP Orotidine Monophosphate (OMP) Allopurinol_Ribonucleotide->OMP Inhibits Orotic_Acid Orotic Acid Orotic_Acid->OMP Orotate phosphoribosyltransferase UMP Uridine Monophosphate (UMP) OMP->UMP Orotidine-5'- phosphate decarboxylase (ODC)

Caption: this compound's impact on pyrimidine synthesis.

Experimental Protocol: Measurement of De Novo Pyrimidine Biosynthesis

This protocol is based on the principles of stable isotope tracing to quantify the flux through the de novo pyrimidine synthesis pathway.[3]

Objective: To measure the rate of de novo pyrimidine synthesis in cells or tissues treated with this compound.

Materials:

  • Cell culture medium or appropriate buffer

  • [¹³C]-bicarbonate or ¹³CO₂

  • Cell or tissue lysates

  • Internal standards (e.g., [¹⁵N₂]-uracil)

  • Reagents for nucleotide extraction (e.g., perchloric acid)

  • Gas chromatograph-mass spectrometer (GC-MS)

Procedure:

  • Cell/Tissue Culture and Treatment: Culture cells or prepare tissue slices in the presence or absence of this compound for a defined period.

  • Isotope Labeling: Introduce [¹³C]-bicarbonate into the culture medium or expose tissues to a ¹³CO₂ atmosphere for a specific duration.

  • Harvesting and Extraction: Harvest the cells or tissues and perform a perchloric acid extraction to isolate the nucleotide pool.

  • Sample Preparation: Neutralize the extract and perform enzymatic or chemical hydrolysis to release the pyrimidine bases.

  • Derivatization: Derivatize the pyrimidine bases to make them volatile for GC-MS analysis.

  • GC-MS Analysis: Inject the derivatized sample into the GC-MS system. Monitor the ion fragments corresponding to unlabeled and ¹³C-labeled uracil.

  • Quantification: Calculate the enrichment of ¹³C in the uracil pool relative to the internal standard. The rate of incorporation of the stable isotope reflects the flux through the de novo synthesis pathway.

Immunomodulatory Effects on T-Cell Activation

This compound has demonstrated notable immunomodulatory properties, particularly in its ability to suppress T-cell activation and cytokine production. These effects appear to be independent of its action on xanthine oxidase and uric acid levels.

Studies have shown that this compound can significantly reduce the frequency of interferon-gamma (IFN-γ) and interleukin-2 (IL-2) producing T-cells following both polyclonal and antigen-specific stimulation.[4] Furthermore, this compound attenuates the upregulation of CD69, an early marker of T-cell activation, and reduces intracellular reactive oxygen species (iROS) in T-cells.[4] The active metabolite, oxypurinol, has been identified as a key driver of CD8+ T-cell mediated responses in this compound hypersensitivity, highlighting the drug's interaction with the immune system.[5][6][7][8]

Quantitative Data:
ParameterThis compound ConcentrationEffectReference
IFN-γ producing T-cells (polyclonal stimulation)300 µg/mlMarkedly decreased frequency[4]
IL-2 producing T-cells (polyclonal stimulation)300 µg/mlMarkedly decreased frequency[4]
CD69 upregulation on CD4+ T-cells (anti-CD3/CD28 stimulation)300 µg/mlAttenuated[4]
CD69 upregulation on CD8+ T-cells (anti-CD3/CD28 stimulation)300 µg/mlAttenuated[4]
Intracellular Reactive Oxygen Species (iROS) in T-cellsNot specifiedSignificantly reduced[4]

Signaling Pathway:

T_Cell_Modulation This compound This compound Activation_Cascade Activation Signaling Cascade This compound->Activation_Cascade Inhibits T_Cell T-Cell TCR T-Cell Receptor (TCR) TCR->Activation_Cascade Stimulation Antigen/Mitogen Stimulation Stimulation->TCR iROS Intracellular ROS Production Activation_Cascade->iROS CD69 CD69 Upregulation Activation_Cascade->CD69 Cytokine_Production IFN-γ & IL-2 Production Activation_Cascade->Cytokine_Production

Caption: this compound's modulation of T-cell activation.

Experimental Protocol: T-Cell Proliferation Assay (CFSE-based)

This protocol outlines a common method to assess the impact of this compound on T-cell proliferation using carboxyfluorescein succinimidyl ester (CFSE).[9][10]

Objective: To measure the proliferation of T-cells in response to stimulation in the presence or absence of this compound.

Materials:

  • Peripheral blood mononuclear cells (PBMCs) or isolated T-cells

  • RPMI-1640 culture medium supplemented with fetal bovine serum (FBS) and antibiotics

  • T-cell mitogen (e.g., phytohemagglutinin (PHA)) or anti-CD3/CD28 antibodies

  • This compound stock solution

  • CFSE staining solution

  • Flow cytometer

Procedure:

  • Cell Preparation: Isolate PBMCs from whole blood using density gradient centrifugation.

  • CFSE Labeling: Resuspend cells in PBS and add CFSE to a final concentration of 1-5 µM. Incubate for 10-15 minutes at 37°C. Quench the staining reaction by adding an equal volume of cold complete medium.

  • Washing: Wash the cells 2-3 times with complete medium to remove unbound CFSE.

  • Cell Culture: Plate the CFSE-labeled cells in a 96-well plate at a density of 1-2 x 10⁵ cells/well.

  • Treatment and Stimulation: Add this compound at various concentrations to the designated wells. Stimulate the cells with a mitogen (e.g., PHA) or plate-bound anti-CD3 and soluble anti-CD28 antibodies. Include unstimulated and stimulated control wells without this compound.

  • Incubation: Incubate the plate for 3-5 days at 37°C in a humidified CO₂ incubator.

  • Flow Cytometry Analysis: Harvest the cells and analyze them on a flow cytometer. Gate on the lymphocyte population and measure the fluorescence intensity of CFSE. Each cell division results in a halving of the CFSE fluorescence intensity, allowing for the visualization of distinct proliferation peaks.

  • Data Analysis: Quantify the percentage of divided cells and the proliferation index in each condition.

Improvement of Endothelial Function

This compound has been shown to improve endothelial function, particularly in patients with chronic heart failure (CHF) and chronic kidney disease (CKD).[11][12][13][14] This beneficial effect is primarily attributed to a reduction in oxidative stress. While this is often linked to the inhibition of xanthine oxidase-derived reactive oxygen species, some studies suggest the improvement in endothelial function may be independent of uric acid lowering.[15]

Quantitative Data:
Patient PopulationParameterEffect of this compoundReference
Chronic Heart Failure (CHF)Endothelial Function (Standardized Mean Difference)0.776 (95% CI: 0.429, 1.122)[12][14]
Chronic Kidney Disease (CKD)Endothelial Function (Standardized Mean Difference)0.350 (95% CI: 0.009, 0.690)[12][14]
Hyperuricemic CHF PatientsPeak Leg Blood Flow+23%[11]
Hyperuricemic CHF PatientsFlow-dependent Flow (Arm)+58%[11]
CHF PatientsPlasma Malondialdehyde (marker of oxidative stress)Significantly reduced (346±128 nmol/L vs 461±101 nmol/L for placebo)[13]

Logical Relationship Diagram:

Endothelial_Function This compound This compound XO_Inhibition Xanthine Oxidase Inhibition This compound->XO_Inhibition Reduced_ROS Reduced Reactive Oxygen Species (ROS) XO_Inhibition->Reduced_ROS Reduced_Uric_Acid Reduced Uric Acid XO_Inhibition->Reduced_Uric_Acid Improved_Endothelial_Function Improved Endothelial Function Reduced_ROS->Improved_Endothelial_Function Primary Mechanism Reduced_Uric_Acid->Improved_Endothelial_Function Potential Contribution

Caption: this compound's effect on endothelial function.

Experimental Protocol: In Vitro Endothelial Cell Tube Formation Assay

This assay models the ability of endothelial cells to form capillary-like structures and is a common method to assess angiogenesis and endothelial function in vitro.[16][17][18][19]

Objective: To evaluate the effect of this compound on the tube-forming capacity of endothelial cells.

Materials:

  • Human Umbilical Vein Endothelial Cells (HUVECs)

  • Endothelial cell growth medium

  • Basement membrane extract (e.g., Matrigel)

  • This compound stock solution

  • 96-well culture plate

  • Inverted microscope with imaging capabilities

Procedure:

  • Plate Coating: Thaw the basement membrane extract on ice and coat the wells of a 96-well plate with a thin layer. Allow it to solidify at 37°C for 30-60 minutes.

  • Cell Seeding: Harvest HUVECs and resuspend them in a small volume of serum-free medium. Seed the cells onto the solidified matrix at a density of 1-2 x 10⁴ cells/well.

  • Treatment: Add this compound at various concentrations to the wells. Include a vehicle control.

  • Incubation: Incubate the plate at 37°C in a humidified CO₂ incubator for 4-18 hours.

  • Imaging: Monitor the formation of tube-like structures using an inverted microscope at regular intervals. Capture images for quantitative analysis.

  • Quantification: Analyze the images using angiogenesis analysis software to quantify parameters such as the number of nodes, number of junctions, total tube length, and number of loops.

Alteration of Gut Microbiota

Emerging research indicates that this compound can modulate the composition of the gut microbiome. In a rat model of hyperuricemia, this compound treatment was associated with changes in the relative abundance of several bacterial genera.

Quantitative Data (from a rat model):
Bacterial GenusEffect of this compound TreatmentReference
BifidobacteriumIncreased[20][21]
CollinsellaIncreased[20][21]
AdlercreutziaDecreased[20][21]
AnaerostipesDecreased[20][21]
BilophilaSpecifically decreased[20][21][22][23]
MorganellaSpecifically decreased[20][21]
DesulfovibrioSpecifically decreased[20][21]

Experimental Workflow:

Gut_Microbiota_Analysis Animal_Model Animal Model (e.g., Hyperuricemic Rats) Treatment_Groups Treatment Groups (Control vs. This compound) Animal_Model->Treatment_Groups Fecal_Sample_Collection Fecal Sample Collection Treatment_Groups->Fecal_Sample_Collection DNA_Extraction Bacterial DNA Extraction Fecal_Sample_Collection->DNA_Extraction PCR_Amplification 16S rRNA Gene PCR Amplification DNA_Extraction->PCR_Amplification Sequencing High-Throughput Sequencing PCR_Amplification->Sequencing Bioinformatic_Analysis Bioinformatic Analysis (OTU clustering, taxonomic assignment) Sequencing->Bioinformatic_Analysis Statistical_Analysis Statistical Analysis (Comparison of microbial composition) Bioinformatic_Analysis->Statistical_Analysis

Caption: Workflow for gut microbiota analysis.

Enhanced Purine Salvage

In addition to inhibiting purine catabolism, this compound therapy has been shown to enhance the purine salvage pathway. This pathway recycles purine bases, converting them back into nucleotides. By increasing the reutilization of purines, this compound contributes to the overall reduction in total purine excretion, an effect that goes beyond simple xanthine oxidase inhibition.[24]

Signaling Pathway:

Purine_Metabolism cluster_catabolism Purine Catabolism cluster_salvage Purine Salvage Pathway Hypoxanthine Hypoxanthine Xanthine Xanthine Hypoxanthine->Xanthine Xanthine Oxidase IMP Inosine Monophosphate (IMP) Hypoxanthine->IMP HGPRT Uric_Acid Uric Acid Xanthine->Uric_Acid Xanthine Oxidase This compound This compound This compound->Hypoxanthine Enhances This compound->Xanthine Inhibits

Caption: this compound's dual action on purine metabolism.

Conclusion

The off-target effects of this compound are substantial and of significant interest to the scientific and drug development communities. Its ability to modulate pyrimidine metabolism, suppress T-cell activation, improve endothelial function, alter the gut microbiota, and enhance purine salvage underscores a complex pharmacological profile. A thorough understanding of these mechanisms is crucial for identifying new therapeutic applications for this compound and for the development of future purine analogue-based drugs with improved target specificity and safety profiles. The experimental protocols provided herein offer a starting point for researchers aiming to further investigate these fascinating off-target phenomena.

References

Allopurinol's impact on purine salvage pathway and de novo synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Allopurinol, a cornerstone in the management of hyperuricemia and gout, exerts its therapeutic effects by profoundly influencing purine metabolism. This technical guide provides an in-depth examination of the molecular mechanisms through which this compound and its active metabolite, oxypurinol, modulate the intricate balance between the de novo synthesis and salvage pathways of purine nucleotides. By primarily inhibiting xanthine oxidase, this compound orchestrates a metabolic shift that not only curtails uric acid production but also enhances the reutilization of purine bases, thereby impacting the overall purine pool. This document details the biochemical intricacies of these interactions, presents quantitative data on the enzymatic and metabolic consequences of this compound administration, and provides comprehensive experimental protocols for the key assays cited. Visualizations of the relevant signaling pathways and experimental workflows are included to facilitate a deeper understanding of this compound's multifaceted mechanism of action.

Introduction: The Central Role of Purine Metabolism

Purine nucleotides are fundamental biomolecules essential for a myriad of cellular processes, including nucleic acid synthesis, energy transfer (ATP, GTP), and cellular signaling.[1] Eukaryotic cells maintain a balanced pool of these critical molecules through two interconnected pathways: the de novo synthesis pathway and the purine salvage pathway.[1]

  • De Novo Purine Synthesis: This energy-intensive pathway constructs the purine ring from simpler precursors, such as amino acids and bicarbonate.[1] It is a critical process for rapidly proliferating cells.

  • Purine Salvage Pathway: This energy-efficient pathway recycles purine bases (adenine, guanine, and hypoxanthine) derived from the breakdown of nucleic acids and dietary sources to regenerate nucleotides.[1]

The final step in purine catabolism in humans is the formation of uric acid, a process catalyzed by the enzyme xanthine oxidase.[1] Dysregulation of purine metabolism leading to the overproduction of uric acid results in hyperuricemia, a condition that can lead to the deposition of monosodium urate crystals in joints and tissues, causing the painful inflammatory condition known as gout.[2]

This compound has long been the primary therapeutic agent for managing hyperuricemia. Its efficacy stems from its ability to strategically intervene in the purine metabolic network.

This compound's Core Mechanism of Action: Inhibition of Xanthine Oxidase

This compound is a structural analog of the natural purine base hypoxanthine.[3] Following administration, it is rapidly metabolized by xanthine oxidase to its major active metabolite, oxypurinol (also known as alloxanthine).[3][4] Both this compound and oxypurinol are potent inhibitors of xanthine oxidase.[3][4]

Xanthine oxidase catalyzes the final two steps of purine degradation: the oxidation of hypoxanthine to xanthine and the subsequent oxidation of xanthine to uric acid.[5] this compound acts as a substrate for xanthine oxidase and is converted to oxypurinol. Oxypurinol then binds very tightly to the reduced molybdenum center in the active site of the enzyme, leading to its inhibition.[5] This inhibition is a key factor in this compound's therapeutic effect, as it directly reduces the production of uric acid.[2]

Allopurinol_Mechanism cluster_purine_catabolism Purine Catabolism cluster_inhibition Inhibition by this compound Hypoxanthine Hypoxanthine Xanthine Xanthine Hypoxanthine->Xanthine Xanthine Oxidase Uric Acid Uric Acid Xanthine->Uric Acid Xanthine Oxidase This compound This compound Oxypurinol Oxypurinol This compound->Oxypurinol Xanthine Oxidase Xanthine Oxidase Xanthine Oxidase This compound->Xanthine Oxidase Inhibition Oxypurinol->Xanthine Oxidase Inhibition Purine_Salvage_Pathway cluster_allopurinol_interaction This compound Interaction Hypoxanthine Hypoxanthine IMP IMP Hypoxanthine->IMP HGPRT Guanine Guanine GMP GMP Guanine->GMP HGPRT PRPP PRPP HGPRT HGPRT PRPP->HGPRT PPi PPi HGPRT->PPi This compound This compound This compound Ribonucleotide This compound Ribonucleotide This compound->this compound Ribonucleotide HGPRT De_Novo_Purine_Synthesis cluster_allopurinol_effect This compound's Inhibitory Effect Ribose-5-Phosphate Ribose-5-Phosphate PRPP PRPP Ribose-5-Phosphate->PRPP PRPP Synthetase PRA PRA PRPP->PRA Amidophosphoribosyltransferase (Rate-limiting step) ... ... PRA->... IMP IMP ...->IMP AMP AMP IMP->AMP GMP GMP IMP->GMP Amidophosphoribosyltransferase Amidophosphoribosyltransferase IMP->Amidophosphoribosyltransferase Feedback Inhibition AMP->Amidophosphoribosyltransferase Feedback Inhibition GMP->Amidophosphoribosyltransferase Feedback Inhibition This compound Ribonucleotide This compound Ribonucleotide This compound Ribonucleotide->Amidophosphoribosyltransferase Direct Inhibition Increased Salvage Increased Salvage Increased Salvage->PRPP Depletion HPLC_Workflow Biological_Sample Biological Sample (Serum, Tissue Homogenate) Deproteinization Deproteinization (e.g., Perchloric Acid) Biological_Sample->Deproteinization Centrifugation Centrifugation Deproteinization->Centrifugation Filtration Filtration (0.22 µm) Centrifugation->Filtration HPLC_Injection HPLC Injection Filtration->HPLC_Injection C18_Column Reversed-Phase C18 Column HPLC_Injection->C18_Column Separation Separation C18_Column->Separation Detection UV/Electrochemical Detection Separation->Detection Quantification Quantification Detection->Quantification

References

Allopurinol's Anti-Inflammatory Properties: A Technical Guide to Early-Stage Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Allopurinol, a cornerstone in the management of hyperuricemia and gout, is primarily recognized for its capacity to inhibit xanthine oxidase, the pivotal enzyme in uric acid synthesis.[1] Beyond this well-established mechanism, a growing body of early-stage research has begun to illuminate the multifaceted anti-inflammatory properties of this compound, independent of its urate-lowering effects.[2][3] This technical guide synthesizes the current understanding of this compound's anti-inflammatory actions, providing a detailed overview of its mechanisms, key experimental findings, and the methodologies employed in this burgeoning area of investigation. The evidence suggests that this compound's therapeutic potential may extend to a broader range of inflammatory conditions.[4][5]

Core Anti-Inflammatory Mechanisms

This compound's anti-inflammatory effects are attributed to several interconnected mechanisms, primarily revolving around the inhibition of xanthine oxidase and the subsequent reduction in reactive oxygen species (ROS) production.[6] This inhibitory action disrupts key inflammatory signaling pathways, most notably the NLRP3 inflammasome.[1][4]

Inhibition of Xanthine Oxidase and Reduction of Oxidative Stress

The enzymatic conversion of hypoxanthine to xanthine and subsequently to uric acid by xanthine oxidase is a significant source of superoxide radicals (O₂⁻) and hydrogen peroxide (H₂O₂).[6] By inhibiting xanthine oxidase, this compound and its active metabolite, oxypurinol, curtail the generation of these ROS. This reduction in oxidative stress is a critical upstream event that mitigates downstream inflammatory cascades.[7]

Attenuation of the NLRP3 Inflammasome

The NACHT, LRR and PYD domains-containing protein 3 (NLRP3) inflammasome is a multiprotein complex that plays a crucial role in the innate immune response.[8] Its activation leads to the cleavage of pro-caspase-1 into active caspase-1, which in turn processes the pro-inflammatory cytokines pro-interleukin-1β (pro-IL-1β) and pro-interleukin-18 (pro-IL-18) into their mature, secreted forms.[9] this compound has been shown to inhibit the activation of the NLRP3 inflammasome.[1] This inhibition is thought to occur through the reduction of ROS, which are known activators of the NLRP3 inflammasome.[1] Additionally, this compound may block the stimulating effects of thioredoxin-interacting protein (TXNIP), a key regulator of NLRP3 activation.[2]

Modulation of Pro-Inflammatory Cytokine Production

Through its influence on the NLRP3 inflammasome and other signaling pathways such as nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB), this compound has been demonstrated to reduce the production of several key pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α), IL-1β, and Interleukin-6 (IL-6).[2][10][11]

Quantitative Data from Preclinical and Clinical Studies

The following tables summarize the quantitative findings from key early-stage research studies investigating the anti-inflammatory effects of this compound.

Table 1: Effect of this compound on Pro-Inflammatory Cytokines in Preclinical Models

Model SystemTreatmentOutcome MeasureResultReference
Potassium Oxonate-Induced Hyperuricemic MiceThis compound (5 mg/kg)Serum IL-1βSignificant decrease compared to hyperuricemic control[12]
Potassium Oxonate-Induced Hyperuricemic MiceThis compound (5 mg/kg)Serum TNF-αSignificant decrease compared to hyperuricemic control[12]
Rat Model of Renal IschemiaThis compound (10 and 50 mg/kg)Plasma TNF-αSignificant downregulation compared to ischemic controls[11]
Rat Model of Renal IschemiaThis compound (10 and 50 mg/kg)Plasma IL-1βSignificant downregulation compared to ischemic controls[11]
Rat Model of Renal IschemiaThis compound (10 and 50 mg/kg)Plasma IL-6Significant downregulation compared to ischemic controls[11]

Table 2: Effect of this compound on Oxidative Stress Markers in Preclinical Models

Model SystemTreatmentOutcome MeasureResultReference
Gouty Quail ModelThis compoundSuperoxide Dismutase (SOD) in synovial tissueIncreased content compared to model group[13]
Gouty Quail ModelThis compoundMalondialdehyde (MDA) in synovial tissueDecreased content compared to model group[13]
Gouty Quail ModelThis compoundGlutathione (GSH) in synovial tissueIncreased content compared to model group[13]

Table 3: Effect of this compound on Inflammasome Components in Preclinical Models

Model SystemTreatmentOutcome MeasureResultReference
Uric Acid-Stimulated Fibroblast-Like Synoviocytes (FLS)This compoundNLRP3 protein levelSignificant decrease in a dose-dependent manner[1]
Uric Acid-Stimulated Fibroblast-Like Synoviocytes (FLS)This compoundASC expression in supernatantSignificant decrease in a dose-dependent manner[1]
Uric Acid-Stimulated Fibroblast-Like Synoviocytes (FLS)This compoundCaspase-1 expression in supernatantSignificant decrease in a dose-dependent manner[1]
Uric Acid-Stimulated Fibroblast-Like Synoviocytes (FLS)This compoundIL-1β expression in supernatantSignificant decrease in a dose-dependent manner[1]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the investigation of this compound's anti-inflammatory properties.

In Vitro Xanthine Oxidase (XO) Inhibitory Activity Assay
  • Objective: To determine the direct inhibitory effect of this compound on the activity of xanthine oxidase.

  • Materials:

    • Xanthine Oxidase (from bovine milk)

    • Xanthine (substrate)

    • This compound (test compound)

    • Phosphate buffer (pH 7.5)

    • Spectrophotometer

  • Protocol:

    • Prepare a reaction mixture containing phosphate buffer and a solution of xanthine.

    • Add a solution of xanthine oxidase to the mixture.

    • To the experimental group, add varying concentrations of this compound. The control group receives a vehicle (e.g., DMSO).

    • Initiate the enzymatic reaction by adding the substrate, xanthine.

    • Monitor the production of uric acid by measuring the increase in absorbance at 295 nm over time using a spectrophotometer.

    • Calculate the percentage of XO inhibition for each concentration of this compound compared to the control. The IC50 value (the concentration of inhibitor required to inhibit 50% of the enzyme activity) can then be determined.[14][15]

Animal Model of Hyperuricemia and Inflammation
  • Objective: To induce hyperuricemia and an inflammatory response in an animal model to evaluate the in vivo effects of this compound.

  • Animal Model: Male Kunming mice or Wistar rats are commonly used.

  • Materials:

    • Potassium oxonate (uricase inhibitor)

    • This compound

    • Vehicle (e.g., 0.5% sodium carboxymethyl cellulose)

    • Sterile saline

  • Protocol:

    • Induce hyperuricemia by intraperitoneal injection of potassium oxonate (e.g., 250 mg/kg) for a specified number of days.[14][16]

    • Administer this compound orally (e.g., 5-50 mg/kg) or a vehicle to the respective animal groups daily for the duration of the experiment.[12][14]

    • At the end of the treatment period, collect blood samples for the measurement of serum uric acid and inflammatory cytokines (e.g., IL-1β, TNF-α) using ELISA kits.[12]

    • Tissues of interest (e.g., kidney, synovial tissue) can be harvested for histological analysis and measurement of oxidative stress markers.[13]

Cell-Based Assay for Inflammasome Activation
  • Objective: To investigate the effect of this compound on NLRP3 inflammasome activation in a cell culture model.

  • Cell Line: Human monocytic cell lines (e.g., THP-1) or primary cells like bone marrow-derived macrophages (BMDMs) are suitable.

  • Materials:

    • Cell culture medium (e.g., RPMI-1640)

    • Phorbol 12-myristate 13-acetate (PMA) for THP-1 differentiation

    • Lipopolysaccharide (LPS) for priming

    • Uric acid (monosodium urate crystals) or ATP as an NLRP3 activator

    • This compound

    • ELISA kits for IL-1β

    • Western blot reagents for NLRP3, ASC, and caspase-1

  • Protocol:

    • Culture and differentiate THP-1 cells with PMA.

    • Prime the cells with LPS (e.g., 1 µg/mL) for several hours to upregulate pro-IL-1β and NLRP3 expression.

    • Pre-treat the cells with various concentrations of this compound for a defined period.

    • Stimulate the cells with an NLRP3 activator such as MSU crystals or ATP.

    • Collect the cell culture supernatant to measure the levels of secreted IL-1β using an ELISA kit.[1]

    • Lyse the cells to extract proteins and analyze the expression of NLRP3, ASC, and cleaved caspase-1 by Western blotting.[1]

Visualizations of Signaling Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate key pathways and experimental processes related to this compound's anti-inflammatory actions.

Xanthine_Oxidase_Pathway Hypoxanthine Hypoxanthine Xanthine Xanthine Hypoxanthine->Xanthine Xanthine Oxidase UricAcid Uric Acid Xanthine->UricAcid Xanthine Oxidase ROS Reactive Oxygen Species (ROS) Inflammation Inflammation ROS->Inflammation This compound This compound XanthineOxidase Xanthine Oxidase This compound->XanthineOxidase Inhibits XanthineOxidase->ROS

Figure 1: this compound's inhibition of the xanthine oxidase pathway and subsequent reduction in ROS and inflammation.

NLRP3_Inflammasome_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm PAMPs_DAMPs PAMPs/DAMPs (e.g., Urate Crystals) XanthineOxidase Xanthine Oxidase PAMPs_DAMPs->XanthineOxidase Activates ROS Reactive Oxygen Species (ROS) NLRP3 NLRP3 ROS->NLRP3 Activates Inflammasome NLRP3 Inflammasome (NLRP3 + ASC + Pro-Caspase-1) NLRP3->Inflammasome ASC ASC ASC->Inflammasome ProCasp1 Pro-Caspase-1 ProCasp1->Inflammasome Casp1 Active Caspase-1 Inflammasome->Casp1 Cleavage ProIL1b Pro-IL-1β IL1b Mature IL-1β (Secreted) ProIL1b->IL1b Cleavage by Active Caspase-1 This compound This compound This compound->XanthineOxidase Inhibits XanthineOxidase->ROS

Figure 2: this compound's inhibitory effect on the NLRP3 inflammasome pathway via reduction of ROS.

Experimental_Workflow cluster_InVivo In Vivo Model cluster_InVitro In Vitro Model cluster_Analysis Downstream Analysis AnimalModel Animal Model (e.g., Mouse, Rat) Induction Induction of Inflammation (e.g., Potassium Oxonate) AnimalModel->Induction Treatment Treatment Groups: - Vehicle Control - this compound Induction->Treatment Collection Sample Collection (Blood, Tissues) Treatment->Collection ELISA ELISA (Cytokine Quantification) Collection->ELISA Histo Histology (Tissue Morphology) Collection->Histo OxStress Oxidative Stress Assays (SOD, MDA) Collection->OxStress CellCulture Cell Culture (e.g., THP-1, BMDM) Priming Priming (e.g., LPS) CellCulture->Priming Pretreatment Pre-treatment: - Vehicle Control - this compound Priming->Pretreatment Stimulation Stimulation (e.g., MSU Crystals) Pretreatment->Stimulation Analysis Analysis of Supernatant and Cell Lysates Stimulation->Analysis Analysis->ELISA WesternBlot Western Blot (Protein Expression) Analysis->WesternBlot

Figure 3: A generalized experimental workflow for investigating this compound's anti-inflammatory effects.

Conclusion and Future Directions

The early-stage research landscape strongly indicates that this compound possesses significant anti-inflammatory properties that are ancillary to its primary function of urate lowering. The inhibition of xanthine oxidase, with the consequent reduction in reactive oxygen species and dampening of the NLRP3 inflammasome signaling cascade, appears to be the central mechanism of action. The preclinical data, demonstrating a reduction in key pro-inflammatory cytokines and markers of oxidative stress, are compelling.

For researchers, scientists, and drug development professionals, these findings open up new avenues for the potential repositioning of this compound in a variety of inflammatory and oxidative stress-related diseases beyond gout. Future research should focus on:

  • Elucidating the complete signaling network: A deeper understanding of this compound's effects on other inflammatory pathways is warranted.

  • Dose-response studies: Rigorous dose-finding studies are needed to optimize the anti-inflammatory effects of this compound, which may differ from the doses required for urate lowering.

  • Translational studies: Well-designed clinical trials are essential to validate these preclinical findings in human inflammatory diseases.

This technical guide provides a solid foundation for understanding the current state of research into this compound's anti-inflammatory properties. The detailed methodologies and summarized data offer a valuable resource for those looking to build upon this promising area of investigation.

References

Methodological & Application

Application Note: Quantification of Allopurinol and Oxypurinol in Plasma by HPLC-UV

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Allopurinol is a cornerstone medication for managing conditions associated with hyperuricemia, such as gout.[1] It functions as a potent inhibitor of xanthine oxidase, the enzyme responsible for converting hypoxanthine to xanthine and then to uric acid.[2] this compound is rapidly metabolized to its primary active metabolite, oxypurinol (also known as alloxanthine), which has a significantly longer half-life and also inhibits xanthine oxidase.[3][4] Given the variability in patient response and the importance of maintaining therapeutic concentrations for efficacy while avoiding potential toxicity, therapeutic drug monitoring (TDM) and pharmacokinetic studies are crucial.[3][4] This document provides a detailed protocol for a simple, accurate, and reproducible High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection method for the simultaneous quantification of this compound and oxypurinol in plasma.

Principle

This method utilizes reversed-phase high-performance liquid chromatography (RP-HPLC) to separate this compound, its metabolite oxypurinol, and an internal standard from endogenous plasma components. A protein precipitation step is employed for sample clean-up. The separation is typically achieved on a C8 or C18 stationary phase with an isocratic mobile phase. The compounds are detected by their absorbance of ultraviolet (UV) light at a specific wavelength, and the resulting peak areas are used for quantification against a calibration curve.

Experimental Protocols

1. Materials and Reagents

  • This compound reference standard

  • Oxypurinol reference standard

  • Acyclovir (Internal Standard, IS)[2][3][4]

  • Acetonitrile (HPLC grade)[2]

  • Formic acid (or Sodium Acetate for alternative mobile phase)[2][3]

  • Perchloric acid or Trichloroacetic acid (for protein precipitation)[5][6]

  • Dichloromethane (for washing step, optional)[3]

  • Ultrapure water (18.2 MΩ·cm)

  • Drug-free human or animal plasma (for calibration and quality control samples)

2. Instrumentation

  • HPLC system equipped with:

    • Isocratic or Quaternary Pump

    • Autosampler with temperature control (e.g., 12°C)[2]

    • Column Oven (e.g., 25°C)[2]

    • UV-Vis Detector

  • Centrifuge capable of high speeds (e.g., 21,500 x g) and temperature control (e.g., 5°C)[2]

  • Vortex mixer

  • Mechanical shaker[2]

  • Vacuum evaporator (optional)[2]

  • Analytical balance

  • pH meter

3. Chromatographic Conditions

The following table outlines a validated set of chromatographic conditions.

ParameterCondition
Column LiChrospher® 100 RP-8 (5 µm), 125 x 4 mm[2][7][8]
Pre-Column LiChroCART® 4-4 LiChrospher® 100 RP-8 (5 µm)[2]
Mobile Phase Water with 0.1% Formic Acid and 0.25% Acetonitrile[2] (Alternative: 0.02 M Sodium Acetate, pH 4.5)[3][4]
Flow Rate 0.7 mL/min[2] (Alternative: 1.0 mL/min)[3][4]
Column Temp. 25°C[2]
Detection (UV) 254 nm[2][3][4]
Injection Vol. 60 µL[2]
Run Time Approximately 10-15 minutes[2][3]

4. Preparation of Standard Solutions and Quality Controls (QCs)

  • Stock Solutions (e.g., 1 mg/mL): Accurately weigh and dissolve this compound, oxypurinol, and acyclovir (IS) in an appropriate solvent (e.g., a small amount of 0.1 M NaOH, then dilute with mobile phase) to create individual stock solutions. Store at 4°C.

  • Working Standard Solutions: Prepare serial dilutions of the stock solutions using the mobile phase to create a series of working standard solutions for spiking into blank plasma.

  • Calibration Standards & QCs: Spike 100 µL aliquots of drug-free plasma with the appropriate working standard solutions to achieve the desired concentration range for the calibration curve (e.g., 0.1 to 20.0 µg/mL for both analytes).[2] Prepare QC samples at a minimum of three concentration levels: low, medium, and high (e.g., 0.25, 10.0, and 16.0 µg/mL).[2]

5. Sample Preparation (Protein Precipitation)

  • Pipette 100 µL of plasma (standard, QC, or unknown sample) into a microcentrifuge tube.[2]

  • Add 25 µL of the Internal Standard solution (e.g., acyclovir at 40.0 µg/mL).[2]

  • Add 200 µL of acetonitrile to precipitate plasma proteins.[2]

  • Vortex or shake vigorously for 1 minute.[2]

  • Let the samples stand at room temperature for 10 minutes.[2]

  • Centrifuge at 21,500 x g for 10 minutes at 5°C.[2]

  • Carefully transfer the supernatant (organic phase) to a clean tube.

  • Evaporate the organic phase to dryness using a vacuum evaporator at 25°C.[2]

  • Reconstitute the residue in 200 µL of the mobile phase and vortex for 10 seconds.[2]

  • Inject 60 µL of the reconstituted sample into the HPLC system.[2]

6. Data Analysis

  • Construct a calibration curve by plotting the peak area ratio (Analyte Peak Area / IS Peak Area) against the nominal concentration of the calibration standards.

  • Perform a linear regression analysis to determine the slope, intercept, and correlation coefficient (r²).

  • Calculate the concentration of this compound and oxypurinol in the QC and unknown samples using the regression equation from the calibration curve.

Visualized Workflows and Relationships

G cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC-UV Analysis cluster_data_analysis Data Processing plasma Plasma Sample (100 µL) add_is Add Internal Standard (Acyclovir) plasma->add_is add_acn Add Acetonitrile (200 µL) (Protein Precipitation) add_is->add_acn vortex Vortex / Shake (1 min) add_acn->vortex centrifuge Centrifuge (10 min, 5°C) vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant evaporate Evaporate to Dryness supernatant->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute inject Inject Sample (60 µL) reconstitute->inject hplc RP-HPLC Separation (C8 Column, Isocratic) inject->hplc uv_detect UV Detection (254 nm) hplc->uv_detect chromatogram Generate Chromatogram uv_detect->chromatogram integrate Integrate Peak Areas chromatogram->integrate calculate Calculate Concentration (vs. Calibration Curve) integrate->calculate report Final Report calculate->report

Caption: Experimental workflow for plasma sample analysis.

G cluster_performance Method Performance Characteristics method Validated HPLC-UV Method linearity Linearity & Range method->linearity Establishes accuracy Accuracy (% Recovery) method->accuracy Determines precision Precision (Intra- & Inter-day %CV) method->precision Determines sensitivity Sensitivity (LOD & LOQ) method->sensitivity Defines specificity Specificity & Selectivity method->specificity Ensures stability Analyte Stability method->stability Verifies accuracy->precision

Caption: Core parameters for HPLC method validation.

Quantitative Data and Method Validation

The performance of this HPLC-UV method has been validated according to established guidelines. The key quantitative parameters are summarized below.

Table 1: Calibration and Linearity

AnalyteLinearity Range (µg/mL)Correlation Coefficient (r²)
This compound0.1 - 20.0[2][7]> 0.99
Oxypurinol0.1 - 20.0[2][7]> 0.99

An alternative method showed linearity of 0.5-10 mg/L for this compound and 1-40 mg/L for oxypurinol.[3][4]

Table 2: Sensitivity

AnalyteLimit of Detection (LOD)Limit of Quantification (LOQ)
This compound0.1 µg/mL[1]0.1 µg/mL[2][7]
Oxypurinol0.1 µg/mL[1]0.1 µg/mL[2][7]

Note: LOD and LOQ can vary between different validated methods. One study reported an LOQ of 0.5 mg/L for this compound and 1.0 mg/L for oxypurinol.[3]

Table 3: Precision and Accuracy

AnalyteQC LevelIntra-day Precision (%CV)Inter-day Precision (%CV)Accuracy (% Error)
This compound Low, Med, High< 15%[2][3]< 15%[1][3]Within ± 15% (typically < 5%)[3]
Oxypurinol Low, Med, High< 15%[2][3]< 15%[1][3]Within ± 15% (typically < 5%)[3]

The coefficient of variation for precision should be less than 15% for all concentrations, except for the LOQ, where it should not exceed 20%.[2]

Table 4: Retention Times

CompoundRetention Time (min)
This compound~6.0[2] (or ~12.3 in alternative method[3][4])
Oxypurinol~7.8[2] (or ~9.9 in alternative method[3][4])
Acyclovir (IS)~9.9[2]

Stability

Analyte stability in plasma has been demonstrated under various conditions. Samples are typically stable when stored at -20°C until analysis.[2] Post-processing stability in the autosampler has been confirmed for at least 24 hours at 12°C.[2] Short-term stability at room temperature has been shown for up to four hours.[2]

The described HPLC-UV method is simple, accurate, sensitive, and reproducible for the simultaneous quantification of this compound and oxypurinol in plasma.[2] Its straightforward protein precipitation sample preparation and relatively short run time make it suitable for routine therapeutic drug monitoring and for conducting pharmacokinetic studies in research and clinical settings.[1][2]

References

Establishing a hyperuricemia rat model using allopurinol and potassium oxonate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for establishing a hyperuricemia rat model using potassium oxonate as the inducing agent and allopurinol as a positive control for therapeutic intervention. This model is a robust and reproducible tool for studying the pathophysiology of hyperuricemia and for the preclinical evaluation of novel urate-lowering therapies.

Introduction

Hyperuricemia, characterized by elevated serum uric acid (SUA) levels, is a key risk factor for gout and is increasingly associated with cardiovascular and renal diseases.[1][2][3] In humans, uric acid is the final product of purine metabolism, as they lack the enzyme uricase which is present in most other mammals, including rats.[2][4] Therefore, to induce hyperuricemia in rats, it is necessary to inhibit uricase activity. Potassium oxonate (PO) is a potent and selective uricase inhibitor commonly used for this purpose.[1][5][6] this compound, a xanthine oxidase inhibitor, serves as a standard-of-care therapeutic agent in this model, effectively reducing SUA levels by blocking the production of uric acid.[2][7][8]

Data Presentation

The following tables summarize typical quantitative data expected from this experimental model. Values are presented as mean ± standard deviation (SD).

Table 1: Typical Serum Uric Acid (SUA) Levels in Different Experimental Groups

GroupTreatmentExpected SUA (mg/dL)
Normal ControlVehicle (e.g., distilled water, saline)1.0 - 2.0
Hyperuricemia ModelPotassium Oxonate (250 mg/kg)3.0 - 5.0
Positive ControlPotassium Oxonate (250 mg/kg) + this compound (5 mg/kg)1.5 - 2.5

Note: These values are indicative and may vary based on the specific rat strain, age, and experimental conditions.[2][9]

Table 2: Example Dosages and Administration Routes

CompoundDosageAdministration RouteFrequencyDuration
Potassium Oxonate250 - 750 mg/kgOral gavage or Intraperitoneal (i.p.) injectionOnce daily7 - 14 consecutive days
This compound5 mg/kgOral gavageOnce dailyConcurrent with PO administration

Note: Dosages and administration routes should be optimized based on preliminary studies and specific experimental goals.[2][3][10]

Experimental Protocols

This section provides a detailed methodology for inducing hyperuricemia in rats and for the subsequent treatment with this compound.

Materials and Reagents
  • Male Sprague-Dawley or Wistar rats (180-220 g)

  • Potassium oxonate (Sigma-Aldrich or equivalent)

  • This compound (Sigma-Aldrich or equivalent)

  • Vehicle for drug suspension (e.g., 0.5% sodium carboxymethylcellulose, distilled water, or normal saline)

  • Oral gavage needles

  • Syringes and needles for blood collection

  • Centrifuge

  • Serum analysis equipment for uric acid measurement

Experimental Procedure
  • Animal Acclimatization: House the rats in a controlled environment (22 ± 2°C, 55 ± 10% humidity, 12-hour light/dark cycle) for at least one week before the experiment, with free access to standard chow and water.[3]

  • Group Allocation: Randomly divide the animals into three groups (n=6-8 per group):

    • Group 1: Normal Control (NC): Receives the vehicle only.

    • Group 2: Hyperuricemia Model (HU): Receives potassium oxonate.

    • Group 3: Positive Control (PC): Receives potassium oxonate and this compound.

  • Induction of Hyperuricemia:

    • Prepare a suspension of potassium oxonate in the chosen vehicle. A common dose is 250 mg/kg body weight.[2][5]

    • Administer the potassium oxonate suspension to the HU and PC groups via oral gavage or intraperitoneal injection once daily for 7 to 14 consecutive days.[2][3]

    • Administer an equivalent volume of the vehicle to the NC group using the same route and schedule.

  • This compound Treatment:

    • Prepare a suspension of this compound in the chosen vehicle. A typical dose is 5 mg/kg body weight.[2][10]

    • Administer the this compound suspension to the PC group via oral gavage one hour after the administration of potassium oxonate, once daily for the duration of the study.[2]

  • Sample Collection and Analysis:

    • On the day after the final treatment, collect blood samples from the retro-orbital sinus or tail vein under light anesthesia.

    • Allow the blood to clot at room temperature and then centrifuge at 3000 rpm for 15 minutes to separate the serum.

    • Measure the serum uric acid concentration using a commercial assay kit according to the manufacturer's instructions.

Visualizations

Signaling Pathways in Hyperuricemia

Hyperuricemia can activate several intracellular signaling pathways, leading to inflammation and cellular damage. The following diagram illustrates some of the key pathways involved.

G cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space Uric Acid Uric Acid PKC PKC Uric Acid->PKC activates NLRP3 NLRP3 Inflammasome Uric Acid->NLRP3 activates MAPK MAPK (p38, JNK) PKC->MAPK activates cPLA2 cPLA2 MAPK->cPLA2 activates NFkB NF-κB MAPK->NFkB activates CellProlifInhibition Inhibition of Cell Proliferation cPLA2->CellProlifInhibition Inflammation Inflammation NFkB->Inflammation NLRP3->Inflammation mediates

Caption: Key signaling pathways activated by elevated intracellular uric acid.

Mechanism of Action of this compound and Potassium Oxonate

The diagram below outlines the mechanism by which potassium oxonate induces hyperuricemia and how this compound counteracts this effect.

G cluster_purine_catabolism Purine Catabolism cluster_inhibitors Inhibitors Hypoxanthine Hypoxanthine Xanthine Xanthine Hypoxanthine->Xanthine Xanthine Oxidase Uric Acid Uric Acid Xanthine->Uric Acid Xanthine Oxidase Allantoin Allantoin Uric Acid->Allantoin Uricase This compound This compound This compound->Xanthine inhibits Potassium Oxonate Potassium Oxonate Potassium Oxonate->Uric Acid inhibits

Caption: Inhibition of purine metabolism by this compound and potassium oxonate.

Experimental Workflow

The following flowchart details the step-by-step process for the hyperuricemia rat model experiment.

G cluster_treatment Treatment Protocol start Start: Animal Acclimatization (1 week) grouping Randomly Assign Rats to 3 Groups: - Normal Control (NC) - Hyperuricemia Model (HU) - Positive Control (PC) start->grouping treatment Daily Treatment (7-14 days) grouping->treatment nc_treat NC: Vehicle hu_treat HU: Potassium Oxonate pc_treat PC: Potassium Oxonate + this compound blood_collection Blood Sample Collection serum_separation Serum Separation (Centrifugation) blood_collection->serum_separation analysis Serum Uric Acid Analysis serum_separation->analysis end_point End of Experiment: Data Analysis & Interpretation analysis->end_point nc_treat->blood_collection hu_treat->blood_collection pc_treat->blood_collection

Caption: Experimental workflow for the hyperuricemia rat model.

References

Application Notes: Using Allopurinol in Human Cell Culture to Study Purine Metabolism

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Allopurinol is a structural isomer of hypoxanthine and a cornerstone drug for treating conditions associated with hyperuricemia, such as gout.[1][2] In the context of biomedical research, this compound serves as a powerful pharmacological tool to investigate purine metabolism in vitro. Its primary mechanism involves the inhibition of xanthine oxidase, a critical enzyme in the purine catabolism pathway.[3][4] By blocking this enzyme, this compound treatment in human cell culture allows for the study of upstream metabolic shifts, the functionality of the purine salvage pathway, and the mechanisms of de novo purine synthesis.[5][6] These application notes provide a detailed protocol for using this compound in human cell culture, including methodologies for sample preparation, treatment, and analysis of key metabolic endpoints.

Mechanism of Action

This compound's primary effect is the competitive inhibition of xanthine oxidase. This enzyme catalyzes the oxidation of hypoxanthine to xanthine and subsequently xanthine to uric acid, the final product of purine degradation in humans.[5] this compound is also a substrate for xanthine oxidase, which metabolizes it into its active, longer-lasting metabolite, oxypurinol (or alloxanthine). Oxypurinol is a potent, non-competitive inhibitor of the enzyme.[7]

This inhibition leads to two major consequences in purine metabolism:

  • Accumulation of Oxypurines: The blockade of xanthine oxidase causes a decrease in uric acid production and an accumulation of its precursors, hypoxanthine and xanthine.[8]

  • Modulation of Purine Synthesis: The increased levels of hypoxanthine can be shunted into the purine salvage pathway, where the enzyme hypoxanthine-guanine phosphoribosyltransferase (HGPRT) converts it back into inosine monophosphate (IMP). This increased salvage activity can lead to feedback inhibition of de novo purine synthesis.[6][9] At higher concentrations, this compound and oxypurinol have been shown to inhibit the early steps of de novo purine synthesis directly, independent of xanthine oxidase activity.[5][10]

PurineMetabolism Purine Metabolism & this compound's Mechanism of Action cluster_de_novo De Novo Synthesis cluster_salvage Salvage Pathway cluster_catabolism Catabolism PRPP PRPP IMP Inosine Monophosphate (IMP) PRPP->IMP Multiple Steps IMP->PRPP Feedback Inhibition AMP AMP IMP->AMP GMP GMP IMP->GMP Hypoxanthine Hypoxanthine AMP->Hypoxanthine Guanine Guanine GMP->Guanine Hypoxanthine->IMP HGPRT Xanthine Xanthine Hypoxanthine->Xanthine Xanthine Oxidase Guanine->GMP HGPRT Guanine->Xanthine UricAcid Uric Acid Xanthine->UricAcid Xanthine Oxidase XanthineOxidase Xanthine Oxidase This compound This compound This compound->XanthineOxidase Oxypurinol Oxypurinol This compound->Oxypurinol Metabolized by Xanthine Oxidase Oxypurinol->XanthineOxidase

Caption: this compound's inhibition of Xanthine Oxidase in the purine pathway.

Experimental Protocols

This section details a generalized protocol for treating human cell lines with this compound to study its effects on purine metabolism. The optimal concentrations and incubation times should be determined empirically for each cell line and experimental goal.

Materials and Reagents
  • Human cell line of interest (e.g., fibroblasts, hepatocytes, endothelial cells)

  • Complete cell culture medium (e.g., DMEM, RPMI-1640)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA

  • Phosphate-Buffered Saline (PBS), sterile

  • This compound powder (Sigma-Aldrich or equivalent)

  • Dimethyl sulfoxide (DMSO) or 0.1 M NaOH for solubilization

  • Cell culture plates (6-well, 24-well, or 96-well)

  • Reagents for cell lysis (e.g., RIPA buffer, methanol-based buffers)

  • Reagents for metabolite analysis (e.g., LC-MS grade solvents)[11]

Protocol for this compound Treatment

ExperimentalWorkflow General Experimental Workflow cluster_prep Preparation cluster_exp Experiment cluster_harvest Harvesting & Analysis A Prepare this compound Stock Solution (e.g., 100 mM in 0.1M NaOH) D Add fresh media containing This compound at final concentrations (e.g., 10 µM - 1 mM) and controls A->D B Seed cells in plates and grow to desired confluency (e.g., 70-80%) C Remove old media, wash with PBS B->C C->D E Incubate for desired time (e.g., 2, 24, 48 hours) D->E F Collect conditioned media (for extracellular metabolites) E->F G Wash cells with cold PBS E->G I Analyze samples via HPLC or LC-MS/MS F->I H Lyse cells and collect lysate (for intracellular metabolites) G->H H->I J Data Analysis and Interpretation I->J

Caption: Workflow for studying this compound effects in cell culture.

Step 1: Preparation of this compound Stock Solution

  • This compound is sparingly soluble in water. Prepare a concentrated stock solution (e.g., 10-100 mM) by dissolving this compound powder in 0.1 M NaOH.

  • Gently warm and vortex to fully dissolve.

  • Sterilize the stock solution by passing it through a 0.22 µm syringe filter.

  • Store aliquots at -20°C. Avoid repeated freeze-thaw cycles. Note: For some applications, DMSO can be used as a solvent. Ensure the final DMSO concentration in the culture medium is non-toxic to the cells (typically <0.1%).

Step 2: Cell Seeding and Culture

  • Culture the human cell line of choice under standard conditions (37°C, 5% CO₂).

  • Seed cells into appropriate culture plates (e.g., 6-well plates for metabolite analysis) at a density that will result in 70-80% confluency at the time of treatment.

  • Allow cells to adhere and grow for 24-48 hours.

Step 3: this compound Treatment

  • On the day of the experiment, prepare working solutions of this compound by diluting the stock solution in fresh, complete cell culture medium to the desired final concentrations.

  • A wide range of concentrations has been reported, from 1 µM to 1 mM.[12][13] A dose-response experiment is recommended to determine the optimal concentration. Typical ranges are:

    • Low dose: 1-100 µM (for specific xanthine oxidase inhibition)[12]

    • High dose: 200 µM - 1 mM (may inhibit de novo synthesis)[4][13]

  • Include appropriate controls:

    • Vehicle Control: Treat cells with medium containing the same concentration of the solvent (e.g., NaOH or DMSO) used for the this compound stock.

    • Untreated Control: Cells cultured in medium alone.

  • Aspirate the old medium from the cells, wash once with sterile PBS, and add the medium containing this compound or controls.

  • Incubate the cells for the desired period. Incubation times can range from a few hours to 72 hours, depending on the experimental endpoint.[12][13][14]

Step 4: Sample Collection and Processing

  • Extracellular Metabolites: At the end of the incubation, collect the conditioned medium from each well into a microcentrifuge tube. Centrifuge at high speed (e.g., 10,000 x g) for 5 minutes at 4°C to pellet any cell debris. Transfer the supernatant to a new tube and store at -80°C.

  • Intracellular Metabolites: a. Place the culture plate on ice and aspirate the remaining medium. b. Wash the cell monolayer twice with ice-cold PBS. c. Add an appropriate volume of an ice-cold extraction solvent (e.g., 80% methanol) to each well. d. Scrape the cells and transfer the cell lysate/solvent mixture to a microcentrifuge tube. e. Vortex vigorously and incubate on ice for 20 minutes to precipitate proteins. f. Centrifuge at maximum speed for 10-15 minutes at 4°C. g. Carefully collect the supernatant, which contains the metabolites, and transfer to a new tube for storage at -80°C until analysis.

Analysis of Purine Metabolites

The quantification of purine metabolites is typically performed using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[8][11] These techniques allow for the sensitive and specific measurement of key analytes such as hypoxanthine, xanthine, uric acid, this compound, oxypurinol, and various purine nucleotides (AMP, GMP, ATP, GTP).[15][16]

Data Presentation and Expected Results

Treatment of human cells with this compound is expected to cause distinct, dose-dependent changes in the intracellular and extracellular purine metabolite profiles. The tables below summarize these expected changes based on this compound's known mechanism of action.

Table 1: Recommended this compound Concentrations from In Vitro Studies

Cell Line TypeConcentration RangeIncubation TimeObserved Effect / ApplicationCitation(s)
Human PBMCs25 - 300 µg/mL18 - 48 hoursImpaired T-cell cytokine production[17][18]
Human Fibroblasts (HFF)10 - 1000 µg/mL17 - 24 hoursReduced HIF-1α protein at high doses[13]
Human Endothelial (HUVEC)10 - 1000 µg/mL17 - 24 hoursReduced angiogenesis traits[13]
Prostate Cancer (PC-3, DU145)200 µmol/L24 hoursSensitization to TRAIL-induced apoptosis[4][19]
Macrophage Lines12.5 - 400 µg/mL66 - 72 hoursCytotoxicity assessment (IC₅₀ determination)[14]
Mouse Hepatocytes (AML 12)0.1 - 1 µmol/L2 hoursDose-dependent reduction of uric acid[12]

Table 2: Representative Changes in Purine Metabolites Following this compound Treatment

MetabolitePathwayExpected ChangeRationaleCitation(s)
Uric AcidCatabolismDecrease Direct result of Xanthine Oxidase inhibition.[12]
XanthineCatabolismIncrease Accumulation due to blockade of its conversion to uric acid.[6][8]
HypoxanthineCatabolismIncrease Accumulation due to blockade of its conversion to xanthine.[6][8]
IMP, GMP, AMPSalvage / De NovoVariable / Decrease Increased salvage may increase nucleotides initially, but feedback or direct inhibition of de novo synthesis (especially at high doses) may lead to a net decrease.[5][6]
PRPPDe NovoVariable / Increase May increase if de novo synthesis is inhibited, as PRPP is a key substrate that would be consumed less.[6]

Important Considerations and Troubleshooting

  • Cell-Type Specificity: The expression and activity of enzymes in the purine metabolic pathways (especially xanthine oxidase) can vary significantly between different cell types. For example, some cultured human fibroblasts lack xanthine oxidase, making them a useful model to study the enzyme-independent effects of this compound on de novo synthesis.[9]

  • Cytotoxicity: While generally well-tolerated at lower concentrations, high doses of this compound (>1 mM) or prolonged incubation may induce cytotoxicity in some cell lines.[14][17] It is crucial to perform a viability assay (e.g., MTT, Trypan Blue) to determine the non-toxic concentration range for the specific cell line being used.

  • Off-Target Effects: Studies have shown that this compound can have effects beyond xanthine oxidase inhibition, such as reducing reactive oxygen species (ROS) and modulating immune cell function.[17][18] These potential off-target effects should be considered when interpreting results.

  • Solvent Effects: Always include a vehicle control to account for any potential effects of the solvent (NaOH or DMSO) on cell metabolism and viability.

References

Application Notes: Utilizing Allopurinol to Study the Effects of Reduced Uric Acid and Xanthine Oxidase Inhibition on Endothelial Function

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Endothelial dysfunction is an early and critical event in the pathogenesis of cardiovascular diseases, characterized by reduced bioavailability of nitric oxide (NO), increased oxidative stress, and a pro-inflammatory state.[1][2] Hyperuricemia, an excess of uric acid in the blood, has been identified as an independent risk factor for hypertension and cardiovascular disease.[3][4] Uric acid is the final product of purine metabolism, a reaction catalyzed by the enzyme xanthine oxidase (XO). This enzymatic process not only produces uric acid but also generates reactive oxygen species (ROS), including superoxide.[1][3] Allopurinol, a structural analog of hypoxanthine, is a potent inhibitor of xanthine oxidase. It is widely used to lower serum uric acid levels in conditions like gout. However, its role in cardiovascular research extends beyond simple urate-lowering, providing a valuable tool to investigate the distinct contributions of uric acid and oxidative stress to endothelial dysfunction.

Mechanism of Action and Scientific Rationale this compound and its active metabolite, oxypurinol, inhibit xanthine oxidase, blocking the conversion of hypoxanthine to xanthine and xanthine to uric acid. This action has two key consequences relevant to endothelial function:

  • Reduction of Uric Acid: Elevated intracellular uric acid is believed to be pro-inflammatory and pro-oxidant, potentially reducing NO bioavailability and promoting endothelial dysfunction through pathways like the HMGB1/RAGE system.[5][6][7]

  • Reduction of Oxidative Stress: The xanthine oxidase reaction is a significant source of vascular superoxide.[8][9] By inhibiting XO, this compound reduces the production of these reactive oxygen species, which would otherwise scavenge NO and contribute to endothelial damage.[1][10]

A crucial scientific question is whether the beneficial vascular effects of this compound stem from lowering uric acid or from its primary effect of reducing ROS production via XO inhibition. Studies have addressed this by comparing this compound with uricosuric agents (e.g., probenecid), which lower uric acid by increasing its renal excretion without inhibiting XO. Research has shown that high-dose this compound significantly improves endothelial function, whereas probenecid, despite achieving similar levels of urate reduction, has no such effect.[11][12] This suggests that the primary mechanism of this compound's vascular benefit is the reduction of XO-derived oxidative stress, not the lowering of uric acid itself.[10][11]

Key Signaling Pathways

High uric acid and xanthine oxidase activity contribute to endothelial dysfunction through several interconnected pathways. This compound intervenes at the source by inhibiting xanthine oxidase.

G cluster_0 Xanthine Oxidase (XO) Pathway cluster_1 Downstream Effects on Endothelium Hypoxanthine Hypoxanthine Xanthine Xanthine Hypoxanthine->Xanthine XO UricAcid High Intracellular Uric Acid Xanthine->UricAcid XO ROS Reactive Oxygen Species (ROS) Xanthine->ROS XO InflammatoryPathways Inflammatory Pathways (e.g., HMGB1/RAGE, NF-κB) UricAcid->InflammatoryPathways Activates ROS->InflammatoryPathways Activates NO_Bioavailability Reduced NO Bioavailability ROS->NO_Bioavailability Reduces This compound This compound (Inhibitor) This compound->Xanthine Inhibits EndothelialDysfunction Endothelial Dysfunction InflammatoryPathways->EndothelialDysfunction NO_Bioavailability->EndothelialDysfunction

Caption: this compound inhibits Xanthine Oxidase, reducing both Uric Acid and ROS production.

Data Presentation: Summary of Clinical Findings

The following tables summarize quantitative data from key studies investigating the effects of this compound on endothelial function and related biomarkers.

Table 1: Dose-Response Effect of this compound on Endothelium-Dependent Vasodilation Data from a study on patients with chronic heart failure, measuring forearm blood flow (FBF) response to acetylcholine.

Treatment GroupNMean Serum Urate (μmol/L)Forearm Blood Flow (% Change from Baseline)
Placebo26535 ± 2573.96 ± 10.29
This compound (300 mg/day)26327 ± 16152.10 ± 18.21
This compound (600 mg/day)26214 ± 11240.31 ± 38.19
Data adapted from George et al., Circulation, 2006.[11]

Table 2: Effect of this compound on Oxidative Stress Markers Data showing changes in plasma malondialdehyde (MDA), a biomarker of oxidative stress, in patients with chronic heart failure.

Treatment GroupNBaseline MDA (nmol/L)Post-treatment MDA (nmol/L)P-value
Placebo11455 ± 112461 ± 101NS
This compound (300 mg/day)11449 ± 121346 ± 1280.03
Data adapted from Farquharson et al., Circulation, 2002.[13]

Table 3: Meta-Analysis of this compound Effect on Flow-Mediated Dilation (FMD) Summary of standardized mean difference (Hedges's g) in FMD improvement across different patient populations.

Patient GroupNumber of PatientsStandardized Mean Difference (95% CI)P-value
Chronic Heart Failure (CHF)1970.776 (0.429, 1.122)< .001
Chronic Kidney Disease (CKD)1830.350 (0.009, 0.690)0.044
Type 2 Diabetes Mellitus (DM)1701.331 (-0.781, 3.444)0.217
Data adapted from El-Dahshan et al., J Clin Pharm Ther, 2018.[14]

Experimental Protocols

Protocol 1: Non-invasive Assessment of Endothelial Function by Flow-Mediated Dilation (FMD)

This protocol describes the most common method for assessing endothelium-dependent vasodilation of the brachial artery using high-resolution ultrasound.

1. Subject Preparation:

  • Subjects must fast for at least 12 hours.[15]

  • Abstain from exercise, caffeine, smoking, and high-fat meals for at least 12 hours.[15]

  • Withhold any vasoactive medications, NSAIDs, and vitamin supplements for at least 24-72 hours, as per study design.[15]

  • Allow the subject to rest supine for 20 minutes in a quiet, temperature-controlled room before the study begins.[15]

2. Equipment:

  • High-resolution ultrasound system with a linear array transducer (≥7 MHz).

  • Blood pressure cuff appropriately sized for the subject's arm.

  • ECG monitoring system.

  • Image analysis software for vessel diameter measurement.

3. Procedure:

  • Baseline Imaging:

    • Position the subject's arm comfortably at an ~80° angle from the body.[15]

    • Scan the brachial artery in a longitudinal plane, 2-10 cm above the antecubital fossa.

    • Obtain a clear image of the anterior and posterior intimal layers.

    • Record a baseline video loop of the artery diameter and blood flow velocity for at least 1 minute.

  • Reactive Hyperemia (Inducing Flow):

    • Place the blood pressure cuff on the forearm, distal to the imaged artery segment.[15]

    • Inflate the cuff to ≥50 mmHg above the subject's systolic blood pressure to occlude arterial inflow. Maintain occlusion for 5 minutes.[16]

    • Continue imaging the brachial artery during the final minute of occlusion.

  • Post-Occlusion Imaging:

    • Rapidly deflate the cuff. This induces a brief high-flow state (reactive hyperemia).

    • Record the ultrasound video continuously for at least 3 minutes post-deflation to capture the maximal artery dilation.

4. Data Analysis:

  • Measure the brachial artery diameter at end-diastole (timed with the R-wave on the ECG).

  • The baseline diameter is the average of measurements taken during the baseline recording.

  • The peak diameter is the largest diameter measured in the 3 minutes following cuff deflation.

  • Calculate FMD as: %FMD = [(Peak Diameter - Baseline Diameter) / Baseline Diameter] x 100 .

G A 1. Subject Preparation (Fasting, Rest) B 2. Baseline Imaging (Brachial Artery Diameter & Flow) A->B C 3. Suprasystolic Cuff Occlusion (5 minutes on forearm) B->C D 4. Rapid Cuff Deflation (Induces Reactive Hyperemia) C->D E 5. Post-Deflation Imaging (Continuous recording for 3 mins) D->E F 6. Data Analysis (Calculate %FMD) E->F

Caption: Standardized workflow for assessing Flow-Mediated Dilation (FMD).

Protocol 2: Assessment of Forearm Blood Flow (FBF) by Venous Occlusion Plethysmography

This protocol provides a more direct measure of vascular reactivity by infusing vasoactive agents into the brachial artery.

1. Subject Preparation:

  • Same as for FMD (Protocol 1).

  • Subjects should be comfortably supine with the study arm slightly elevated above heart level.

2. Equipment:

  • Mercury-in-silastic strain gauge plethysmograph.

  • Brachial artery catheter (for drug infusion).

  • Venous and arterial occlusion cuffs.

  • Infusion pump.

  • Agonists: Acetylcholine (ACh) for endothelium-dependent dilation, Sodium Nitroprusside (SNP) for endothelium-independent dilation.

3. Procedure:

  • Catheterization and Setup:

    • Under sterile conditions, insert a cannula into the brachial artery of the non-dominant arm for drug infusion.

    • Place a wrist cuff (arterial occlusion) and an upper arm cuff (venous occlusion).

    • Position the strain gauge on the widest part of the forearm.

  • Baseline FBF Measurement:

    • Inflate the wrist cuff to suprasystolic pressure to exclude hand circulation.

    • Inflate the upper arm cuff to 40 mmHg intermittently (e.g., for 7 seconds every 15 seconds) to occlude venous outflow.

    • The rate of increase in forearm volume, measured by the strain gauge, reflects FBF (ml/100ml/min).

    • Record stable baseline FBF measurements.

  • Drug Infusions:

    • Infuse saline (placebo) for a set period to establish a baseline response.

    • Acetylcholine (ACh): Infuse ACh at increasing doses (e.g., 25, 50, 100 nmol/min), each for 5-7 minutes.[13] Measure FBF during the final 2 minutes of each infusion stage.

    • Allow for a washout period for FBF to return to baseline.

    • Sodium Nitroprusside (SNP): Infuse SNP at increasing doses to assess endothelium-independent smooth muscle response. Measure FBF as with ACh.

4. Data Analysis:

  • Calculate the mean FBF for each infusion stage.

  • Express the response as the percentage change in FBF from the saline baseline.

  • Compare the dose-response curves for ACh and SNP between treatment groups (e.g., this compound vs. placebo). A specific improvement in the ACh response with no change in the SNP response indicates improved endothelial function.

G cluster_A Hypothesis cluster_B Experimental Design cluster_C Predicted & Observed Outcomes cluster_D Conclusion A This compound's vascular benefit is from XO inhibition (↓ROS), not just ↓Uric Acid. B1 Group 1: this compound (Inhibits XO) A->B1 B2 Group 2: Probenecid (Uricosuric Agent) A->B2 C1 ↓ Uric Acid ↓ ROS Production ↑ Endothelial Function B1->C1 C2 ↓ Uric Acid No Change in ROS No Change in Endothelial Function B2->C2 D Mechanism is primarily reduction of oxidative stress, not urate lowering per se. C1->D C2->D

Caption: Logical framework for differentiating the mechanisms of this compound's vascular effects.

References

Allopurinol as a Tool to Investigate Tumor Lysis Syndrome in Cancer Cell Lines: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tumor Lysis Syndrome (TLS) is a life-threatening oncologic emergency characterized by a massive and rapid release of intracellular contents into the bloodstream following the lysis of malignant cells. This can occur spontaneously but is most often a complication of cancer therapy. The resulting metabolic abnormalities include hyperuricemia, hyperkalemia, hyperphosphatemia, and hypocalcemia, which can lead to acute kidney injury, cardiac arrhythmias, seizures, and death.[1][2][3] Allopurinol, a xanthine oxidase inhibitor, is a cornerstone in the prevention of TLS-associated hyperuricemia.[4][5] It blocks the conversion of purine breakdown products (hypoxanthine and xanthine) into uric acid, thereby mitigating the risk of uric acid nephropathy.[6]

These application notes provide a framework for utilizing this compound in in vitro models of TLS using cancer cell lines. Such models are invaluable for studying the pathophysiology of TLS, identifying high-risk patient populations, and evaluating novel therapeutic strategies.

Signaling Pathways and Experimental Workflow

Purine Catabolism and the Action of this compound

The breakdown of purines from lysed cancer cells is a central driver of hyperuricemia in TLS. The following diagram illustrates this pathway and the mechanism of action of this compound.

cluster_cell Cancer Cell cluster_bloodstream Bloodstream DNA/RNA DNA/RNA Purines Purines DNA/RNA->Purines Hypoxanthine Hypoxanthine Purines->Hypoxanthine Xanthine Xanthine Hypoxanthine->Xanthine Xanthine Oxidase Uric_Acid Uric_Acid Xanthine->Uric_Acid Xanthine Oxidase This compound This compound This compound->Xanthine Inhibits

Purine catabolism pathway and this compound's mechanism of action.
General Experimental Workflow

The following workflow outlines the key steps for inducing and analyzing an in vitro model of TLS.

cluster_analysis Biochemical Analysis A Cell Seeding (e.g., Burkitt's Lymphoma cells) B Pre-treatment with this compound (24 hours) A->B C Induction of Cell Lysis (e.g., Doxorubicin treatment) B->C D Incubation (24-48 hours) C->D E Collection of Supernatant D->E K Cell Pellet Collection for Apoptosis Assay D->K F Biochemical Analysis of TLS Markers E->F G Uric Acid Assay F->G H LDH Assay F->H I Potassium Assay F->I J Phosphate Assay F->J L Caspase-3 Activity Assay K->L

References

Application Notes and Protocols: Dose-Response Studies of Allopurinol on HIF-1α Expression in Hypoxic Cell Cultures

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for studying the dose-response effects of allopurinol on the expression of Hypoxia-Inducible Factor 1-alpha (HIF-1α) in hypoxic cell cultures. This compound, a well-known xanthine oxidase inhibitor, has been shown to modulate HIF-1α levels, a key transcription factor in cellular response to low oxygen conditions. Understanding this interaction is critical for research in areas such as oncology, ischemia, and inflammatory diseases. This guide offers a summary of quantitative data from published studies, detailed experimental methodologies, and visual representations of the involved signaling pathways and workflows.

Introduction

Hypoxia, or low oxygen tension, is a common feature of the microenvironment in solid tumors and ischemic tissues. A primary cellular adaptation to hypoxia is mediated by the stabilization and activation of the HIF-1 transcription factor. HIF-1 is a heterodimer composed of an oxygen-labile α-subunit (HIF-1α) and a constitutively expressed β-subunit (HIF-1β). Under normoxic conditions, HIF-1α is rapidly degraded via prolyl hydroxylase (PHD)-dependent ubiquitination and proteasomal degradation. In hypoxic conditions, this degradation is inhibited, allowing HIF-1α to accumulate, translocate to the nucleus, and activate the transcription of genes involved in angiogenesis, glucose metabolism, and cell survival.

This compound, a drug primarily used to treat hyperuricemia and gout, functions by inhibiting xanthine oxidase, an enzyme that contributes to the production of reactive oxygen species (ROS). Recent studies have indicated that this compound can also impact HIF-1α expression, suggesting a potential therapeutic role in diseases where hypoxia is a critical component. These application notes provide a framework for investigating the dose-dependent effects of this compound on HIF-1α expression in vitro.

Data Presentation: Dose-Response of this compound on HIF-1α Protein Expression

Table 1: Effect of this compound on HIF-1α Protein Levels in Hypoxic Human Foreskin Fibroblasts (HFF)

This compound Concentration (µg/mL)Pre-treatment Time (minutes)Hypoxia Exposure (1% O₂)Relative HIF-1α Protein Level (Normalized to Hypoxic Control)Statistical Significance (p-value)
106016 hours~95%> 0.05
1006016 hours~70%< 0.05
10006016 hours~40%< 0.001

Data adapted from Sun Y, George J, Rocha S (2015) Dose-Dependent Effects of this compound on Human Foreskin Fibroblast Cells and Human Umbilical Vein Endothelial Cells under Hypoxia. PLoS ONE 10(4): e0123649.[4][2]

Table 2: Effect of this compound on HIF-1α Protein Levels in Hypoxic Human Umbilical Vein Endothelial Cells (HUVEC)

This compound Concentration (µg/mL)Pre-treatment Time (minutes)Hypoxia Exposure (1% O₂)Relative HIF-1α Protein Level (Normalized to Hypoxic Control)Statistical Significance (p-value)
106016 hoursNo significant change> 0.05
1006016 hoursNo significant change> 0.05
10006016 hours~75%< 0.05

Data adapted from Sun Y, George J, Rocha S (2015) Dose-Dependent Effects of this compound on Human Foreskin Fibroblast Cells and Human Umbilical Vein Endothelial Cells under Hypoxia. PLoS ONE 10(4): e0123649.[4][2]

Signaling Pathways and Experimental Workflows

Signaling Pathway of this compound's Effect on HIF-1α

The canonical regulation of HIF-1α stability is primarily mediated by prolyl hydroxylases (PHDs). However, studies have shown that this compound can reduce HIF-1α levels independently of PHD activity.[4][2] The proposed mechanism involves the inhibition of xanthine oxidase by this compound, leading to a reduction in reactive oxygen species (ROS). ROS are known to contribute to the stabilization of HIF-1α under hypoxic conditions.

Allopurinol_HIF1a_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Hypoxia Hypoxia (Low O2) XO Xanthine Oxidase (XO) Hypoxia->XO activates PHD Prolyl Hydroxylases (PHDs) Hypoxia->PHD inhibits ROS Reactive Oxygen Species (ROS) XO->ROS produces HIF1a_p HIF-1α (protein) ROS->HIF1a_p stabilizes VHL VHL-E3 Ligase Complex HIF1a_p->VHL binds (hydroxylated) HIF1a_n HIF-1α HIF1a_p->HIF1a_n translocates This compound This compound This compound->XO inhibits PHD->HIF1a_p hydroxylates (Normoxia) Proteasome Proteasomal Degradation VHL->Proteasome targets for Proteasome->HIF1a_p degrades HIF1 HIF-1 Complex HIF1a_n->HIF1 HIF1b HIF-1β (ARNT) HIF1b->HIF1 HRE Hypoxia Response Element (HRE) HIF1->HRE binds to TargetGenes Target Gene Transcription HRE->TargetGenes activates

Caption: this compound's inhibitory effect on HIF-1α under hypoxia.

Experimental Workflow

The following diagram outlines a typical workflow for investigating the dose-response of this compound on HIF-1α expression.

Experimental_Workflow start Start cell_culture Cell Culture (e.g., HFF, HUVEC) start->cell_culture allopurinol_prep Prepare this compound Stock and Working Solutions cell_culture->allopurinol_prep treatment Pre-treat Cells with This compound Doses allopurinol_prep->treatment hypoxia Induce Hypoxia (1% O2, 16-24h) treatment->hypoxia harvest Harvest Cells hypoxia->harvest protein_extraction Protein Extraction (Whole Cell Lysate) harvest->protein_extraction rna_extraction RNA Extraction harvest->rna_extraction western_blot Western Blot for HIF-1α and Loading Control protein_extraction->western_blot qpcr qPCR for HIF-1α mRNA rna_extraction->qpcr analysis Data Analysis and Quantification western_blot->analysis qpcr->analysis end End analysis->end

Caption: Workflow for dose-response analysis of this compound on HIF-1α.

Experimental Protocols

Cell Culture and Maintenance
  • Cell Lines: Human Foreskin Fibroblasts (HFF) and Human Umbilical Vein Endothelial Cells (HUVEC) are suitable for these studies.[4][2]

  • Culture Medium:

    • HFF: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and 1% L-glutamine.

    • HUVEC: Endothelial Cell Growth Medium (EGM-2) supplemented with the provided bullet kit.

  • Culture Conditions: Maintain cells at 37°C in a humidified atmosphere with 5% CO₂.

  • Subculture: Passage cells upon reaching 80-90% confluency.

This compound Preparation and Treatment
  • Stock Solution: Prepare a 100 mg/mL stock solution of this compound in a suitable solvent (e.g., DMSO). Store at -20°C.

  • Working Solutions: On the day of the experiment, dilute the stock solution in the appropriate cell culture medium to achieve the desired final concentrations (e.g., 10, 100, 1000 µg/mL).

  • Treatment Protocol:

    • Seed cells in appropriate culture vessels (e.g., 6-well plates or 10 cm dishes).

    • Allow cells to adhere and reach 70-80% confluency.

    • Replace the medium with fresh medium containing the desired concentrations of this compound or vehicle control (e.g., DMSO at the same final concentration as the highest this compound dose).

    • Pre-treat the cells for a specified duration (e.g., 1 to 17 hours) under normoxic conditions before inducing hypoxia.[4][1][2]

Hypoxia Induction
  • Hypoxia Chamber: Use a modular incubator chamber or a tri-gas incubator capable of maintaining a low oxygen environment.

  • Procedure:

    • After the this compound pre-treatment, place the cell culture plates into the hypoxia chamber.

    • Flush the chamber with a gas mixture of 1% O₂, 5% CO₂, and 94% N₂.

    • Seal the chamber and incubate at 37°C for the desired duration (e.g., 16-24 hours).

Protein Extraction and Western Blot Analysis
  • Lysis Buffer: RIPA buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitor cocktails.

  • Procedure:

    • After hypoxia treatment, wash the cells twice with ice-cold PBS.

    • Add an appropriate volume of ice-cold lysis buffer to each well/dish and scrape the cells.

    • Incubate the lysate on ice for 30 minutes with occasional vortexing.

    • Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C.

    • Collect the supernatant containing the whole-cell protein extract.

    • Determine the protein concentration using a BCA or Bradford assay.

    • Prepare samples for SDS-PAGE by adding Laemmli sample buffer and boiling for 5 minutes.

    • Load equal amounts of protein (e.g., 20-40 µg) per lane on an SDS-polyacrylamide gel.

    • Perform electrophoresis and transfer the proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against HIF-1α (e.g., mouse monoclonal or rabbit polyclonal) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

    • Strip the membrane and re-probe with a loading control antibody (e.g., β-actin or α-tubulin) to ensure equal protein loading.

  • Quantification: Densitometry analysis of the Western blot bands can be performed using software such as ImageJ to quantify the relative changes in HIF-1α protein expression.[4][1][2]

RNA Extraction and Quantitative PCR (qPCR)
  • RNA Extraction: Use a commercial RNA extraction kit (e.g., RNeasy Mini Kit) according to the manufacturer's instructions.

  • cDNA Synthesis: Reverse transcribe 1-2 µg of total RNA into cDNA using a high-capacity cDNA reverse transcription kit.

  • qPCR:

    • Prepare the qPCR reaction mixture containing cDNA, SYBR Green Master Mix, and specific primers for HIF-1α and a housekeeping gene (e.g., GAPDH or β-actin).

    • Perform the qPCR reaction using a real-time PCR system.

    • Analyze the data using the ΔΔCt method to determine the relative changes in HIF-1α mRNA expression.

Conclusion and Future Directions

The provided application notes and protocols offer a comprehensive guide for investigating the dose-response relationship between this compound and HIF-1α expression in hypoxic cell cultures. The data presented demonstrates that this compound can effectively reduce HIF-1α protein levels in a dose-dependent manner in non-cancerous cell lines, likely through a PHD-independent mechanism involving the reduction of ROS.

For researchers in drug development, particularly in oncology, further studies are warranted to establish the dose-response of this compound on HIF-1α in various cancer cell lines. Elucidating the precise molecular mechanisms downstream of xanthine oxidase inhibition that lead to decreased HIF-1α stability will be crucial for the potential therapeutic application of this compound in hypoxia-driven pathologies. These protocols provide a solid foundation for conducting such investigations.

References

Application Notes and Protocols for Allopurinol Administration in Long-Term Rodent Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and critical information for the effective and consistent administration of allopurinol in long-term rodent studies. This compound, a xanthine oxidase inhibitor, is a widely used compound in preclinical research to study its effects on hyperuricemia, gout, and other metabolic and cardiovascular conditions.

Introduction

This compound acts by inhibiting xanthine oxidase, the enzyme responsible for converting hypoxanthine to xanthine and then to uric acid.[1] Its primary active metabolite, oxypurinol, also inhibits this enzyme and has a longer half-life.[2][3] Understanding the correct administration techniques is crucial for obtaining reliable and reproducible data in long-term rodent studies. This document outlines various administration routes, preparation of dosing solutions, recommended dosages, and methods for monitoring efficacy.

Administration Routes

The choice of administration route depends on the specific experimental design, the required dosing frequency, and the potential for causing stress to the animals. The most common routes for long-term this compound administration in rodents are oral gavage, administration in drinking water, and incorporation into the diet.

Oral Gavage

Oral gavage ensures the precise administration of a known dose of this compound. However, it can be a source of stress if not performed correctly and by trained personnel.

Protocol for Oral Gavage:

  • Animal Restraint: Proper restraint is critical for a successful and safe gavage procedure. Handling the animals beforehand can help them become more relaxed.[4]

  • Gavage Needle Selection: Use a flexible or curved, ball-tipped gavage needle to minimize the risk of esophageal or gastric injury.[5][6] The appropriate size depends on the animal's weight (see Table 1).

  • Dosage Volume: The maximum recommended dosing volume is 10 mL/kg for mice and 10-20 mL/kg for rats, although smaller volumes (e.g., 5 mL/kg) are preferable to reduce the risk of reflux and aspiration.[6][7]

  • Procedure:

    • Weigh the animal to calculate the correct dose volume.[6]

    • Measure the gavage needle from the tip of the animal's nose to the last rib to ensure it will reach the stomach. Mark the needle to avoid over-insertion.[5]

    • Gently insert the needle into the diastema (the gap behind the incisors) and advance it along the roof of the mouth and down the esophagus. There should be no resistance.[8]

    • Administer the solution slowly over 2-3 seconds.[8]

    • Withdraw the needle slowly and return the animal to its cage.[8]

    • Monitor the animal for any signs of distress, such as difficulty breathing.[7]

Table 1: Recommended Gavage Needle Sizes for Mice and Rats

Rodent SpeciesBody Weight (g)GaugeLength (inches)Ball Diameter (mm)
Mouse < 1424G11.25
>1422-20G1.5up to 2.25
Rat 75-10018G1-1.52.25
100-20018G2-32.25
200-30016G3-43
Data sourced from Washington State University IACUC guidelines.[6]
Administration in Drinking Water

This method is less stressful for the animals as it avoids repeated handling. However, it can be challenging to ensure accurate dosing due to variations in water intake.

Protocol for Administration in Drinking Water:

  • Determine Water Consumption: Before the study, measure the average daily water intake for the specific strain, sex, and age of the rodents to be used. This should be done for at least three consecutive days.[9]

  • Solution Preparation: Dissolve the calculated amount of this compound in the drinking water. The solubility of this compound can be a limiting factor. The use of a vehicle like 1% sodium carboxymethyl cellulose may be necessary.[3]

  • Palatability: this compound may alter the taste of the water, potentially reducing intake. Monitor water consumption daily for the first three days of administration. If consumption drops by more than 10%, consider adding a sweetening agent like sucrose to improve palatability.[9]

  • Solution Stability: Prepare fresh this compound solutions regularly, as the stability of this compound in water over long periods may be a concern. Protect the water bottles from light if the compound is light-sensitive.

  • Monitoring: Weigh the animals at least twice during the first week to monitor for dehydration and weight loss.[9]

Administration in Diet

Incorporating this compound into the feed is another non-invasive method. It provides a more stable and consistent drug intake compared to drinking water.

Protocol for Administration in Diet:

  • Diet Preparation: The most reliable method is to have a commercial laboratory prepare a custom diet with the desired concentration of this compound. This ensures homogenous mixing.

  • Concentration Calculation: The concentration of this compound in the feed should be calculated based on the average daily food consumption of the animals to achieve the target daily dose.

  • Palatability: As with drinking water, the addition of this compound may affect the palatability of the chow. Monitor food intake and body weight, especially during the initial phase of the study.

  • Storage: Store the medicated diet according to the manufacturer's instructions to maintain the stability of the this compound.

This compound Dosage and Pharmacokinetics

The appropriate dosage of this compound can vary significantly depending on the rodent species, strain, and the specific research question.

Table 2: this compound Dosage and Pharmacokinetic Parameters in Rodents

ParameterMiceRats
Common Oral Dosage Range 10 - 400 mg/kg/day[10]10 - 100 mg/kg/day[3][11]
Peak Plasma Time (this compound) ~1.5 hours[11]Not specified
Peak Plasma Time (Oxypurinol) ~4.5 hours[11]Not specified
Half-life (this compound) 1 - 2 hours[12]Not specified
Half-life (Oxypurinol) ~15 hours[12]Much longer than this compound[2]
Metabolism Metabolized to oxypurinol by xanthine oxidase and aldehyde oxidase[3]Metabolized to oxypurinol by xanthine oxidase and aldehyde oxidase[3]
Excretion Primarily renal[2]Primarily renal[2]

Preparation of this compound Solutions

The preparation method will depend on the chosen administration route.

For Oral Gavage:

  • Vehicle: this compound can be suspended in vehicles such as 1% sodium carboxymethyl cellulose[3] or a 10% Tween solution[10].

  • Preparation:

    • Weigh the required amount of this compound powder.

    • Triturate the powder with a small amount of the vehicle to form a paste.

    • Gradually add the remaining vehicle while stirring continuously to achieve a uniform suspension.

For Drinking Water:

  • The solubility of this compound in water is limited. It may be necessary to prepare a stock solution and then dilute it in the drinking water. The use of a co-solvent or adjusting the pH may be required, but this should be carefully considered to avoid any adverse effects on the animals. One patent describes a method for preparing a sodium this compound injection by dissolving this compound in water with NaOH to a pH of 11-12, which could be adapted for a drinking water solution, though palatability would need to be assessed.[13]

Monitoring of Efficacy and Potential Side Effects

Measurement of Uric Acid Levels

Regular monitoring of plasma or serum uric acid levels is essential to confirm the efficacy of this compound treatment.

Protocol for Uric Acid Measurement:

  • Sample Collection: Collect blood samples via appropriate methods (e.g., tail vein, saphenous vein, or terminal cardiac puncture).

  • Sample Processing: Immediately separate plasma or serum to prevent false elevations of uric acid due to the release of hypoxanthine from blood cells.[14]

  • Analytical Methods:

    • High-Performance Liquid Chromatography (HPLC) with UV detection: This is a highly accurate and sensitive method for quantifying uric acid.[15][16]

    • Uricase-based colorimetric assays: Commercially available kits provide a simpler and more rapid method for uric acid determination.[17][18]

Potential Side Effects

Long-term administration of this compound is generally well-tolerated in rodents, but it is important to monitor for potential adverse effects.

Commonly observed side effects in humans that should be monitored in rodents include:

  • Skin rash: The most common adverse reaction.[19]

  • Gastrointestinal issues: Diarrhea and nausea.[20]

  • Renal effects: Monitor for changes in urination frequency and kidney function.[19]

  • Hematological effects: this compound can lower the number of some blood cells.[20]

Regularly observe the animals for any changes in appearance, behavior, food and water intake, and body weight.

Visualizations

This compound's Mechanism of Action

Allopurinol_Mechanism cluster_purine Purine Metabolism cluster_inhibition Inhibition Hypoxanthine Hypoxanthine Xanthine Xanthine Hypoxanthine->Xanthine Xanthine Oxidase Uric_Acid Uric Acid Xanthine->Uric_Acid Xanthine Oxidase This compound This compound Oxypurinol Oxypurinol This compound->Oxypurinol Metabolized by Xanthine Oxidase Xanthine_Oxidase Xanthine Oxidase This compound->Xanthine_Oxidase Inhibits Oxypurinol->Xanthine_Oxidase Inhibits Oral_Gavage_Workflow start Start of Study prep Prepare this compound Suspension start->prep weigh Weigh Animal prep->weigh calculate Calculate Dose Volume weigh->calculate restrain Restrain Animal calculate->restrain gavage Administer Dose via Oral Gavage restrain->gavage monitor_short Monitor for Immediate Adverse Effects gavage->monitor_short return_cage Return to Cage monitor_short->return_cage monitor_long Long-term Monitoring (Weight, Behavior) return_cage->monitor_long sample Periodic Blood Sampling monitor_long->sample end End of Study monitor_long->end analyze Analyze Uric Acid Levels sample->analyze analyze->monitor_long Continue Dosing Admin_Route_Decision q1 Precise Dosing Critical? q2 Minimize Animal Stress? q1->q2 No gavage Oral Gavage q1->gavage Yes q3 Consistent Daily Intake? q2->q3 Yes water Drinking Water q2->water No q3->water No diet Medicated Diet q3->diet Yes

References

Application Notes and Protocols for Synergistic Drug Combinations with Allopurinol

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Allopurinol, a xanthine oxidase inhibitor, is primarily used in the management of hyperuricemia and gout. Beyond its established role, emerging research has highlighted its potential for synergistic effects when combined with other therapeutic agents across various disciplines, including oncology, infectious diseases, and rheumatology. This document provides detailed application notes and protocols for studying the synergistic effects of this compound in combination with other drugs. The protocols are intended to guide researchers in designing and executing experiments to evaluate and quantify these synergistic interactions.

This compound and 6-Mercaptopurine in Acute Lymphoblastic Leukemia (ALL)

Application Note: The combination of this compound and 6-mercaptopurine (6-MP) is a clinically relevant interaction primarily utilized in the treatment of acute lymphoblastic leukemia (ALL). This compound inhibits xanthine oxidase, the enzyme responsible for metabolizing 6-MP to its inactive metabolite, 6-thiouric acid.[1] This inhibition leads to a significant increase in the plasma levels of 6-MP, thereby enhancing its therapeutic effects.[1] However, this interaction also necessitates a dose reduction of 6-MP to avoid severe toxicity, particularly bone marrow suppression.[1] Clinical studies in pediatric ALL have shown that co-administration of this compound can mitigate 6-MP-induced hepatotoxicity and improve white blood cell control.

Quantitative Data Summary:

ParameterThis compound + 6-MP6-MP AloneReference
Clinical Response
6-MP Dose Reduction50-75%N/A[2]
Time in Therapeutic ANC Range43%27%[3]
6MMP:6TGN Ratio (post-allopurinol)3.686.7[3]
Preclinical Data (Pediatric ALL Xenografts)
DNA-TG Levels in Bone Marrow (fmol/µg DNA)444131

Experimental Protocols:

In Vitro Synergy Assessment in Leukemia Cell Lines (e.g., Jurkat, MOLT-4)

  • Objective: To determine the synergistic cytotoxic effect of this compound and 6-mercaptopurine on leukemia cell lines.

  • Methodology:

    • Cell Culture: Culture leukemia cell lines in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.

    • Drug Preparation: Prepare stock solutions of this compound and 6-mercaptopurine in a suitable solvent (e.g., DMSO or NaOH for this compound, and NaOH for 6-MP, followed by dilution in culture medium).

    • Checkerboard Assay:

      • Seed cells in 96-well plates at a density of 5 x 10^4 cells/well.

      • Prepare serial dilutions of this compound and 6-mercaptopurine.

      • Add the drugs to the wells in a checkerboard format, with single-agent controls in the first row and column.

      • Incubate the plates for 48-72 hours.

    • Cell Viability Assessment (MTT Assay):

      • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

      • Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

      • Measure the absorbance at 570 nm using a microplate reader.

    • Data Analysis:

      • Calculate the percentage of cell viability for each drug concentration and combination.

      • Determine the IC50 values for each drug alone and in combination.

      • Calculate the Combination Index (CI) using the Chou-Talalay method (CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism).

Signaling Pathway and Experimental Workflow:

cluster_0 This compound and 6-Mercaptopurine Synergy cluster_1 Mechanism of Action cluster_2 Experimental Workflow This compound This compound Xanthine_Oxidase Xanthine_Oxidase This compound->Xanthine_Oxidase inhibits Inactive_6MP Inactive_6MP Xanthine_Oxidase->Inactive_6MP metabolizes _6MP _6MP Active_6MP Active_6MP _6MP->Active_6MP activates DNA_synthesis DNA_synthesis Active_6MP->DNA_synthesis inhibits Cell_Death Cell_Death DNA_synthesis->Cell_Death leads to Cell_Culture Cell_Culture Drug_Treatment Drug_Treatment Cell_Culture->Drug_Treatment Viability_Assay Viability_Assay Drug_Treatment->Viability_Assay Data_Analysis Data_Analysis Viability_Assay->Data_Analysis

Caption: Mechanism and workflow for this compound and 6-MP synergy.

This compound and Methotrexate in Leukemia

Application Note: The combination of this compound and methotrexate has been investigated in the context of leukemia treatment. While some in vivo studies in murine leukemia models have suggested that this compound may partially reverse the antitumor effects of methotrexate, other clinical observations indicate a potential for increased methotrexate toxicity due to reduced renal clearance.[4][5][6] This interaction is complex and appears to be dependent on the specific context and model system. Therefore, careful evaluation of this combination is warranted.

Quantitative Data Summary:

Cell LineDrug CombinationIC50 (µM)Synergy (CI)Reference
L1210 (in vitro)MethotrexateNot significantly alteredNo synergy[4]
ALL Cell Line (289)Methotrexate + TemsirolimusSynergistic< 1[7]

Note: Direct quantitative synergy data for this compound and methotrexate is limited. The data for temsirolimus, another drug affecting cell cycle, is provided for context.

Experimental Protocols:

In Vitro Cytotoxicity Assay in Leukemia Cell Lines (e.g., L1210, CCRF-CEM)

  • Objective: To evaluate the cytotoxic synergy between this compound and methotrexate in leukemia cell lines.

  • Methodology:

    • Cell Culture: Maintain leukemia cell lines in appropriate culture medium and conditions.

    • Drug Preparation: Prepare stock solutions of this compound and methotrexate in sterile water or PBS.

    • Experimental Setup:

      • Seed cells in 96-well plates.

      • Treat cells with varying concentrations of this compound, methotrexate, and their combination.

      • Include untreated and single-drug controls.

      • Incubate for 48-72 hours.

    • Endpoint Measurement (Cell Viability):

      • Perform an MTT or WST-1 assay to determine cell viability.

    • Data Analysis:

      • Calculate IC50 values for each drug and the combination.

      • Perform isobologram analysis or calculate the Combination Index (CI) to determine the nature of the interaction.

Logical Relationship Diagram:

This compound This compound Toxicity Toxicity This compound->Toxicity potential increase Efficacy Efficacy This compound->Efficacy potential decrease (in vivo) Methotrexate Methotrexate Methotrexate->Toxicity Methotrexate->Efficacy

Caption: Potential interactions of this compound and methotrexate.

This compound and Sodium Stibogluconate for Leishmaniasis

Application Note: The combination of this compound and sodium stibogluconate has shown synergistic effects in the treatment of cutaneous leishmaniasis.[8][9] Clinical studies have demonstrated that this combination therapy can significantly increase the cure rate compared to sodium stibogluconate monotherapy.[9] The proposed mechanism involves the inhibition of the parasite's purine salvage pathway by this compound, rendering it more susceptible to the action of antimonials.

Quantitative Data Summary:

ParameterThis compound + Sodium StibogluconateSodium Stibogluconate AloneReference
Clinical Trial (Cutaneous Leishmaniasis)
Cure Rate71%39%[9]
Treatment Duration for Cure3-6 weeks6-9 weeks[8]

Experimental Protocols:

In Vitro Anti-Leishmanial Activity against Promastigotes and Amastigotes

  • Objective: To assess the in vitro synergistic activity of this compound and sodium stibogluconate against Leishmania species.

  • Methodology:

    • Parasite Culture:

      • Promastigotes: Culture Leishmania promastigotes in M199 medium supplemented with 10% heat-inactivated fetal bovine serum.

      • Amastigotes: Differentiate promastigotes into axenic amastigotes or use macrophage-infected amastigotes.

    • Drug Susceptibility Assay:

      • Seed promastigotes or macrophage-infected cells in 96-well plates.

      • Add serial dilutions of this compound, sodium stibogluconate, and their combinations.

      • Incubate for 72 hours.

    • Viability Assessment:

      • Promastigotes: Determine parasite viability using a resazurin-based assay or by direct counting using a hemocytometer.

      • Amastigotes: Quantify the number of infected macrophages and the number of amastigotes per macrophage using Giemsa staining and light microscopy.

    • Data Analysis:

      • Calculate the IC50 values for each drug and the combination.

      • Determine the Fractional Inhibitory Concentration (FIC) index to assess synergy (FIC ≤ 0.5 indicates synergy).

Workflow Diagram:

Parasite_Culture Leishmania Culture (Promastigotes/Amastigotes) Drug_Exposure Drug Exposure (Checkerboard) Parasite_Culture->Drug_Exposure Viability_Assessment Viability Assessment (Resazurin/Giemsa) Drug_Exposure->Viability_Assessment Synergy_Analysis Synergy Analysis (FIC Index) Viability_Assessment->Synergy_Analysis

Caption: In vitro synergy testing workflow for Leishmania.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Allopurinurinol Dosage and Administration in Murine Models

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with allopurinol in murine models. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting dosage of this compound for mice?

The optimal dosage of this compound can vary depending on the specific mouse strain, the experimental model of hyperuricemia, and the desired therapeutic effect. However, based on published studies, a common starting point for oral administration is in the range of 5 to 50 mg/kg/day.[1][2] For intravenous administration, a minimal lethal dose in mice has been reported as 45 mg/kg.[3] It is crucial to perform dose-response studies to determine the most effective and non-toxic dose for your specific experimental setup.

Q2: How should I prepare this compound for oral and intravenous administration?

  • Oral Administration (Gavage): this compound is sparingly soluble in aqueous buffers.[4] For oral gavage, it is often suspended in a vehicle like 0.5% Sodium Carboxymethyl Cellulose (CMC-Na).[2][5] To improve solubility, this compound can first be dissolved in a minimal amount of an organic solvent like DMSO and then diluted with the aqueous buffer of choice.[4] A common method involves dissolving this compound in DMSO to create a stock solution and then diluting it with PBS (pH 7.2) to a final concentration where the DMSO concentration is low (e.g., a 1:10 solution of DMSO:PBS).[4] Aqueous solutions are not recommended for storage for more than one day.[4]

  • Intravenous (IV) Injection: For intravenous administration, a sterile, injectable form of this compound is required. Commercially available this compound for injection (e.g., ALOPRIM®) is a lyophilized powder that needs to be reconstituted.[3] The reconstitution process typically involves dissolving the powder in Sterile Water for Injection to a concentration of 20 mg/mL.[3] This solution is alkaline (pH 11.1 to 11.8) and should be further diluted to the desired final concentration (not exceeding 6 mg/mL) with 0.9% Sodium Chloride Injection or 5% Dextrose for Injection.[3][6] Sodium bicarbonate-containing solutions should not be used for dilution.[3] The administration should begin within 10 hours of reconstitution, and the solution should not be refrigerated.[3][6]

Q3: What are the common side effects of this compound in mice?

While generally considered safe, this compound can cause side effects in mice, particularly at higher doses or with long-term administration. Common adverse effects include gastrointestinal issues like diarrhea, cramping, and nausea.[7] More severe, though less common, side effects reported in animals and humans include bone marrow suppression, hepatitis, and vasculitis.[7][8] In some cases, long-term use has been associated with liver toxicity, including necrosis, steatosis, and leukocyte infiltration.[2] Renal toxicity, including calculus formation in the collecting tubules, has also been observed, particularly in sensitized mouse models.[9]

Q4: How can I accurately measure uric acid levels in mouse blood?

Accurate measurement of uric acid in mouse blood requires careful sample collection and handling to avoid falsely elevated levels.[10]

  • Blood Collection: Anesthesia with pentobarbital is recommended over ether, as over-anesthesia with ether can induce ischemia and falsely increase uric acid levels.[10]

  • Sample Processing: Plasma should be separated from blood cells immediately after collection.[10] Incubation of whole blood at room temperature can lead to a significant "in vitro elevation" of uric acid due to the release of hypoxanthine from blood cells and its subsequent conversion to uric acid by xanthine oxidase in the serum.[10] This in vitro elevation can be inhibited by the presence of this compound.[10]

  • Analytical Methods: High-performance liquid chromatography (HPLC) is a reliable method for determining uric acid and hypoxanthine levels.[10] Commercially available colorimetric kits are also widely used.[11]

Troubleshooting Guides

Problem: Inconsistent or unexpected uric acid levels in control and treated mice.

Possible Cause Troubleshooting Step
Improper Sample Handling Ensure immediate separation of plasma from blood cells after collection to prevent in vitro uric acid elevation.[10]
Anesthesia Method Use a consistent and appropriate anesthesia method, as some anesthetics can affect uric acid levels.[10]
Dietary Purine Content Control the diet of the mice, as high-purine diets can increase baseline uric acid levels.[7]
This compound Solution Instability Prepare fresh this compound solutions daily, especially for aqueous formulations.[4]
Incorrect Gavage Technique Ensure proper oral gavage technique to deliver the full intended dose to the stomach.

Problem: Signs of toxicity in mice treated with this compound (e.g., weight loss, lethargy, ruffled fur).

Possible Cause Troubleshooting Step
Dosage Too High Perform a dose-response study to determine the minimum effective dose with the least toxicity.[3]
Renal Impairment If the mouse model involves kidney disease, consider reducing the this compound dosage, as its active metabolite, oxypurinol, is cleared by the kidneys.[8][12][13]
Drug Interaction Be aware of potential interactions if co-administering other drugs. For example, this compound can increase the toxicity of drugs like azathioprine and 6-mercaptopurine.[3][13]
Dehydration Ensure adequate hydration, as it can help prevent the formation of xanthine calculi in the kidneys.[14]

Quantitative Data Summary

Table 1: this compound Pharmacokinetic Parameters

ParameterThis compoundOxypurinol (Active Metabolite)SpeciesReference
Half-life ~1-2 hours~15-23.3 hoursHuman[8][15]
Bioavailability (Oral) ~79-90%-Human[15][16]
Protein Binding NegligibleNegligibleHuman, Mouse[12][13]
Primary Route of Elimination Renal (as oxypurinol)RenalHuman, Mouse[12][13]

Table 2: Example this compound Dosages Used in Murine Studies

DosageAdministration RouteMouse ModelObserved EffectReference
5 mg/kg/dayOralOxonate-induced hyperuricemia in ratsReduction in serum uric acid[1]
10, 20, 30 mg/kg/dayOral GavageNormal DDY strain miceDose-dependent liver histopathological changes[2]
50 mg/kg/dayOralOxonate-induced hyperuricemiaInhibition of xanthine oxidase activity[1]
50 or 100 mg/kgIntraperitonealPregnant miceIncreased fetal death and malformations at 100 mg/kg[16]
10-400 mg/kgIntraperitonealNormal miceDose-dependent anti-nociceptive effects[17]

Experimental Protocols

Protocol 1: Preparation and Administration of this compound via Oral Gavage

  • Preparation of this compound Suspension:

    • Weigh the required amount of this compound powder.

    • Prepare a 0.5% solution of Sodium Carboxymethyl Cellulose (CMC-Na) in sterile water.

    • Suspend the this compound powder in the 0.5% CMC-Na solution to the desired final concentration.

    • Vortex the suspension thoroughly before each administration to ensure homogeneity.

  • Oral Gavage Procedure:

    • Use a 22-24 gauge feeding tube with a rounded tip, approximately 1.5 inches in length for adult mice.[18] The size should be appropriate for the mouse's weight and age.[18]

    • Properly restrain the mouse to ensure its safety and the handler's.[18]

    • Measure the appropriate length of the gavage tube from the mouse's snout to the last rib to ensure it reaches the stomach.[18]

    • Gently insert the gavage tube into the esophagus. Do not force the tube; if resistance is met, withdraw and reinsert.[18]

    • Administer the calculated volume of the this compound suspension. The typical volume range is 5-20 mL/kg.[18]

Protocol 2: Measurement of Uric Acid in Mouse Plasma using HPLC

  • Sample Collection:

    • Anesthetize the mouse using an appropriate method (e.g., pentobarbital).

    • Collect blood via cardiac puncture or from the retro-orbital sinus into tubes containing an anticoagulant (e.g., EDTA).

  • Plasma Separation:

    • Immediately centrifuge the blood samples at a speed sufficient to separate plasma from blood cells (e.g., 2000 x g for 10 minutes at 4°C).

    • Carefully collect the supernatant (plasma) and store it at -80°C until analysis.

  • HPLC Analysis:

    • The specific HPLC method, including the column, mobile phase, and detection wavelength, should be optimized and validated.

    • A common approach involves protein precipitation from the plasma sample followed by injection onto a C18 column.

    • Uric acid is typically detected by UV absorbance at approximately 280-290 nm.

    • Quantification is achieved by comparing the peak area of uric acid in the sample to a standard curve prepared with known concentrations of uric acid.

Visualizations

Allopurinol_Mechanism_of_Action Hypoxanthine Hypoxanthine Xanthine Xanthine Hypoxanthine->Xanthine Xanthine Oxidase UricAcid Uric Acid Xanthine->UricAcid Xanthine Oxidase XanthineOxidase Xanthine Oxidase This compound This compound This compound->XanthineOxidase Inhibits Oxypurinol Oxypurinol (Alloxanthine) This compound->Oxypurinol Metabolized by Xanthine Oxidase Oxypurinol->XanthineOxidase Inhibits Experimental_Workflow cluster_preparation Preparation cluster_administration Administration cluster_analysis Analysis Animal_Model Select Murine Model Dosage_Prep Prepare this compound Formulation Animal_Model->Dosage_Prep Dosing Administer this compound (Oral Gavage or IV) Dosage_Prep->Dosing Blood_Collection Blood Sample Collection Dosing->Blood_Collection Uric_Acid_Measurement Measure Plasma Uric Acid Blood_Collection->Uric_Acid_Measurement Data_Analysis Analyze and Interpret Data Uric_Acid_Measurement->Data_Analysis Troubleshooting_Logic start Unexpected Results? toxicity Signs of Toxicity? start->toxicity Yes inconsistent_data Inconsistent Data? start->inconsistent_data No check_dose Review Dosage toxicity->check_dose check_handling Verify Sample Handling inconsistent_data->check_handling check_prep Check Drug Preparation inconsistent_data->check_prep check_gavage Confirm Gavage Technique inconsistent_data->check_gavage

References

Technical Support Center: Troubleshooting Allopurinol's Effects on T-Cell Activation Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide is designed for researchers, scientists, and drug development professionals who are encountering unexpected results in T-cell activation assays when allopurinol is a variable. The following frequently asked questions (FAQs) and troubleshooting guides will help you navigate these challenges, interpret your data, and refine your experimental design.

Frequently Asked Questions (FAQs)

Q1: We observed a significant decrease in T-cell proliferation and cytokine production in our assay after introducing this compound. Is this an expected outcome?

A1: Yes, this is an expected outcome. This compound has been shown to have direct immunomodulatory effects on T-cells.[1][2] It can markedly decrease the frequency of IFN-γ and IL-2-producing T-cells following both polyclonal and antigen-specific stimulation.[1][2] This effect is not due to cytotoxicity at typical experimental concentrations.[1][3]

Q2: What is the underlying mechanism for this compound's suppression of T-cell activation?

A2: this compound is a xanthine oxidase inhibitor, and its primary mechanism in this context is believed to be the reduction of intracellular reactive oxygen species (iROS).[1] iROS are crucial signaling molecules in the early stages of T-cell activation. By reducing iROS, this compound can dampen the downstream signaling pathways necessary for T-cell activation, including those leading to cytokine production and the expression of activation markers.[1][3]

Q3: Our flow cytometry data shows reduced expression of the early activation marker CD69 on T-cells treated with this compound. Why is this happening?

A3: This is a consistent finding with the known effects of this compound. The drug has been demonstrated to attenuate the upregulation of CD69 on both CD4+ and CD8+ T-cells after stimulation (e.g., with anti-CD3/CD28 antibodies).[1][2] This suggests that this compound interferes with the very early events of T-cell activation.

Q4: Can the primary metabolite of this compound, oxypurinol, also affect T-cells?

A4: Yes. While this compound itself has direct effects, its active metabolite, oxypurinol, is also immunologically active.[4] In fact, some adverse reactions to this compound are believed to be a delayed-type hypersensitivity response mediated by T-cell reactivity to oxypurinol.[5][6] In some experimental settings, oxypurinol has been shown to be the primary driver of T-cell activation in hypersensitive individuals.[7][8][9][10][11]

Q5: We are seeing variability in the suppressive effect of this compound between donors. What could be the reason for this?

A5: Donor-to-donor variability is common in immunological assays. In the context of this compound, this could be influenced by genetic factors, such as the HLA-B*58:01 allele, which is associated with a higher risk of hypersensitivity reactions to this compound.[9][11] The baseline redox state of the donor's T-cells could also play a role.

Troubleshooting Guide

IssuePossible CauseRecommended Action
No T-cell activation observed This compound concentration too high: While generally not cytotoxic, very high concentrations could lead to excessive suppression.Perform a dose-response curve to determine the optimal concentration of this compound for your assay. A typical effective in vitro concentration is around 100-300 μg/ml.[1]
Suboptimal T-cell stimulation: The suppressive effect of this compound may be more pronounced with weaker stimulation signals.Ensure your stimulating agent (e.g., anti-CD3/CD28, antigen) is used at an optimal concentration.
Reduced cytokine secretion (e.g., IFN-γ, IL-2) Direct effect of this compound: This is an expected outcome.Quantify the reduction and consider it as part of your experimental findings. You can use techniques like ELISPOT or ELISA for quantification.[1][12]
Altered kinetics of cytokine production: this compound may delay rather than completely block cytokine production.Perform a time-course experiment to assess cytokine levels at different time points post-stimulation.
Decreased expression of activation markers (e.g., CD69, CD25) Direct effect of this compound: this compound is known to attenuate CD69 upregulation.[1]Measure multiple activation markers at different time points. For later activation, consider markers like CD25 and HLA-DR.[12]
High cell death Incorrect vehicle control: The solvent for this compound may be causing cytotoxicity. This compound is often dissolved in NaOH.Ensure you have a vehicle-only control to account for any effects of the solvent.[1]
Contamination: Bacterial or fungal contamination can lead to cell death.Maintain sterile technique and regularly check cultures for contamination.

Data Presentation

Table 1: Effect of this compound on T-Cell Activation Markers and Cytokine Production

ParameterConditionResultReference
CD69 Expression on CD4+ T-cells Anti-CD3/CD28 Stimulation38% lower with this compound[1]
CD69 Expression on CD8+ T-cells Anti-CD3/CD28 Stimulation30% lower with this compound[1]
IFN-γ Producing T-cells Antigen-specific StimulationMarkedly decreased frequency[1][2]
IL-2 Producing T-cells Antigen-specific StimulationMarkedly decreased frequency[1][2]

Experimental Protocols

Protocol 1: Assessment of T-Cell Activation Marker Expression by Flow Cytometry
  • Cell Preparation: Isolate Peripheral Blood Mononuclear Cells (PBMCs) from healthy donors using Ficoll-Paque density gradient centrifugation.

  • Cell Culture: Resuspend PBMCs in complete RPMI-1640 medium. Plate the cells in a 96-well plate.

  • Treatment: Add this compound (or its vehicle control) at the desired concentration to the respective wells. A common concentration range to test is 25-300 μg/ml.[3]

  • Stimulation: Stimulate the T-cells with anti-CD3 (1 μg/ml) and anti-CD28 (1 μg/ml) antibodies for 5 hours.[1]

  • Staining: After incubation, wash the cells and stain with fluorescently labeled antibodies against CD4, CD8, and CD69.

  • Data Acquisition: Acquire data on a flow cytometer.

  • Analysis: Gate on the lymphocyte population based on forward and side scatter, then on CD4+ and CD8+ T-cell populations. Analyze the expression of CD69 within these populations.

Protocol 2: Quantification of Cytokine-Producing T-Cells by ELISPOT
  • Plate Coating: Coat a 96-well PVDF plate with a capture antibody for the cytokine of interest (e.g., IFN-γ or IL-2).

  • Cell Plating: Add PBMCs to the wells.

  • Treatment and Stimulation: Add this compound and the specific antigen or mitogen to the wells.

  • Incubation: Incubate the plate according to the manufacturer's instructions, typically 18-24 hours.

  • Detection: Wash the plate and add a biotinylated detection antibody, followed by a streptavidin-enzyme conjugate.

  • Development: Add a substrate to develop the spots. Each spot represents a cytokine-secreting cell.

  • Analysis: Count the spots using an ELISPOT reader.

Visualizations

Allopurinol_TCell_Pathway cluster_stimulation T-Cell Stimulation cluster_signaling Intracellular Signaling cluster_activation T-Cell Activation TCR TCR/CD28 iROS Intracellular ROS (iROS) Production TCR->iROS Induces Stimulation Antigen or Mitogen Stimulation->TCR NFkB NF-κB Activation iROS->NFkB Required for Cytokines Cytokine Production (IFN-γ, IL-2) NFkB->Cytokines CD69 CD69 Upregulation NFkB->CD69 This compound This compound This compound->iROS Inhibits

Caption: this compound's inhibitory effect on T-cell activation signaling.

TCell_Assay_Workflow cluster_analysis Analysis start Isolate PBMCs culture Culture PBMCs start->culture treatment Add this compound (or Vehicle Control) culture->treatment stimulation Stimulate T-Cells (e.g., anti-CD3/CD28) treatment->stimulation incubation Incubate stimulation->incubation flow Flow Cytometry (CD69, CD25) incubation->flow Early Activation elispot ELISPOT (IFN-γ, IL-2) incubation->elispot Cytokine Producers elisa ELISA (Cytokine Secretion) incubation->elisa Secreted Cytokines

Caption: Experimental workflow for assessing this compound's impact on T-cell activation.

References

Technical Support Center: Mitigating Potential Confounding Drug Interactions with Allopurinol in Experimental Designs

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to mitigate potential confounding drug interactions with allopurinol in experimental designs.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism by which this compound causes drug interactions?

This compound's primary mechanism of interaction is the inhibition of xanthine oxidase, an enzyme crucial for the metabolism of certain drugs. This compound and its active metabolite, oxypurinol, block this enzyme, leading to altered plasma concentrations and potential toxicity of co-administered drugs that are substrates of xanthine oxidase.[1][2][3][4]

Q2: Which drugs have clinically significant interactions with this compound that can confound my experimental results?

The most critical interactions to consider in your experimental design are with:

  • Azathioprine and 6-Mercaptopurine (6-MP): this compound severely inhibits their metabolism, leading to a substantial increase in their active metabolites and a high risk of myelosuppression.[4][5][6]

  • Theophylline: this compound can decrease the clearance of theophylline, increasing its plasma concentration and the risk of toxicity.[1][2][3][7]

  • Warfarin: this compound can enhance the anticoagulant effect of warfarin, though the clinical significance can vary among individuals.[8][9][10][11]

Interactions have also been reported with certain antibiotics (e.g., ampicillin, amoxicillin), ACE inhibitors, and thiazide diuretics, often increasing the risk of hypersensitivity reactions.[10][12][13]

Q3: How can I proactively mitigate these interactions in my experimental design?

Proactive mitigation strategies include:

  • Dose Adjustment: For drugs like azathioprine, a significant dose reduction (e.g., to 25-33% of the standard dose) is mandatory when co-administered with this compound.[5][6] For theophylline, a dose reduction of 25-50% may be necessary.[1]

  • Careful Monitoring: Implement rigorous monitoring of relevant biomarkers (e.g., complete blood counts for azathioprine, INR for warfarin) and drug plasma concentrations.

  • Alternative Drugs: When possible, consider using alternative drugs that do not interact with this compound.

  • Control Groups: Your experimental design should include appropriate control groups to isolate the effects of the drug interaction.

Troubleshooting Guides

Issue 1: Unexpected Toxicity (e.g., Myelosuppression) in Animals Treated with Azathioprine and this compound.

Possible Cause: This is a well-documented and severe drug-drug interaction. This compound inhibits xanthine oxidase, the enzyme responsible for metabolizing a significant portion of azathioprine's active metabolite, 6-mercaptopurine. This leads to a dramatic increase in the levels of active thioguanine nucleotides, causing severe bone marrow suppression.[4][5][6]

Troubleshooting Steps:

  • Immediate Action: Cease administration of both drugs if severe toxicity is observed.

  • Dose Verification: Confirm that the azathioprine dose was appropriately and significantly reduced (to approximately 25-33% of the standard dose) in the this compound co-treatment group.[5][6]

  • Blood Work Analysis: Conduct complete blood counts (CBCs) to assess the extent of leukopenia, thrombocytopenia, and anemia.

  • Protocol Review: Ensure your experimental protocol includes staggered administration or a washout period if the study design allows, to differentiate the effects of each drug.

Issue 2: Inconsistent or Unexplained Pharmacokinetic Data for Theophylline in the Presence of this compound.

Possible Cause: The interaction between this compound and theophylline can be variable and is dependent on the dose of this compound.[1][7] Higher doses of this compound (≥600 mg/day in humans) are more likely to cause a significant decrease in theophylline clearance.[7] Inconsistent results could also stem from analytical issues in measuring theophylline concentrations.

Troubleshooting Steps:

  • Dose-Response Assessment: If not already part of your design, consider including multiple this compound dose groups to characterize the dose-dependent nature of the interaction.

  • Analytical Method Validation: Verify the specificity and accuracy of your HPLC or other analytical methods for quantifying theophylline in the presence of this compound and its metabolites.[14][15]

  • Metabolite Analysis: Consider measuring theophylline metabolites to better understand the extent of metabolic inhibition.

  • Control for Other Factors: Ensure that other factors known to influence theophylline metabolism (e.g., diet, other medications) are controlled for in your experimental groups.

Issue 3: Variable Anticoagulant Effects Observed in Subjects Co-administered Warfarin and this compound.

Possible Cause: The interaction between this compound and warfarin is subject to individual variability and may not be consistently observed in all subjects.[8] While this compound can inhibit the metabolism of warfarin, the clinical significance of this interaction is debated.[8][16]

Troubleshooting Steps:

  • Frequent INR Monitoring: Implement a frequent INR (International Normalized Ratio) monitoring schedule to track changes in anticoagulant effect upon initiation of co-administration.

  • Individual Subject Analysis: Analyze data on an individual subject basis rather than relying solely on group averages to identify subjects who may be more susceptible to this interaction.

  • Genotyping (if applicable): In preclinical or clinical studies, consider genotyping for relevant cytochrome P450 enzymes involved in warfarin metabolism to investigate potential genetic predispositions to this interaction.

  • Control for Confounding Factors: Ensure that dietary intake of vitamin K and use of other medications known to interact with warfarin are carefully controlled and documented.

Data Presentation

Table 1: Quantitative Impact of this compound on Azathioprine/6-Mercaptopurine Pharmacokinetics

ParameterChange with this compound Co-administrationImplicationReference
Oral 6-MP Cmax Nearly 500% increaseIncreased peak plasma concentration, higher risk of acute toxicity.[5]
Oral 6-MP AUC Nearly 500% increaseSignificantly increased overall drug exposure, leading to cumulative toxicity.[5]
Azathioprine Dose Recommended reduction to 25-33% of standard doseEssential to prevent severe myelosuppression.[5][6]

Table 2: Quantitative Impact of this compound on Theophylline Pharmacokinetics

ParameterChange with this compound Co-administrationImplicationReference
Theophylline Levels 25-100% increase (dose-dependent)Increased risk of theophylline toxicity (nausea, arrhythmias, seizures).[1]
Theophylline Clearance DecreasedSlower elimination of theophylline from the body.[1][2]
Theophylline Half-life ProlongedThe drug remains in the system for a longer duration.[1]
Theophylline Dose Recommended reduction of 25-50%May be necessary to maintain therapeutic levels without toxicity.[1]

Table 3: Quantitative Impact of this compound on Warfarin Pharmacokinetics

ParameterChange with this compound Co-administrationImplicationReference
Anticoagulant Effect Potentiation (variable)Increased risk of bleeding.[9][10][11]
INR Increased (variable)Requires more frequent monitoring.[11]
Warfarin Concentration May be increasedDue to inhibition of metabolism.[11]

Experimental Protocols

Protocol 1: In Vitro Assessment of this compound's Effect on Azathioprine Metabolism

Objective: To determine the inhibitory effect of this compound on the xanthine oxidase-mediated metabolism of 6-mercaptopurine in a cell-free system.

Methodology:

  • Enzyme Preparation: Use a commercially available purified xanthine oxidase enzyme solution.

  • Reaction Mixture: Prepare a reaction buffer (e.g., phosphate buffer, pH 7.4).

  • Substrate and Inhibitor:

    • Prepare stock solutions of 6-mercaptopurine (substrate) and this compound (inhibitor) in a suitable solvent.

    • Set up multiple reaction tubes with a fixed concentration of xanthine oxidase and 6-mercaptopurine.

    • Add varying concentrations of this compound to the experimental tubes. Include a control group with no this compound.

  • Incubation: Incubate the reaction mixtures at 37°C for a specified time period (e.g., 30-60 minutes).

  • Reaction Termination: Stop the reaction by adding a quenching agent (e.g., perchloric acid).

  • Analysis:

    • Centrifuge the samples to pellet precipitated proteins.

    • Analyze the supernatant for the concentration of the 6-mercaptopurine metabolite (e.g., 6-thiouric acid) using a validated HPLC method.[14][17][18][19]

  • Data Interpretation: Calculate the rate of metabolite formation in the presence and absence of this compound to determine the extent of inhibition.

Protocol 2: In Vivo Study of this compound and Theophylline Interaction in a Rodent Model

Objective: To evaluate the effect of this compound co-administration on the pharmacokinetics of theophylline in rats.

Methodology:

  • Animal Model: Use adult male Sprague-Dawley rats.

  • Acclimatization: Acclimatize the animals for at least one week with standard housing conditions.

  • Grouping: Divide the animals into at least two groups:

    • Group A (Control): Receives theophylline only.

    • Group B (Experimental): Receives this compound and theophylline.

  • Drug Administration:

    • Administer this compound (e.g., via oral gavage) to Group B for a pre-determined period (e.g., 7 days) to achieve steady-state concentrations.

    • On the day of the pharmacokinetic study, administer a single dose of theophylline to all animals in both groups.

  • Blood Sampling: Collect serial blood samples from the tail vein or another appropriate site at predefined time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-theophylline administration).

  • Plasma Preparation: Process the blood samples to obtain plasma and store them at -80°C until analysis.

  • Bioanalysis: Determine the plasma concentrations of theophylline using a validated HPLC-UV method.[15]

  • Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters (Cmax, Tmax, AUC, half-life, clearance) for theophylline in both groups using appropriate software.

  • Statistical Analysis: Compare the pharmacokinetic parameters between the two groups using appropriate statistical tests (e.g., t-test or ANOVA).

Mandatory Visualizations

Allopurinol_Mechanism cluster_purine Purine Metabolism cluster_inhibition This compound Action Hypoxanthine Hypoxanthine Xanthine Xanthine Hypoxanthine->Xanthine Xanthine Oxidase Uric Acid Uric Acid Xanthine->Uric Acid Xanthine Oxidase This compound This compound Oxypurinol Oxypurinol This compound->Oxypurinol Metabolism Xanthine Oxidase Xanthine Oxidase Oxypurinol->Xanthine Oxidase Inhibits Azathioprine_Metabolism cluster_aza Azathioprine Metabolism cluster_allo This compound Interaction Azathioprine Azathioprine 6-Mercaptopurine (6-MP) 6-Mercaptopurine (6-MP) Azathioprine->6-Mercaptopurine (6-MP) Non-enzymatic conversion 6-Thiouric Acid (inactive) 6-Thiouric Acid (inactive) 6-Mercaptopurine (6-MP)->6-Thiouric Acid (inactive) Xanthine Oxidase 6-Thioguanine Nucleotides (active) 6-Thioguanine Nucleotides (active) 6-Mercaptopurine (6-MP)->6-Thioguanine Nucleotides (active) HGPRT Myelosuppression Myelosuppression 6-Thioguanine Nucleotides (active)->Myelosuppression This compound This compound Xanthine Oxidase Xanthine Oxidase This compound->Xanthine Oxidase Inhibits Theophylline_Metabolism cluster_theo Theophylline Metabolism cluster_allo_theo This compound Interaction Theophylline Theophylline Inactive Metabolites Inactive Metabolites Theophylline->Inactive Metabolites Xanthine Oxidase Toxicity Toxicity Theophylline->Toxicity This compound This compound Xanthine Oxidase Xanthine Oxidase This compound->Xanthine Oxidase Inhibits Warfarin_Metabolism cluster_warfarin Warfarin Metabolism cluster_allo_warfarin This compound Interaction (Potential) Warfarin (active) Warfarin (active) Inactive Metabolites Inactive Metabolites Warfarin (active)->Inactive Metabolites CYP2C9 & other CYPs Anticoagulant Effect Anticoagulant Effect Warfarin (active)->Anticoagulant Effect Bleeding Risk Bleeding Risk Anticoagulant Effect->Bleeding Risk This compound This compound CYP2C9 & other CYPs CYP2C9 & other CYPs This compound->CYP2C9 & other CYPs Inhibits (variable)

References

Technical Support Center: Dietary Influences on Allopurinol's Metabolic Effects in Animal Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered when studying the metabolic effects of allopurinol in animal models, with a focus on accounting for dietary influences.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound treatment showing variable efficacy in reducing serum uric acid levels in my rodent model?

A1: Variability in this compound efficacy can often be attributed to dietary factors. The composition of the animal's diet, particularly the protein and fructose content, can significantly influence purine metabolism and uric acid production. High-protein diets, especially from animal sources, are rich in purines, which are metabolized into uric acid.[1] Similarly, high-fructose diets can increase uric acid production.[2][3] Inconsistent control over the dietary purine load across experimental groups can lead to variable uric acid levels, thus affecting the perceived efficacy of this compound. Ensure a standardized, controlled diet is used for all animals in the study.

Q2: Can the type of dietary protein affect the outcome of my this compound experiment?

A2: Yes, the source of dietary protein is a critical variable. Animal-based proteins, such as those from liver and spleen, have a higher purine content compared to plant-based proteins.[4] Studies in dogs have shown that a meat-based diet can lead to different metabolic states compared to a casein-based diet, although in that specific study, it did not alter the pharmacokinetics of this compound.[5] However, for studies focused on hyperuricemia, the purine contribution from the protein source is a key consideration.

Q3: I am observing unexpected side effects or mortality in my this compound-treated animals. Could diet be a contributing factor?

A3: While this compound is generally well-tolerated, high doses in the context of certain diets could potentially lead to adverse effects. For instance, in dogs on a high-protein diet, this compound administration did not alter its metabolism, but the potential for xanthine-containing calculi formation was noted as a clinical concern.[5] Although a direct link between diet and this compound-induced mortality in animal models is not frequently reported, it is crucial to monitor renal function, as the accumulation of xanthine crystals can lead to kidney damage. Unexpected mortality could also be multifactorial, and a thorough review of the experimental protocol, including diet composition and animal health status, is warranted. While some studies suggest a survival benefit of allopurinor in hyperuricemic patients, these are clinical observations and may not directly translate to all animal models and experimental conditions.[6][7]

Q4: How long should I acclimatize my animals to a specific diet before starting the this compound treatment?

A4: The acclimatization period is crucial for achieving a stable metabolic baseline. For high-purine or high-fructose diets designed to induce hyperuricemia, a period of at least two to four weeks is often required to see a significant and stable increase in serum uric acid levels before introducing this compound.[1][8] For studies investigating the pharmacokinetic effects of diet on this compound, a similar acclimatization period is recommended to ensure that the metabolic pathways influenced by the diet have stabilized.

Troubleshooting Guides

Issue 1: Failure to Induce a Consistent Hyperuricemic Phenotype
Symptom Possible Cause Troubleshooting Steps
Serum uric acid levels are not significantly elevated or are highly variable after dietary intervention.Inadequate Purine Content in Diet: The diet may not contain sufficient purines to induce hyperuricemia.1. Verify Diet Composition: Analyze the purine content of your custom diet or obtain detailed specifications from the vendor. A combination of cow's liver, spleen, and other purine-rich foods has been shown to be effective.[4] 2. Increase Purine Load: Consider supplementing the diet with purine precursors like hypoxanthine in combination with a uricase inhibitor like potassium oxonate.[9] 3. Standardize Food Intake: Monitor and record the daily food consumption of each animal to ensure consistent purine intake.
Animal Strain/Species Differences: Different strains or species of animals metabolize purines differently.1. Literature Review: Consult literature for the most appropriate animal model for hyperuricemia research. Chickens, for example, are a suitable model due to their purine metabolism pathway being similar to humans.[1] 2. Pilot Study: Conduct a pilot study with different strains to identify the one that develops the most robust and consistent hyperuricemic response to your chosen diet.
Issue 2: Inconsistent this compound Pharmacokinetics or Pharmacodynamics
Symptom Possible Cause Troubleshooting Steps
High variability in plasma concentrations of this compound and its active metabolite, oxypurinol.Dietary Interference with Drug Absorption or Metabolism: Components of the diet may be affecting the absorption or metabolism of this compound.1. Standardize Feeding Times: Administer this compound at the same time each day relative to the feeding cycle to minimize variability in gastrointestinal conditions. 2. Analyze Diet Components: Be aware of compounds in the diet that could potentially inhibit or induce drug-metabolizing enzymes. 3. Review Pharmacokinetic Parameters: While a study in dogs showed no influence of high vs. low protein diets on this compound pharmacokinetics[5], this may not hold true for all species or diet compositions. Consider a pilot pharmacokinetic study with your specific model and diet.
This compound treatment does not effectively lower uric acid levels despite successful induction of hyperuricemia.Overwhelming Purine Load: The dietary purine intake may be too high for the administered dose of this compound to be effective.1. Dose-Response Study: Conduct a dose-response study to determine the optimal this compound dosage for your specific dietary model. Doses in rat studies have ranged from 5 mg/kg to 30 mg/kg.[3] 2. Adjust Dietary Purine Content: If increasing the this compound dose is not feasible or desirable, consider moderately reducing the purine content of the diet to a level where the drug's effect is more pronounced.

Data Presentation

Table 1: Effect of High-Fructose Diet and this compound on Metabolic Parameters in Rats

ParameterControl GroupHigh-Fructose Diet (HFD) GroupHFD + this compound Group
Body Weight (g) NormalSignificantly IncreasedSignificantly Decreased vs. HFD
Systolic Blood Pressure (mmHg) NormalSignificantly IncreasedSignificantly Decreased vs. HFD
Diastolic Blood Pressure (mmHg) NormalSignificantly IncreasedSignificantly Decreased vs. HFD
Fasting Blood Glucose (mg/dL) NormalSignificantly IncreasedSignificantly Decreased vs. HFD
Serum Insulin (µU/mL) NormalSignificantly IncreasedSignificantly Decreased vs. HFD
Insulin Resistance (HOMA-IR) NormalSignificantly IncreasedNormalized
Serum Uric Acid (mg/dL) NormalSignificantly IncreasedNormalized
Serum Triglycerides (mg/dL) NormalSignificantly IncreasedSignificantly Decreased vs. HFD
Serum Total Cholesterol (mg/dL) NormalSignificantly IncreasedNormalized
HDL-c (mg/dL) NormalSignificantly DecreasedNormalized
LDL-c (mg/dL) NormalSignificantly IncreasedSignificantly Decreased vs. HFD
Serum Creatinine (mg/dL) NormalSignificantly IncreasedNormalized
Blood Urea Nitrogen (BUN) (mg/dL) NormalSignificantly IncreasedNormalized

This table summarizes qualitative data trends from a study by Hedeab et al. (2020) on rats fed a high-fructose diet for 8 weeks. "Normal" refers to the baseline of the control group. "Significantly Increased/Decreased" indicates a statistically significant change compared to the control group, and for the this compound group, the comparison is to the HFD group. This compound was administered at 5 mg/kg.[8]

Table 2: Induction of Hyperuricemia in Rats with a High-Purine Diet

Treatment GroupSerum Uric Acid (mg/dL) - Day 7Serum Uric Acid (mg/dL) - Day 14
Group I (Cow's liver)Not significantly increasedNot significantly increased
Group II (Cow's liver + spleen)3.394.09
Group III (Cow's liver + spleen + boiled gnetum gnemon beans)3.334.69
Group IV (Cow's liver + spleen + emping + fried peanuts)6.5413.79

Data adapted from Rahmawati et al. (2018), demonstrating that a combination of high-purine foods is more effective at inducing hyperuricemia in rats.[4][10]

Experimental Protocols

Protocol 1: Induction of Hyperuricemia in Rats using a High-Purine Diet

Objective: To establish a hyperuricemic rat model through dietary intervention.

Materials:

  • Male Wistar rats (8 weeks old)

  • Standard rat chow

  • High-purine diet components:

    • Cow's liver

    • Cow's spleen

    • Emping (Gnetum gnemon crackers)

    • Fried peanuts

  • Blender

  • Gavage needles

  • Blood collection supplies

Procedure:

  • Acclimatization: House rats in a controlled environment for at least one week, providing ad libitum access to standard chow and water.

  • Diet Preparation:

    • Prepare a high-purine paste by blending cow's liver, cow's spleen, emping, and fried peanuts.

    • The consistency should be suitable for oral gavage.

  • Dietary Induction:

    • Divide rats into a control group (receiving standard chow) and a high-purine diet group.

    • Administer the high-purine paste via oral gavage twice daily for 14 days.

  • Blood Sampling:

    • Collect blood samples from the tail vein at baseline (Day 0), Day 7, and Day 14.

    • Centrifuge blood to separate serum.

  • Uric Acid Measurement:

    • Measure serum uric acid concentrations using a commercial uric acid assay kit.

  • Confirmation of Hyperuricemia: A significant increase in serum uric acid levels in the high-purine diet group compared to the control group indicates successful induction. A level of 6.54 mg/dL at day 7 and 13.79 mg/dL at day 14 has been reported as successful.[4]

Protocol 2: Xanthine Oxidase Activity Assay in Rodent Liver Tissue

Objective: To measure the activity of xanthine oxidase (XO) in liver tissue homogenates.

Materials:

  • Rodent liver tissue

  • Xanthine Oxidase Assay Kit (e.g., Sigma-Aldrich MAK078 or equivalent)[11]

  • Assay Buffer (provided in the kit)

  • Homogenizer

  • Microcentrifuge

  • 96-well microplate (clear for colorimetric, black for fluorometric)

  • Microplate reader

Procedure:

  • Sample Preparation:

    • Rapidly excise and wash the liver tissue in cold PBS.

    • Homogenize the tissue in 4 volumes of cold Xanthine Oxidase Assay Buffer.

    • Centrifuge the homogenate at 15,000 x g for 10 minutes at 4°C to remove insoluble material.

    • Collect the supernatant for the assay.

  • Standard Curve Preparation:

    • Prepare a standard curve according to the kit manufacturer's instructions, typically using a hydrogen peroxide standard.

  • Assay Reaction:

    • Add 1-50 µL of the liver tissue supernatant to the wells of the 96-well plate.

    • Adjust the final volume in each well to 50 µL with Assay Buffer.

    • Prepare a reaction mix containing the assay buffer, substrate mix, and enzyme mix as per the kit protocol.

    • Add the reaction mix to each well, including standards and samples.

  • Measurement:

    • Incubate the plate at room temperature, protected from light, for the time specified in the kit protocol (e.g., 20-60 minutes).

    • Measure the absorbance at 570 nm (colorimetric) or fluorescence at λex = 535/λem = 587 nm (fluorometric) using a microplate reader.

  • Calculation:

    • Calculate the XO activity based on the standard curve, following the instructions provided in the assay kit manual. One unit of XO is defined as the amount of enzyme that catalyzes the oxidation of xanthine, yielding 1.0 µmole of uric acid and hydrogen peroxide per minute at 25°C.[11]

Mandatory Visualization

Purine_Metabolism_and_Allopurinol_Inhibition Dietary_Purines Dietary Purines (e.g., from high-protein diet) Hypoxanthine Hypoxanthine Dietary_Purines->Hypoxanthine De_Novo_Synthesis De Novo Purine Synthesis De_Novo_Synthesis->Hypoxanthine Xanthine Xanthine Hypoxanthine->Xanthine via XO Uric_Acid Uric Acid Xanthine->Uric_Acid via XO This compound This compound This compound->Xanthine_Oxidase Inhibits Oxypurinol Oxypurinol (Active Metabolite) This compound->Oxypurinol Metabolized by XO Oxypurinol->Xanthine_Oxidase Inhibits

Caption: Purine metabolism pathway and the inhibitory action of this compound.

Experimental_Workflow_Diet_this compound start Start: Animal Acclimatization (1 week, standard diet) diet Dietary Intervention (e.g., High-Purine/Fructose Diet) (2-4 weeks) start->diet baseline Baseline Data Collection (Blood sample for uric acid) diet->baseline randomization Randomization into Groups baseline->randomization control Control Group (Vehicle) randomization->control Group 1 treatment Treatment Group (this compound) randomization->treatment Group 2 monitoring Daily Monitoring (Health, food/water intake) control->monitoring treatment->monitoring endpoint Endpoint Data Collection (Blood & Tissue Samples) monitoring->endpoint analysis Biochemical & Histological Analysis endpoint->analysis end End of Study analysis->end

Caption: General experimental workflow for a diet-intervention animal study with this compound.

References

Refinement of analytical methods for detecting allopurinol metabolites

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the analytical determination of allopurinol and its metabolites. This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in refining their analytical methods.

Troubleshooting Guide

This section addresses specific issues that may arise during the analysis of this compound and its primary active metabolite, oxypurinol.

Sample Preparation

  • Q1: I am experiencing low recovery of this compound and oxypurinol from plasma samples using protein precipitation. What can I do to improve this?

    A1: Low recovery can be due to several factors. Consider the following troubleshooting steps:

    • Choice of Precipitating Agent: The selection of the protein precipitating agent is critical. While methanol and acetonitrile are commonly used, a mixture of acetone and acetonitrile (50:50, v/v) has been shown to improve the recovery of this compound to over 93%.[1][2]

    • Precipitation Conditions: Ensure complete protein precipitation by vortexing the sample thoroughly after adding the precipitant and allowing sufficient incubation time, typically at a low temperature (e.g., -20°C), before centrifugation.

    • pH Adjustment: The pH of the sample can influence the solubility and stability of the analytes. While not always necessary for protein precipitation, slight acidification of the sample prior to extraction can sometimes improve the recovery of polar compounds.

    • Supernatant Transfer: Carefully collect the supernatant without disturbing the protein pellet. Incomplete transfer will result in analyte loss.

  • Q2: My sample extracts are showing significant matrix effects in LC-MS/MS analysis. How can I minimize this?

    A2: Matrix effects, which can cause ion suppression or enhancement, are a common challenge in bioanalysis. Here are some strategies to mitigate them:

    • Optimize Sample Cleanup: Simple protein precipitation may not be sufficient. Consider more rigorous sample preparation techniques such as liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to remove interfering matrix components. For LLE, ethyl acetate has been used for the extraction of this compound and its metabolites from plasma and urine.[3]

    • Chromatographic Separation: Ensure baseline separation of your analytes from endogenous matrix components. Modifying the mobile phase composition, gradient profile, or using a different stationary phase can improve separation. A Hypersil Gold column has been used to achieve good separation with minimal matrix interference.[4]

    • Internal Standard Selection: Use a stable isotope-labeled internal standard (e.g., this compound-d2) if available.[4] Co-eluting internal standards can help compensate for matrix effects. If a stable isotope-labeled standard is not available, a structural analog like acyclovir can be used.[1][5]

    • Dilution: Diluting the sample with the mobile phase can reduce the concentration of interfering matrix components, but ensure that the analyte concentrations remain above the lower limit of quantification (LLOQ).

Chromatography

  • Q3: I am having trouble achieving good peak shape and resolution for this compound and oxypurinol in my HPLC-UV analysis. What should I check?

    A3: Poor peak shape (e.g., tailing, fronting, or broad peaks) and inadequate resolution can compromise the accuracy of your analysis. Consider these factors:

    • Mobile Phase pH: The pH of the mobile phase is crucial for ionizable compounds like this compound and oxypurinol. For reversed-phase chromatography, a mobile phase pH around 4.5 is often used to ensure the analytes are in a suitable ionization state for good retention and peak shape.[6][7] For urine samples, a lower pH of 5 has been found to be optimal.[8]

    • Column Selection: A C18 column is commonly used for the separation of this compound and its metabolites.[9][10][11] However, if you are experiencing issues, trying a different stationary phase, such as a C8 or a phenyl column, might provide better selectivity.

    • Mobile Phase Composition: The ratio of the organic modifier (e.g., acetonitrile or methanol) to the aqueous buffer affects the retention and resolution of the analytes.[9][12] Systematically varying this ratio can help optimize the separation.

    • Flow Rate: Adjusting the flow rate can impact peak shape and resolution. A lower flow rate generally leads to sharper peaks and better resolution, but at the cost of longer run times.[5][10]

  • Q4: My retention times are shifting between injections. What is the likely cause?

    A4: Retention time instability can be caused by several factors:

    • Column Equilibration: Ensure the column is thoroughly equilibrated with the mobile phase before starting your analytical run. Inadequate equilibration can lead to drifting retention times.

    • Mobile Phase Preparation: Inconsistent preparation of the mobile phase, such as variations in pH or composition, can cause retention time shifts. Prepare fresh mobile phase daily and ensure it is well-mixed and degassed.

    • Pump Performance: Fluctuations in the HPLC pump's flow rate can lead to inconsistent retention times. Check for leaks, and ensure the pump is properly primed and maintained.

    • Column Temperature: Maintaining a constant column temperature using a column oven is important, as temperature fluctuations can affect retention times.[10]

Detection

  • Q5: I am not getting sufficient sensitivity for detecting low concentrations of this compound and oxypurinol using HPLC-UV. What are my options?

    A5: If HPLC-UV does not provide the required sensitivity, consider the following:

    • Optimize UV Wavelength: Ensure you are using the optimal wavelength for detection. For this compound and oxypurinol, a wavelength of 254 nm is commonly used.[5][6][9]

    • Increase Injection Volume: Injecting a larger volume of your sample can increase the signal, but be mindful of potential peak broadening.

    • Sample Concentration: If possible, concentrate your sample extract before injection.

    • Switch to a More Sensitive Detector: For trace-level analysis, liquid chromatography-tandem mass spectrometry (LC-MS/MS) offers significantly higher sensitivity and selectivity compared to UV detection.[3][4][13]

Frequently Asked Questions (FAQs)

  • Q1: What are the typical matrices used for the analysis of this compound and its metabolites?

    A1: The most common biological matrices for this compound and oxypurinol analysis are human plasma, serum, and urine.[3][4][6][8] The choice of matrix depends on the specific objectives of the study, such as pharmacokinetic assessments or therapeutic drug monitoring.

  • Q2: What is the primary metabolite of this compound, and why is it important to measure?

    A2: The primary and active metabolite of this compound is oxypurinol.[4][6] this compound is rapidly converted to oxypurinol, which has a much longer half-life.[14] Therefore, monitoring oxypurinol levels is crucial for assessing therapeutic efficacy and patient adherence to treatment.[6]

  • Q3: What are the common analytical techniques used for the quantification of this compound and oxypurinol?

    A3: The most frequently employed analytical techniques are High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[3][5][13] HPLC-UV is a robust and cost-effective method suitable for routine analysis, while LC-MS/MS provides higher sensitivity and selectivity, making it ideal for detecting low concentrations and for research applications.[4][13]

  • Q4: What are the key validation parameters to consider when developing an analytical method for this compound and its metabolites?

    A4: According to ICH guidelines, the key validation parameters include:

    • Specificity/Selectivity: The ability of the method to differentiate and quantify the analytes in the presence of other components in the sample.[9][15]

    • Linearity and Range: The concentration range over which the method provides results that are directly proportional to the concentration of the analyte.[12][15][16]

    • Accuracy: The closeness of the measured value to the true value.[9][15][16]

    • Precision (Repeatability and Intermediate Precision): The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample.[9][15][16]

    • Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of an analyte that can be reliably detected and quantified, respectively.[11][13][15]

    • Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters.[10]

    • Stability: The chemical stability of the analytes in the biological matrix under different storage and processing conditions.[1][2]

  • Q5: Are there any stability concerns for this compound and oxypurinol during sample handling and storage?

    A5: Yes, stability is an important consideration. Studies have shown that this compound in plasma is stable at the benchtop for 24 hours, in an autosampler for 48 hours, and for at least 140 days when stored in a freezer.[1][2] It is also stable through multiple freeze-thaw cycles.[1][2] However, it is always recommended to perform stability studies under your specific experimental conditions to ensure the integrity of the samples.

Quantitative Data Summary

The following tables summarize typical validation parameters for different analytical methods used for the quantification of this compound and oxypurinol.

Table 1: HPLC-UV Method Parameters

ParameterThis compoundOxypurinolReference
Linearity Range 0.5 - 10 µg/mL1 - 40 µg/mL[6]
Lower Limit of Quantification (LLOQ) 0.5 µg/mL1 µg/mL[6]
Accuracy Within 5%Within 5%[6]
Intra-day Precision (CV%) < 15%< 15%[6]
Inter-day Precision (CV%) < 15%< 15%[6]
Recovery ~90%~90%[5]

Table 2: LC-MS/MS Method Parameters

ParameterThis compoundOxypurinolReference
Linearity Range (Plasma) 60 - 6000 ng/mL80 - 8000 ng/mL[4]
Linearity Range (Urine) 0.5 - 30 µg/mL1 - 50 µg/mL[3]
Lower Limit of Quantification (LLOQ) (Plasma) 0.05 µg/mL0.05 µg/mL[3]
Lower Limit of Quantification (LLOQ) (Urine) 0.5 µg/mL1 µg/mL[3]
Accuracy (Plasma) ≤ 11.1% (RE)≤ 7.0% (RE)[3]
Precision (Plasma, CV%) ≤ 11.1%≤ 7.0%[3]
Recovery 85.36% - 91.20%85.36% - 91.20%[4]

Experimental Protocols

Protocol 1: Sample Preparation by Protein Precipitation for LC-MS/MS Analysis

This protocol is based on a method for the analysis of this compound and oxypurinol in human plasma.[4]

  • Pipette 100 µL of human plasma into a microcentrifuge tube.

  • Add the internal standard solution (e.g., this compound-d2).

  • Add 400 µL of the protein precipitating agent (e.g., 1.0% formic acid in acetonitrile).

  • Vortex the mixture for 5 minutes.

  • Centrifuge the tubes at 10,000 rpm for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 200 µL of the mobile phase.

  • Vortex for 1 minute.

  • Inject a suitable aliquot into the LC-MS/MS system.

Protocol 2: HPLC-UV Method for this compound and Oxypurinol in Human Serum

This protocol is adapted from a validated HPLC-UV method.[6]

  • Mobile Phase Preparation: Prepare a 0.02 M sodium acetate solution and adjust the pH to 4.5.

  • Standard Solution Preparation: Prepare stock solutions of this compound and oxypurinol in a suitable solvent (e.g., mobile phase) and perform serial dilutions to create calibration standards.

  • Sample Preparation:

    • To 500 µL of serum, add the internal standard (e.g., acyclovir).

    • Add a precipitating agent (e.g., trichloroacetic acid) and vortex.

    • Centrifuge to pellet the precipitated proteins.

    • Transfer the supernatant to a clean tube.

    • Perform a washing step with dichloromethane to remove potential interferences.

    • Inject the aqueous layer into the HPLC system.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., LiChrospher 100 RP-18).

    • Mobile Phase: 0.02 M sodium acetate, pH 4.5.

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: 254 nm.

    • Injection Volume: 20 µL.

Visualizations

Allopurinol_Metabolism This compound This compound Oxypurinol Oxypurinol (Active Metabolite) This compound->Oxypurinol Metabolism XanthineOxidase Xanthine Oxidase This compound->XanthineOxidase Excretion Renal Excretion Oxypurinol->Excretion Inhibition Inhibition XanthineOxidase->Inhibition Metabolism Metabolism

Caption: Metabolic pathway of this compound to its active metabolite, oxypurinol.

Caption: General experimental workflow for the analysis of this compound metabolites.

References

Strategies to enhance the dissolution rate of allopurinol powder for research use

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on strategies to enhance the dissolution rate of allopurinol powder for research applications.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in dissolving this compound powder?

A1: this compound is classified as a Biopharmaceutics Classification System (BCS) Class IV drug, meaning it exhibits both low solubility and low permeability.[1] The primary challenge is its poor aqueous solubility, which is approximately 0.48 mg/mL in water at 25°C and 80.0 mg/dL in water at 37°C.[2][3] This poor solubility can lead to low bioavailability and variability in experimental results.[4][5] The crystalline structure and high melting point of this compound also contribute to its slow dissolution rate.[6]

Q2: What are the most effective strategies to enhance the dissolution rate of this compound?

A2: The most widely reported and effective strategy is the preparation of solid dispersions.[4][5][7] This technique involves dispersing this compound in an inert, hydrophilic carrier to increase its wettability and dissolution.[5] Other successful methods include micronization to reduce particle size and the formation of salts or cocrystals.[1][6][8]

Q3: Which carriers are recommended for creating this compound solid dispersions?

A3: Several hydrophilic carriers have been shown to significantly improve the dissolution of this compound. These include:

  • Polymers: Polyvinylpyrrolidone (PVP K30, PVP K90) and Polyethylene Glycols (PEG 4000, PEG 6000) are highly effective.[9][10][11]

  • Sugars: Mannitol and lactose have been used successfully.[12]

  • Other small molecules: Urea has also been shown to enhance dissolution.[9][10]

Q4: How does pH affect the solubility of this compound?

A4: this compound's solubility is pH-dependent. It is a weak acid with a pKa of approximately 9.7.[13] Its solubility is greater in alkaline solutions.[3][14] For instance, it is soluble in solutions of sodium hydroxide.[15] In research settings, preparing stock solutions in a small amount of 0.1 N NaOH before dilution in a buffer is a common practice.[15]

Q5: Can organic solvents be used to prepare this compound stock solutions?

A5: Yes, this compound is soluble in some organic solvents. Dimethyl sulfoxide (DMSO) is a common choice, with a solubility of approximately 3 mg/mL.[16] For aqueous-based experiments, a recommended method is to first dissolve this compound in DMSO and then dilute it with the aqueous buffer of choice.[16] However, it is important to consider the final concentration of the organic solvent in the experimental system to avoid any unwanted effects on the cells or assay.

Troubleshooting Guide

Issue: this compound powder is not dissolving completely in my aqueous buffer.

  • Possible Cause 1: Low intrinsic solubility.

    • Solution: this compound has poor water solubility.[2] Consider preparing a stock solution in a small volume of 0.1 N sodium hydroxide or DMSO before diluting it with your aqueous buffer.[15][16] Be mindful of the final pH and solvent concentration in your experiment.

  • Possible Cause 2: Agglomeration of particles.

    • Solution: The powder may not be properly wetted. Sonication can help to break up agglomerates and increase the surface area available for dissolution.[17] Using a wetting agent or preparing a solid dispersion can also significantly improve wettability.[4]

Issue: The dissolution rate of my this compound formulation is too slow for my experiment.

  • Possible Cause 1: Large particle size.

    • Solution: The dissolution rate is inversely proportional to the particle size. Micronization of the this compound powder can significantly increase the surface area and, consequently, the dissolution rate.[8]

  • Possible Cause 2: Crystalline nature of the drug.

    • Solution: The crystalline form of this compound is less soluble than its amorphous form. Preparing a solid dispersion can transform this compound from a crystalline to a more amorphous state, thereby enhancing its dissolution rate.[9][10]

Issue: I am observing precipitation of this compound after diluting my stock solution.

  • Possible Cause: Supersaturation and instability.

    • Solution: This can occur when a concentrated stock solution in an organic solvent or alkaline solution is diluted into an aqueous buffer where the drug has lower solubility. To mitigate this, ensure rapid and thorough mixing upon dilution. Preparing the final solution immediately before use is also recommended.[16] The use of hydrophilic carriers in a solid dispersion formulation can also help to maintain a supersaturated state.

Quantitative Data Summary

The following tables summarize the quantitative data on the enhanced dissolution of this compound using various techniques and carriers as reported in the literature.

Table 1: Dissolution Enhancement of this compound using Solid Dispersions with Sugar Carriers

Formulation (this compound:Carrier)CarrierPreparation MethodDissolution (%) after 60 minReference
1:1LactoseKneading89.43[12]
1:3LactoseKneading92.67[12]
1:5LactoseKneading95.21[12]
1:1MannitolKneading91.54[12]
1:3MannitolKneading98.43[12]
1:5MannitolKneading96.87[12]

Table 2: Dissolution Enhancement of this compound using Solid Dispersions with Various Carriers

Formulation (this compound:Carrier)CarrierPreparation MethodDissolution (%) after 45 minReference
Pure this compound--80[9][10]
F1 (1:1)PVP K30Melting89[9][10]
F3 (1:1)PEG 4000Melting93[9][10]
F5 (1:1)UreaMelting100[9][10]
F6 (1:2)UreaMelting92.4[9][10]
F7 (1:1)MannitolMelting90.6[9][10]

Experimental Protocols

Protocol 1: Preparation of this compound Solid Dispersion by Kneading Method

This protocol is based on the methodology described for preparing solid dispersions with sugar carriers.[12]

  • Weighing: Accurately weigh this compound and the chosen carrier (e.g., mannitol) in the desired ratio (e.g., 1:3).

  • Mixing: Triturate the this compound and carrier in a clean, dry mortar to obtain a homogenous mixture.

  • Kneading: Add a small amount of a suitable solvent (e.g., a water-ethanol mixture) to the powder mixture to form a paste-like consistency. Knead the paste thoroughly for a specified period (e.g., 30 minutes).

  • Drying: Dry the resulting paste in a vacuum oven at a controlled temperature until all the solvent has evaporated.

  • Sieving and Storage: Pass the dried mass through a sieve to obtain a uniform particle size. Store the prepared solid dispersion in a desiccator until further use.

Protocol 2: Preparation of this compound Solid Dispersion by Solvent Evaporation Method

This protocol is a general procedure based on descriptions of the solvent evaporation technique.[4][11]

  • Dissolution of this compound: Dissolve a precisely weighed amount of this compound in a suitable organic solvent (e.g., ethanol).

  • Dissolution of Carrier: In a separate container, dissolve the chosen hydrophilic carrier (e.g., PVP K30) in a suitable solvent (e.g., water or ethanol).

  • Mixing: Add the this compound solution to the carrier solution with constant stirring.

  • Solvent Evaporation: Evaporate the solvent(s) under reduced pressure at a controlled temperature (e.g., room temperature) using a rotary evaporator.

  • Drying and Pulverization: Further dry the solid mass in a vacuum oven to remove any residual solvent. Pulverize the dried mass using a mortar and pestle and pass it through a sieve to obtain a fine powder.

  • Storage: Store the prepared solid dispersion in a desiccator.

Protocol 3: In Vitro Dissolution Testing

This is a generalized protocol for assessing the dissolution rate of this compound formulations.

  • Apparatus Setup: Use a USP Dissolution Apparatus (e.g., Type II - Paddle Method).[6]

  • Dissolution Medium: Prepare a suitable dissolution medium (e.g., 900 mL of 0.1 N HCl or a phosphate buffer of a specific pH) and maintain it at 37 ± 0.5 °C.[11]

  • Sample Introduction: Accurately weigh an amount of this compound powder or solid dispersion equivalent to a specific dose and add it to the dissolution vessel.

  • Agitation: Start the paddle rotation at a specified speed (e.g., 75 rpm).[11]

  • Sampling: At predetermined time intervals (e.g., 5, 10, 15, 30, 45, 60 minutes), withdraw a specific volume of the dissolution medium.[11]

  • Medium Replacement: Immediately replace the withdrawn volume with an equal volume of fresh, pre-warmed dissolution medium.

  • Sample Preparation: Filter the collected samples through a suitable filter (e.g., 0.45 µm).

  • Analysis: Determine the concentration of dissolved this compound in each sample using a validated analytical method, such as UV-Visible spectrophotometry at a λmax of approximately 250 nm.[11][18]

  • Calculation: Calculate the cumulative percentage of drug dissolved at each time point.

Visualizations

Allopurinol_Dissolution_Workflow cluster_problem Problem cluster_strategies Enhancement Strategies cluster_outcome Outcome Allopurinol_Powder This compound Powder (Poor Solubility) Solid_Dispersion Solid Dispersion (e.g., with PVP, PEG) Allopurinol_Powder->Solid_Dispersion Disperse in carrier Micronization Micronization Allopurinol_Powder->Micronization Reduce particle size Salt_Formation Salt/Cocrystal Formation Allopurinol_Powder->Salt_Formation Modify crystal form Enhanced_Dissolution Enhanced Dissolution Rate Solid_Dispersion->Enhanced_Dissolution Micronization->Enhanced_Dissolution Salt_Formation->Enhanced_Dissolution

Caption: Workflow for enhancing this compound dissolution.

Xanthine_Oxidase_Inhibition Hypoxanthine Hypoxanthine Xanthine Xanthine Hypoxanthine->Xanthine Xanthine Oxidase Uric_Acid Uric_Acid Xanthine->Uric_Acid Xanthine Oxidase Xanthine_Oxidase Xanthine_Oxidase This compound This compound This compound->Xanthine_Oxidase Inhibits

Caption: this compound's mechanism of action.

References

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the HLA-B*5801 allele in allopurinol-related research on specific cell lines.

Frequently Asked Questions (FAQs)

Q1: What is the significance of the HLA-B*5801 allele in this compound research?

The HLA-B5801 allele is a strong genetic marker for this compound-induced severe cutaneous adverse reactions (SCARs), including Stevens-Johnson syndrome (SJS) and toxic epidermal necrolysis (TEN).[1][2][3][4][5][6] Individuals carrying this allele have a significantly increased risk of developing these life-threatening conditions when treated with this compound.[1][2][3][4][5] Research using cell lines expressing HLA-B5801 is crucial for understanding the underlying mechanisms of this hypersensitivity reaction and for developing safer therapeutic strategies.

Q2: Which metabolite of this compound is primarily responsible for the hypersensitivity reaction?

Oxypurinol, the active metabolite of this compound, is the primary driver of the T-cell mediated immune response in individuals with the HLA-B*5801 allele.[7][8][9] In vitro studies have shown that oxypurinol, rather than this compound itself, is more potent in inducing the activation of drug-specific T-cells.[7][8][9]

Q3: What are the key cellular and molecular players in this compound-induced SCARs in HLA-B*5801 positive individuals?

The pathogenesis involves the presentation of oxypurinol by the HLA-B*5801 molecule on antigen-presenting cells (APCs) to CD8+ cytotoxic T-lymphocytes (CTLs).[10][11] This interaction leads to the activation and expansion of these CTLs, which then induce widespread keratinocyte apoptosis through the release of cytotoxic mediators.[10][12][13][14] Key cytotoxic molecules implicated in this process include granulysin, perforin, granzyme B, and the Fas ligand (FasL).[7][10][12][13][14]

Q4: What types of cell lines are suitable for this research?

Commonly used cell lines include:

  • Keratinocyte cell lines (e.g., HaCaT): These are relevant for studying the final effector phase of keratinocyte apoptosis.[15]

  • Antigen-presenting cell lines:

    • Lymphoblastoid cell lines (LCLs) (e.g., C1R, EBV-transformed B-LCLs): These are often used as APCs in T-cell activation assays due to their expression of MHC molecules.[10][16]

    • Commercially available cell lines engineered to express specific HLA alleles. [1]

  • T-lymphocyte cell lines: Primary T-cells isolated from peripheral blood mononuclear cells (PBMCs) of HLA-B*5801 positive donors can be used to generate this compound/oxypurinol-specific T-cell lines.[7][9]

Experimental Protocols & Troubleshooting Guides

Generation of Stable HLA-B*5801 Expressing Cell Lines

This protocol describes the generation of a stable cell line expressing the HLA-B*5801 allele using lentiviral transduction, a method known for its high efficiency and stable integration.[17][18]

Experimental Workflow:

cluster_plasmid_prep Plasmid Preparation cluster_virus_production Lentivirus Production cluster_transduction_selection Transduction and Selection cluster_validation Validation Plasmid_Vector Lentiviral Vector (with selection marker) Ligation Ligation Plasmid_Vector->Ligation Insert HLA_Gene HLA-B5801 cDNA HLA_Gene->Ligation Packaging_Plasmids Packaging Plasmids (e.g., psPAX2, pMD2.G) Transfection Co-transfection Packaging_Plasmids->Transfection Ligated_Vector HLA-B5801 Expression Vector Ligation->Ligated_Vector Ligated_Vector->Transfection HEK293T HEK293T Cells HEK293T->Transfection Virus_Harvest Harvest Viral Supernatant Transfection->Virus_Harvest Transduction Transduction Virus_Harvest->Transduction Target_Cells Target Cell Line (e.g., HaCaT, C1R) Target_Cells->Transduction Selection Antibiotic Selection (e.g., Puromycin, G418) Transduction->Selection Stable_Line Stable HLA-B*5801 Expressing Cell Line Selection->Stable_Line FACS Flow Cytometry (HLA-B Surface Expression) Stable_Line->FACS PCR PCR/qPCR (Genomic Integration) Stable_Line->PCR

Caption: Workflow for generating stable HLA-B*5801 expressing cell lines.

Detailed Methodology:

  • Vector Construction:

    • Obtain a lentiviral expression vector containing a selectable marker (e.g., puromycin or G418 resistance).

    • Clone the full-length cDNA of HLA-B*5801 into the vector.

  • Lentivirus Production:

    • Co-transfect the HLA-B*5801 expression vector and packaging plasmids into a packaging cell line (e.g., HEK293T).

    • Harvest the virus-containing supernatant 48-72 hours post-transfection.

  • Transduction of Target Cells:

    • Transduce the target cell line (e.g., HaCaT, C1R) with the viral supernatant in the presence of polybrene (8 µg/mL).[17]

  • Selection of Stable Cells:

    • 48 hours post-transduction, begin selection with the appropriate antibiotic. The concentration should be predetermined by generating a kill curve for the specific cell line.[19][20][21]

    • Culture the cells in the selection medium until non-transduced cells are eliminated.

  • Validation:

    • Confirm the stable expression of HLA-B*5801 on the cell surface via flow cytometry using an anti-HLA-B antibody.

    • Verify the integration of the HLA-B*5801 gene into the host cell genome using PCR or qPCR.

Troubleshooting Guide:

IssuePossible CauseRecommendation
Low Transfection/Transduction Efficiency Suboptimal health of packaging or target cells.Ensure cells are in the logarithmic growth phase and have a viability of >95%.
Incorrect vector-to-packaging plasmid ratio.Optimize the ratio of expression vector to packaging plasmids.
Inefficient transfection reagent.Use a high-efficiency transfection reagent suitable for the cell line. For HaCaT cells, some reagents may yield higher efficiency than others.[15][22]
No Stable Colonies After Selection Antibiotic concentration is too high.Perform a kill curve to determine the optimal antibiotic concentration for selection.[19][20][21]
Low integration frequency.Increase the multiplicity of infection (MOI) during transduction.
Loss of HLA-B*5801 Expression Over Time Silencing of the integrated gene.Maintain a low concentration of the selection antibiotic in the culture medium.
Clonal variability.Perform single-cell cloning to isolate a high-expressing, stable clone.
In Vitro Cytotoxicity Assay

This protocol details an LDH (Lactate Dehydrogenase) assay to measure cytotoxicity in HLA-B*5801 expressing cells upon treatment with oxypurinol.

Experimental Workflow:

Cell_Seeding Seed HLA-B*5801+ and control cells in a 96-well plate Drug_Treatment Treat with varying concentrations of Oxypurinol Cell_Seeding->Drug_Treatment Incubation Incubate for 24-72 hours Drug_Treatment->Incubation Supernatant_Collection Collect supernatant Incubation->Supernatant_Collection LDH_Assay Perform LDH Assay Supernatant_Collection->LDH_Assay Data_Analysis Measure absorbance and calculate % cytotoxicity LDH_Assay->Data_Analysis

Caption: Workflow for an in vitro cytotoxicity assay.

Detailed Methodology:

  • Cell Seeding:

    • Seed HLA-B*5801 expressing cells and control (non-expressing) cells into a 96-well plate at an optimal density.

  • Drug Preparation and Treatment:

    • Prepare a stock solution of oxypurinol. A suggested target concentration for in vitro studies is in the range of 100-150 µmol/L, which corresponds to therapeutic plasma concentrations.[23]

    • Treat the cells with a serial dilution of oxypurinol. Include untreated and vehicle controls.

  • Incubation:

    • Incubate the plate for a predetermined time (e.g., 24, 48, or 72 hours).

  • LDH Assay:

    • Collect the cell culture supernatant.

    • Perform the LDH assay according to the manufacturer's instructions. This typically involves adding a reaction mixture and incubating before measuring absorbance.

  • Data Analysis:

    • Measure the absorbance at the appropriate wavelength.

    • Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = [(Sample Absorbance - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release)] * 100

Quantitative Data Summary:

Cell LineTreatmentConcentration (µmol/L)Incubation Time (h)Expected % Cytotoxicity
HLA-B5801+ Oxypurinol100-15048Significantly increased
Control (HLA-B5801-) Oxypurinol100-15048Minimal to no increase
HLA-B5801+ Vehicle-48Baseline
Control (HLA-B5801-) Vehicle-48Baseline

Troubleshooting Guide:

IssuePossible CauseRecommendation
High Background LDH Release Poor cell health or over-confluency.Use healthy, sub-confluent cells. Optimize seeding density.
Rough handling of cells.Handle cells gently during seeding and media changes.
Low Cytotoxicity in HLA-B5801+ Cells Insufficient drug concentration or incubation time.Increase the concentration of oxypurinol and/or extend the incubation period.
Low expression of HLA-B5801.Verify HLA-B*5801 expression levels by flow cytometry.
Absence of T-cells in the co-culture.For a more complete model, co-culture with oxypurinol-specific T-cells.
High Variability Between Replicates Inconsistent cell seeding.Ensure a homogenous cell suspension and accurate pipetting.
Edge effects in the 96-well plate.Avoid using the outer wells of the plate or fill them with sterile media.

Signaling Pathways

Granulysin-Mediated Keratinocyte Apoptosis

Granulysin, released by activated CTLs and NK cells, is a key mediator of keratinocyte death in this compound-induced SCARs.[7][8][14][24] It can induce apoptosis through a pathway distinct from the granzyme and death receptor pathways.[25]

CTL_NK Activated CTL/NK Cell Granulysin_Release Granulysin Release CTL_NK->Granulysin_Release Membrane_Damage Keratinocyte Membrane Damage Granulysin_Release->Membrane_Damage Directly acts on Mitochondria Mitochondrial Membrane Potential Disruption Membrane_Damage->Mitochondria Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Caspase_3 Caspase-3 Activation Cytochrome_c->Caspase_3 Activates Apoptosis Keratinocyte Apoptosis Caspase_3->Apoptosis

Caption: Granulysin-mediated apoptosis pathway in keratinocytes.

Fas-FasL Signaling Pathway in Keratinocyte Apoptosis

The Fas-Fas ligand (FasL) interaction is another critical pathway leading to keratinocyte apoptosis in SJS/TEN.[10][13][26][27]

CTL Activated CTL FasL_expression FasL Expression CTL->FasL_expression Fas_FasL_interaction Fas-FasL Interaction FasL_expression->Fas_FasL_interaction Keratinocyte Keratinocyte Fas_expression Fas Receptor Expression Keratinocyte->Fas_expression Fas_expression->Fas_FasL_interaction FADD_recruitment FADD Recruitment Fas_FasL_interaction->FADD_recruitment Procaspase_8 Pro-caspase-8 Activation FADD_recruitment->Procaspase_8 Caspase_8 Caspase-8 Procaspase_8->Caspase_8 Caspase_3 Caspase-3 Activation Caspase_8->Caspase_3 Apoptosis Keratinocyte Apoptosis Caspase_3->Apoptosis

Caption: Fas-FasL mediated apoptosis pathway in keratinocytes.

References

Validation & Comparative

A Head-to-Head Comparison of the Pharmacokinetic Profiles of Allopurinol and Oxypurinol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive, data-driven comparison of the pharmacokinetic profiles of allopurinol and its primary active metabolite, oxypurinol. The information presented is intended to support research, discovery, and clinical development activities by offering a clear, comparative summary of their absorption, distribution, metabolism, and excretion (ADME) characteristics, supported by experimental data.

Executive Summary

This compound is a widely prescribed medication for the management of hyperuricemia and gout.[1][2] Its therapeutic efficacy is largely attributed to its active metabolite, oxypurinol, which is also a potent inhibitor of xanthine oxidase.[1][3] While this compound is rapidly absorbed and metabolized, oxypurinol exhibits a significantly longer half-life, leading to its accumulation and sustained therapeutic effect.[4][5] This guide delves into the distinct pharmacokinetic properties of both compounds, presenting a side-by-side comparison of key parameters.

Comparative Pharmacokinetic Data

The following tables summarize the key pharmacokinetic parameters for this compound and oxypurinol, compiled from various clinical and pharmacological studies.

Table 1: Absorption and Distribution

ParameterThis compoundOxypurinol (from this compound)
Oral Bioavailability 79 ± 20%[1][2]N/A (formed from this compound)
Time to Peak Plasma Concentration (Tmax) ~1.5 hours[3][5]~4.5 hours[3][5]
Apparent Volume of Distribution (Vd/F) 1.31 ± 0.41 L/kg[1][2]0.59 ± 0.16 L/kg[1][2]
Plasma Protein Binding Negligible[3]Negligible[3]

Table 2: Metabolism and Excretion

ParameterThis compoundOxypurinol
Primary Metabolic Pathway Oxidation to oxypurinol[3][6]Primarily excreted unchanged[2]
Metabolizing Enzymes Aldehyde oxidase (major), Xanthine oxidase (minor)[1][6]N/A
Elimination Half-Life (t½) 1-2 hours[4][5]~15 hours[4][5]
Apparent Oral Clearance (CL/F) 15.8 ± 5.2 mL/min/kg[1][2]0.31 ± 0.07 mL/min/kg[1][2]
Primary Route of Excretion Renal (as oxypurinol)[4]Renal[2]
Percentage Excreted in Urine ~10% unchanged, ~70% as oxypurinol[7]Primarily excreted unchanged

Metabolic Pathway

This compound acts as a prodrug, being rapidly and extensively metabolized to oxypurinol. This biotransformation is a critical step in its mechanism of action.

This compound This compound Oxypurinol Oxypurinol This compound->Oxypurinol Oxidation Enzymes Aldehyde Oxidase (major) Xanthine Oxidase (minor) Enzymes->this compound

Metabolic conversion of this compound to oxypurinol.

Experimental Protocols

The pharmacokinetic data presented in this guide are typically derived from studies employing the following methodologies.

Pharmacokinetic Study Design

A common experimental design to assess the pharmacokinetics of this compound and oxypurinol involves a single-dose, open-label study in healthy volunteers or patients with gout.

  • Subject Recruitment: A cohort of subjects meeting specific inclusion and exclusion criteria is enrolled.

  • Drug Administration: A single oral dose of this compound (e.g., 300 mg) is administered to the subjects after an overnight fast.[5]

  • Blood Sampling: Serial blood samples are collected at predetermined time points (e.g., pre-dose, and at 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, 24, 48, and 72 hours post-dose).

  • Plasma Separation: Plasma is separated from whole blood by centrifugation and stored frozen until analysis.

  • Urine Collection: Urine is collected over specified intervals (e.g., 0-4, 4-8, 8-12, 12-24, 24-48, and 48-72 hours) to determine renal clearance.

Bioanalytical Method

The concentrations of this compound and oxypurinol in plasma and urine are typically quantified using a validated high-performance liquid chromatography (HPLC) method with UV detection.[7]

  • Sample Preparation: Plasma or urine samples are prepared by protein precipitation or solid-phase extraction.

  • Chromatographic Separation: The prepared samples are injected into an HPLC system equipped with a C18 reverse-phase column. A mobile phase consisting of a buffer and an organic solvent is used to separate this compound, oxypurinol, and an internal standard.

  • Detection: The compounds are detected by a UV detector at a specific wavelength (e.g., 254 nm).[8]

  • Quantification: The concentration of each analyte is determined by comparing its peak area to that of the internal standard and referencing a standard curve.

Experimental Workflow

The following diagram illustrates a typical workflow for a clinical pharmacokinetic study of this compound.

cluster_study_conduct Study Conduct cluster_analysis Sample Analysis cluster_data_analysis Data Analysis Subject_Screening Subject Screening & Enrollment Dosing This compound Administration Subject_Screening->Dosing Sampling Blood & Urine Collection Dosing->Sampling Sample_Prep Sample Preparation Sampling->Sample_Prep HPLC_Analysis HPLC-UV Analysis Sample_Prep->HPLC_Analysis Data_Acquisition Data Acquisition HPLC_Analysis->Data_Acquisition PK_Modeling Pharmacokinetic Modeling Data_Acquisition->PK_Modeling Parameter_Calc Parameter Calculation (Cmax, Tmax, AUC, t½) PK_Modeling->Parameter_Calc Stat_Analysis Statistical Analysis Parameter_Calc->Stat_Analysis Report Report Stat_Analysis->Report

References

Allopurinol and Its Derivatives: A Comparative Analysis of Their Anti-Proliferative Effects on Cancer Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comprehensive comparison of the anti-cancer properties of allopurinol and its pyrazolo[3,4-d]pyrimidine derivatives. It is intended for researchers, scientists, and professionals in drug development, offering a detailed look at their mechanisms of action, cytotoxic effects, and the experimental data supporting these findings.

Introduction: Beyond Gout Treatment, a Potential Role in Oncology

This compound, a well-established inhibitor of xanthine oxidase (XOD), has long been a cornerstone in the management of hyperuricemia and gout.[1] However, emerging research has unveiled a potential new application for this drug and its derivatives in the field of oncology. Studies have begun to explore the anti-proliferative effects of these compounds on various cancer cell lines, suggesting mechanisms of action that may extend beyond XOD inhibition.[1][2] This guide synthesizes the current experimental data to provide a comparative overview of this compound and its derivatives as potential anti-cancer agents.

Comparative Cytotoxicity of this compound and Its Derivatives

Recent studies have focused on synthesizing and evaluating a series of pyrazolo[3,4-d]pyrimidine derivatives of this compound for their cytotoxic activities against various cancer cell lines. The data indicates that while this compound itself shows limited direct cytotoxicity, certain derivatives exhibit significant anti-proliferative effects.[1]

A notable derivative, designated as compound 4 (1-N-ethyl-4-hydrazinyl-1H-pyrazolo[3,4-d]pyrimidine), has demonstrated potent cytotoxicity against human hepatoma carcinoma cell lines, BEL-7402 and SMMC-7221, with IC50 values of 25.5 µM and 35.2 µM, respectively.[1] Another promising derivative, compound 12b , has shown excellent cytotoxic activity against A549 (non-small cell lung cancer) and HCT-116 (colon cancer) cell lines, with IC50 values of 8.21 µM and 19.56 µM, respectively.[3]

Interestingly, the anti-cancer activity of these derivatives does not appear to be linked to the inhibition of xanthine oxidase, the primary mechanism of this compound in treating gout.[1][2] This suggests a novel mechanism of action for these compounds in cancer cell proliferation.

Table 1: Comparative IC50 Values of this compound Derivatives Against Various Cancer Cell Lines
CompoundCancer Cell LineCell TypeIC50 (µM)Reference
This compound -->100 µM (generally inactive alone)[1]
Compound 4 BEL-7402Human Hepatoma Carcinoma25.5[1]
SMMC-7221Human Hepatoma Carcinoma35.2[1]
MDA-MB-231Human Breast AdenocarcinomaModerate cytotoxicity at 10 µM[1]
Compound 1a A549Human Lung Carcinoma2.24[4]
MCF-7Human Breast Adenocarcinoma42.3[4]
HepG2Human Hepatocellular Carcinoma>50[4]
PC-3Human Prostate Adenocarcinoma>50[4]
Compound 1d MCF-7Human Breast Adenocarcinoma1.74[4]
Compound 12b A549Human Lung Carcinoma8.21[3]
HCT-116Human Colorectal Carcinoma19.56[3]
Doxorubicin (Control) A549Human Lung Carcinoma9.20[4]
17-AAG (Control) BEL-7402Human Hepatoma Carcinoma12.4[1]
SMMC-7221Human Hepatoma Carcinoma9.85[1]

Mechanisms of Action

Sensitization to TRAIL-Induced Apoptosis

While this compound alone does not typically exhibit significant cytotoxicity, it has been shown to dramatically sensitize hormone-refractory prostate cancer cells (PC-3 and DU145) to Tumor Necrosis Factor-Related Apoptosis-Inducing Ligand (TRAIL)-induced apoptosis.[5] This sensitization is a key mechanism of its anti-cancer potential.

The underlying process involves the upregulation of Death Receptor 5 (DR5), a pro-apoptotic receptor for TRAIL.[5] this compound treatment increases the expression of DR5 on the surface of cancer cells, thereby amplifying the apoptotic signal initiated by TRAIL. This upregulation of DR5 is mediated by an increase in the expression of the transcription factor C/EBP homologous protein (CHOP).[5]

TRAIL_Pathway This compound This compound XOD Xanthine Oxidase (Inhibited) This compound->XOD Inhibits CHOP CHOP Expression (Increased) This compound->CHOP Induces DR5 DR5 Expression (Upregulated) CHOP->DR5 Promotes DISC DISC Formation DR5->DISC TRAIL TRAIL TRAIL->DR5 Binds Caspase8 Caspase-8 Activation DISC->Caspase8 Caspase3 Caspase-3 Activation Caspase8->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

This compound-mediated sensitization to TRAIL-induced apoptosis.

Effects on MAPK Signaling Pathway

Preliminary evidence also suggests that this compound may influence the Mitogen-Activated Protein Kinase (MAPK) signaling pathway. One study indicated that this compound can affect the expression of key proteins in this pathway, such as ERK, JNK1, and p38.[6] However, the precise role and downstream effects of this compound and its derivatives on MAPK signaling in cancer cells require further investigation.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxic effects of this compound and its derivatives on cancer cell proliferation.

Materials:

  • Cancer cell lines (e.g., BEL-7402, SMMC-7221, A549, HCT-116)

  • 96-well plates

  • Complete cell culture medium

  • This compound and its derivatives (dissolved in a suitable solvent, e.g., DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 0.2% NP-40 and 8mM HCl in isopropanol)

  • Microplate reader

Procedure:

  • Seed cells into 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for cell attachment.

  • Treat the cells with various concentrations of this compound or its derivatives. Include a vehicle control (solvent only).

  • Incubate the plates for a specified period (e.g., 48 or 72 hours).

  • Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.

  • Carefully remove the culture medium.

  • Add 100-200 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the cell viability as a percentage of the control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

MTT_Workflow Start Start Seed Seed cells in 96-well plates Start->Seed Incubate1 Incubate 24h Seed->Incubate1 Treat Treat with compounds Incubate1->Treat Incubate2 Incubate 48-72h Treat->Incubate2 Add_MTT Add MTT solution Incubate2->Add_MTT Incubate3 Incubate 2-4h Add_MTT->Incubate3 Remove_Medium Remove medium Incubate3->Remove_Medium Add_Solubilizer Add solubilization solution Remove_Medium->Add_Solubilizer Read_Absorbance Read absorbance at 570nm Add_Solubilizer->Read_Absorbance Analyze Calculate IC50 Read_Absorbance->Analyze

Experimental workflow for the MTT cell viability assay.

Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

This assay is used to differentiate between viable, apoptotic, and necrotic cells.

Materials:

  • Treated and control cells

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Induce apoptosis in cells by treating them with the desired compounds for a specific duration.

  • Harvest the cells (including both adherent and floating cells) and wash them with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.

  • To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour.

Interpretation of Results:

  • Annexin V-negative / PI-negative: Viable cells

  • Annexin V-positive / PI-negative: Early apoptotic cells

  • Annexin V-positive / PI-positive: Late apoptotic or necrotic cells

Cell Cycle Analysis (Propidium Iodide Staining)

This method is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).

Materials:

  • Treated and control cells

  • PBS

  • Cold 70% ethanol

  • Propidium Iodide (PI) staining solution (containing PI and RNase A)

  • Flow cytometer

Procedure:

  • Harvest the cells and wash them with PBS.

  • Fix the cells by adding them dropwise to ice-cold 70% ethanol while gently vortexing.

  • Incubate the cells on ice for at least 30 minutes (or store at -20°C for longer periods).

  • Wash the cells with PBS to remove the ethanol.

  • Resuspend the cell pellet in the PI staining solution.

  • Incubate for 15-30 minutes at room temperature in the dark.

  • Analyze the DNA content of the cells by flow cytometry.

Conclusion and Future Directions

The studies summarized in this guide highlight the emerging potential of this compound derivatives as a novel class of anti-cancer agents. The pyrazolo[3,4-d]pyrimidine scaffold appears to be a promising backbone for the development of compounds with significant cytotoxic activity against a range of cancer cell lines. The discovery that their anti-proliferative effects are likely independent of XOD inhibition opens up new avenues for research into their precise molecular targets and mechanisms of action.

Furthermore, the ability of this compound to sensitize cancer cells to TRAIL-induced apoptosis presents a compelling strategy for combination therapies. Future research should focus on:

  • Structure-Activity Relationship (SAR) Studies: To optimize the pyrazolo[3,4-d]pyrimidine scaffold for enhanced potency and selectivity.

  • Mechanism of Action Elucidation: To identify the specific molecular targets and signaling pathways modulated by these derivatives.

  • In Vivo Studies: To evaluate the efficacy and safety of the most promising derivatives in preclinical animal models.

  • Combination Therapy Exploration: To investigate the synergistic effects of these compounds with other established anti-cancer drugs.

The findings presented herein provide a strong foundation for the continued exploration of this compound and its derivatives as a valuable source of new therapeutic agents in the fight against cancer.

References

Comparative effectiveness of allopurinol and febuxostat in achieving target serum urate levels in research subjects

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers and Drug Development Professionals

In the management of hyperuricemia, a cornerstone of gout treatment, the reduction of serum urate (sUA) to target levels is paramount to preventing crystal deposition and subsequent inflammatory flares. For decades, allopurinol has been the first-line urate-lowering therapy. However, the introduction of febuxostat, a newer non-purine selective inhibitor of xanthine oxidase, has provided a potent alternative. This guide offers a comprehensive comparison of the effectiveness of this compound and febuxostat in achieving target serum urate levels, supported by data from pivotal clinical trials and meta-analyses.

Efficacy in Lowering Serum Urate: A Data-Driven Comparison

Numerous studies have demonstrated that febuxostat is more effective than this compound, particularly at commonly prescribed fixed doses, in lowering sUA. A meta-analysis of 16 randomized controlled trials (RCTs) involving 19,683 patients showed that febuxostat significantly increased the number of patients achieving a target sUA level of ≤6.0 mg/dL compared to this compound.[1] The efficacy of febuxostat appears to be dose-dependent, with higher doses showing a greater effect.[1]

However, when this compound is titrated to an adequate dose, the difference in efficacy narrows. A 72-week double-blind, non-inferiority trial involving 940 participants found that with dose titration, 80% of participants in both the this compound and febuxostat groups achieved the target mean serum urate levels during the maintenance phase.[2][3]

Outcome MeasureThis compoundFebuxostatKey Findings & Citations
Proportion of Patients Achieving sUA <6.0 mg/dL 21% - 44.8% (at fixed doses)42.2% - 56.9%Febuxostat is generally more effective at fixed doses.[4][5][6] A meta-analysis showed febuxostat recipients were 1.56 times more likely to achieve target sUA.[7]
Proportion of Patients Achieving sUA <6.0 mg/dL (Dose Titration) ~80%~80%With appropriate dose titration, both drugs show similar efficacy in achieving target sUA.[2][3]
Mean Serum Urate Reduction Lower reduction compared to febuxostat at fixed doses.Significantly greater reduction compared to this compound at fixed doses.A meta-analysis revealed a significant reduction in sUA levels with febuxostat compared to this compound.[1]
Time to Achieve Target sUA LongerShorterOne study found the time to achieve sUA <6.0 mg/dL was 397 days for this compound users versus 346 days for febuxostat users.[4]

Secondary Outcomes: Gout Flares and Adverse Events

While achieving target sUA is a primary goal, the clinical impact on gout flares and the safety profile of these medications are critical considerations.

Outcome MeasureThis compoundFebuxostatKey Findings & Citations
Gout Flares 36.5% of patients had ≥1 flare in one study.[2]43.5% of patients had ≥1 flare in the same study.[2]This compound was found to be non-inferior to febuxostat in controlling gout flares.[2] Another meta-analysis suggested no significant difference in the risk of gout flares between the two drugs.[7]
Any Adverse Events Higher risk in some studies.Lower risk of any adverse event compared to this compound in a meta-analysis.[7]The risk of any-grade adverse events was slightly lower in the febuxostat group in one meta-analysis.[1]
Cardiovascular Events Lower risk of cardiovascular death compared to febuxostat in some studies.[8][9]A boxed warning from the FDA highlights an increased risk of cardiovascular events and death compared to this compound, particularly in patients with established cardiovascular disease.[10][11] However, some meta-analyses have found no significant difference in major cardiovascular events overall.[8][9]
Skin Reactions Higher incidence of hypersensitivity reactions.[10]Significantly fewer skin reactions compared to this compound.[8][9]
Liver Function Abnormalities Can occur.Mild liver function test abnormalities have been observed.[10][12]

Experimental Protocols

The findings presented are based on a variety of study designs, most prominently randomized controlled trials (RCTs). A typical experimental protocol for a head-to-head comparison of this compound and febuxostat is as follows:

1. Study Design: A multi-center, randomized, double-blind, non-inferiority or superiority trial.

2. Participant Selection:

  • Inclusion Criteria: Adult patients with a diagnosis of gout, hyperuricemia (sUA ≥ 8.0 mg/dL), and a history of gout flares.[6] Often includes patients with mild to moderate renal impairment.[2]

  • Exclusion Criteria: Severe renal or hepatic disease, secondary hyperuricemia, and contraindications to either drug.

3. Randomization and Blinding: Participants are randomly assigned to receive either this compound or febuxostat in a double-blind manner, where both the participants and investigators are unaware of the treatment allocation.

4. Treatment Regimen:

  • Initial Dosing: this compound is typically initiated at 100 mg/day, while febuxostat is started at 40 mg/day.[2][3]

  • Dose Titration: The doses of both drugs are gradually increased over a period (e.g., up to 24 weeks) to achieve a target sUA level of <6.0 mg/dL (or <5.0 mg/dL for patients with tophi).[2][3] Maximum doses can reach up to 800 mg/day for this compound and 120 mg/day for febuxostat.[2][3]

  • Concomitant Medication: To prevent gout flares during the initiation of urate-lowering therapy, prophylactic treatment with colchicine or a nonsteroidal anti-inflammatory drug (NSAID) is typically administered for the first several months.[13][14]

5. Outcome Measures:

  • Primary Endpoint: The proportion of patients achieving a target sUA level at a specified time point (e.g., at the end of the maintenance phase).[6]

  • Secondary Endpoints: Mean percentage change in sUA, incidence of gout flares, reduction in tophi size, and assessment of adverse events.[2][6]

6. Data Analysis: Statistical analyses are performed to compare the efficacy and safety of the two treatment groups. For non-inferiority trials, a pre-specified margin is used to determine if the new treatment is not unacceptably worse than the standard treatment.[2]

Mechanism of Action: Targeting Xanthine Oxidase

Both this compound and febuxostat exert their therapeutic effect by inhibiting xanthine oxidase, a key enzyme in the purine metabolism pathway that is responsible for the conversion of hypoxanthine to xanthine and then to uric acid. However, their specific mechanisms of interaction with the enzyme differ.

This compound, a purine analog, is metabolized to its active form, oxypurinol, which then binds to the reduced form of xanthine oxidase, leading to its inhibition.[15] In contrast, febuxostat is a non-purine selective inhibitor that binds to and inhibits both the oxidized and reduced forms of the enzyme.[15] This difference in binding may contribute to the more potent urate-lowering effect of febuxostat.[15] Furthermore, this compound can influence other enzymes in purine and pyrimidine metabolism, which is not a characteristic of the more selective febuxostat.[15]

Xanthine_Oxidase_Pathway cluster_purine Purine Metabolism cluster_inhibitors Xanthine Oxidase Inhibitors Hypoxanthine Hypoxanthine Xanthine Xanthine Hypoxanthine->Xanthine Xanthine Oxidase Uric_Acid Uric_Acid Xanthine->Uric_Acid Xanthine Oxidase This compound This compound This compound->Xanthine Inhibits Febuxostat Febuxostat Febuxostat->Xanthine Inhibits

Mechanism of Xanthine Oxidase Inhibition.

Experimental Workflow

The following diagram illustrates a typical workflow for a clinical trial comparing the effectiveness of this compound and febuxostat.

Experimental_Workflow Start Patient Recruitment (Gout & Hyperuricemia) Screening Screening & Baseline Assessment (sUA, Medical History) Start->Screening Randomization Randomization Screening->Randomization Group_A This compound Group (Dose Titration) Randomization->Group_A Arm A Group_B Febuxostat Group (Dose Titration) Randomization->Group_B Arm B Titration_Phase Titration Phase (e.g., 24 weeks) + Prophylaxis Group_A->Titration_Phase Group_B->Titration_Phase Maintenance_Phase Maintenance Phase (e.g., 24 weeks) Target sUA Achieved Titration_Phase->Maintenance_Phase Observation_Phase Observation Phase (e.g., 24 weeks) Maintenance_Phase->Observation_Phase Endpoint_Analysis Primary & Secondary Endpoint Analysis Observation_Phase->Endpoint_Analysis

Typical Clinical Trial Workflow.

Conclusion

Both this compound and febuxostat are effective urate-lowering therapies that can successfully reduce serum urate to target levels in patients with gout. While febuxostat demonstrates superior sUA-lowering efficacy at fixed doses, dose-titrated this compound can achieve comparable results. The choice between these agents should be individualized based on patient characteristics, including renal function, cardiovascular risk factors, and tolerance. This compound remains the recommended first-line agent due to its long-term safety data and cost-effectiveness.[10][12] Febuxostat serves as a valuable alternative for patients who are intolerant to this compound or in whom this compound fails to achieve the target sUA level, particularly in the setting of mild to moderate chronic kidney disease.[13][16] Ongoing research and real-world data will continue to refine the optimal use of these important medications in the management of hyperuricemia and gout.

References

Safety Operating Guide

Safeguarding Your Laboratory and Environment: Proper Allopurinol Disposal Procedures

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the proper disposal of allopurinol, a compound classified as a toxic solid, to mitigate risks and ensure adherence to regulatory standards.[1]

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to handle this compound with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[2][3] All waste material must be disposed of in accordance with national, state, and local regulations.[1] It is crucial to prevent this compound from entering drains or water systems.[1][4]

Step-by-Step Disposal Protocol for this compound

The primary and most recommended method for the disposal of this compound from a laboratory setting is through a licensed chemical waste disposal service. For smaller quantities of unused or expired consumer-grade this compound, drug take-back programs are the preferred option.

1. Waste Identification and Segregation:

  • Hazardous vs. Non-Hazardous: this compound waste should be treated as hazardous pharmaceutical waste.[5] It should be segregated from general laboratory waste and other chemical waste streams to prevent cross-contamination.[6]

  • Labeling: Clearly label the waste container as "Hazardous Waste: this compound" with the appropriate hazard symbols.

2. Containerization:

  • Original Containers: Whenever possible, leave the chemical in its original container.[1]

  • Waste Containers: If not in the original container, use a designated, leak-proof, and sealable hazardous waste container. In professional settings, hazardous pharmaceutical waste is often collected in black containers.[7][8] Ensure the container is compatible with this compound.

3. On-Site Storage:

  • Store the sealed waste container in a designated, secure, and well-ventilated area away from incompatible materials.[2][3]

  • Keep the storage area locked or otherwise accessible only to authorized personnel.[1]

4. Professional Disposal:

  • Arrange for pickup and disposal by a licensed hazardous waste management company. These companies are equipped to handle and transport toxic solids like this compound for final disposal, which is typically done through controlled incineration at a permitted facility.[3][8]

  • Consult your institution's Environmental Health and Safety (EHS) department for specific procedures and approved vendors.

Alternative Disposal for Non-Laboratory Grade this compound (e.g., unused tablets):

For small quantities of unused or expired this compound tablets outside of a bulk laboratory setting, the following options are recommended:

  • Drug Take-Back Programs: This is the best and most environmentally sound option.[9][10][11] Many pharmacies, hospitals, and law enforcement agencies offer collection sites.[12][13]

  • Mail-Back Programs: Utilize prepaid drug mail-back envelopes if available.[9]

If Take-Back Programs Are Unavailable:

As a last resort for non-controlled substances, you may dispose of them in the household trash with the following precautions:[9][14][15]

  • Do Not Crush: Do not crush the tablets or capsules.[9][11]

  • Mix with Undesirable Substance: Mix the this compound with an unpalatable substance like dirt, cat litter, or used coffee grounds.[9][14] This makes it less appealing to children and pets and unrecognizable to anyone who might go through the trash.

  • Seal: Place the mixture in a sealed plastic bag or other container to prevent leakage.[11][14]

  • Discard: Throw the sealed container in your household trash.[9]

  • Remove Personal Information: Scratch out all personal information from the prescription bottle to protect your privacy before recycling or discarding the empty container.[14][15]

Quantitative Data Summary: this compound Disposal Options

Disposal MethodTarget MaterialRecommended ForEnvironmental ImpactRegulatory Compliance
Licensed Chemical Waste Disposal Bulk laboratory-grade this compound, contaminated materialsResearch labs, drug development facilitiesLow (when handled by professionals)High (adheres to EPA and local regulations)
Drug Take-Back/Mail-Back Programs Unused or expired prescription tabletsIndividuals, small clinicsLowest (ensures proper destruction)High (preferred method by FDA and DEA)
Household Trash Disposal (with precautions) Unused or expired prescription tabletsIndividuals (only when other options are unavailable)Moderate (potential for environmental leaching)Lower (last resort, follow FDA guidelines)

Experimental Protocols

The disposal procedures outlined are based on established safety and environmental regulations and do not involve experimental protocols. Adherence to guidelines from regulatory bodies such as the Environmental Protection Agency (EPA) and the Drug Enforcement Administration (DEA) is critical for compliance.[8][16]

This compound Disposal Decision Pathway

Allopurinol_Disposal_Workflow start Start: this compound Waste for Disposal is_lab_waste Is the waste from a research or drug development laboratory? start->is_lab_waste lab_procedure Follow Institutional EHS Protocol: 1. Segregate as Hazardous Waste 2. Use Labeled, Sealed Container 3. Store in Designated Area is_lab_waste->lab_procedure Yes is_consumer_med Is it unused/expired consumer-grade medication? is_lab_waste->is_consumer_med No licensed_disposal Arrange for pickup by a Licensed Hazardous Waste Vendor lab_procedure->licensed_disposal end End: Proper Disposal Complete licensed_disposal->end take_back_available Is a Drug Take-Back or Mail-Back Program available? is_consumer_med->take_back_available Yes use_take_back Use Take-Back or Mail-Back Program (Preferred Method) take_back_available->use_take_back Yes trash_disposal Follow FDA Guidelines for Trash Disposal: 1. Mix with unpalatable substance 2. Seal in a bag/container 3. Place in household trash take_back_available->trash_disposal No use_take_back->end trash_disposal->end

Caption: Decision workflow for the proper disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Allopurinol
Reactant of Route 2
Allopurinol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.